Ethyl 3,5-dihydroxybenzoate
Description
Properties
IUPAC Name |
ethyl 3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHYVLPIZUVDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4142-98-7 | |
| Record name | Benzoic acid, 3,5-dihydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4142-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5Ddihydroxybenzoic acid ethyl ester hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3,5-dihydroxybenzoate CAS number
An In-Depth Technical Guide to Ethyl 3,5-dihydroxybenzoate (B8624769)
CAS Number: 4142-98-7
This technical guide provides a comprehensive overview of Ethyl 3,5-dihydroxybenzoate, also known as α-Resorcylic acid ethyl ester, tailored for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis and purification protocols, spectroscopic data, and known biological activities.
Physicochemical and Safety Data
This compound is a dihydroxybenzoic ester that serves as a valuable starting reagent in organic synthesis.[1][2] Its core properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 4142-98-7 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 127-130 °C | [2][5] |
| Boiling Point (Predicted) | 356.2 ± 12.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.68 ± 0.10 | [3] |
| Flash Point (Predicted) | 146.1 °C | [3] |
| InChI Key | APHYVLPIZUVDTK-UHFFFAOYSA-N | [2] |
| SMILES | CCOC(=O)c1cc(O)cc(O)c1 | [2] |
Table 2: Solubility Data
| Solvent System | Solubility | Source(s) |
| DMSO | 100 mg/mL (548.92 mM) with ultrasonic assistance | [1] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (13.72 mM) in 10% DMSO, 90% Corn Oil | [1] |
| Water | Slightly soluble | [3] |
| Ethanol (B145695), Ethers, Chloroform | Soluble | [3] |
Table 3: Safety and Hazard Information
| Identifier | Code(s) | Description | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] | |
| Signal Word | Warning | [2] | |
| Hazard Statements | H302, H315, H319, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [2] |
| Precautionary Statements | P261, P264, P271, P301+P312, P302+P352, P305+P351+P338 | Avoid breathing dust, Wash skin thoroughly after handling, Use only outdoors or in a well-ventilated area, IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell, IF ON SKIN: Wash with plenty of water, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| Hazard Classifications | Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 | [2] |
Synthesis and Purification
The most common method for synthesizing this compound is through the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.[2][6][7] This acid-catalyzed reaction uses an excess of ethanol to drive the equilibrium towards the ester product.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask with reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[6]
-
Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution while stirring.[6]
-
Reflux: Attach a reflux condenser and heat the mixture to boiling. Maintain a gentle reflux for 20 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[6]
-
Extraction: Pour the resulting residue into a large volume of water and transfer the mixture to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x volume of aqueous layer).[6]
-
Washing: Combine the organic extracts. Wash the ether phase sequentially with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by deionized water to remove any remaining salts.[6]
-
Drying and Evaporation: Dry the etheral phase over anhydrous magnesium sulfate.[6] Filter off the drying agent and evaporate the ether using a rotary evaporator to yield the crude product.
-
Purification: The resulting residue, which should crystallize upon cooling, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl-3,5-dihydroxybenzoat 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [chembk.com]
- 4. This compound | 活性化合物 | MCE [medchemexpress.cn]
- 5. This compound | 4142-98-7 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound belonging to the dihydroxybenzoic acid ester family. It serves as a versatile starting material and intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on presenting quantitative data in a structured format for easy reference and comparison.
Chemical and Physical Properties
Ethyl 3,5-dihydroxybenzoate is a crystalline solid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical databases and literature sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point | 356.2 ± 12.0 °C (Predicted) | [1] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.68 ± 0.10 (Predicted) | [1] |
| Flash Point | 146.1 °C | [1] |
| Refractive Index | 1.573 | [1] |
| Solubility | Soluble in ethanol (B145695), ether; slightly soluble in water. | [1] |
| CAS Number | 4142-98-7 | [1][2] |
| InChI Key | APHYVLPIZUVDTK-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)c1cc(O)cc(O)c1 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CDCl₃ | ~7.0 - 6.5 | m | - | Aromatic CH |
| ¹H NMR | CDCl₃ | ~5.5 | br s | - | Phenolic OH |
| ¹H NMR | CDCl₃ | 4.36 | q | 7.1 | -OCH₂CH₃ |
| ¹H NMR | CDCl₃ | 1.38 | t | 7.1 | -OCH₂CH₃ |
| ¹³C NMR | CDCl₃ | ~166 | - | - | C=O (Ester) |
| ¹³C NMR | CDCl₃ | ~158 | - | - | C-OH |
| ¹³C NMR | CDCl₃ | ~132 | - | - | Aromatic C |
| ¹³C NMR | CDCl₃ | ~108 | - | - | Aromatic CH |
| ¹³C NMR | CDCl₃ | 61.5 | - | - | -OCH₂CH₃ |
| ¹³C NMR | CDCl₃ | 14.3 | - | - | -OCH₂CH₃ |
Note: The exact chemical shifts for the aromatic protons and carbons can vary slightly depending on the solvent and concentration. The data presented is a general representation.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3350 | Strong, Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (ester) |
| ~1600, ~1460 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester and phenol) |
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 182. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 137, and the loss of an ethyl radical (-CH₂CH₃, 29 Da) followed by CO (28 Da) from the ester group.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Diethyl ether
-
Water
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours (e.g., 20 hours) to drive the esterification to completion.
-
After cooling, remove the excess ethanol using a rotary evaporator.
-
Pour the residue into water and transfer to a separatory funnel.
-
Extract the aqueous phase with diethyl ether.
-
Wash the combined ether extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the ether to yield the crude this compound, which can be further purified by recrystallization.
Biological Activities and Signaling Pathways
While extensive biological data for this compound is limited, its structural class, the dihydroxybenzoates, is known for various biological activities. It is important to note that much of the detailed research on signaling pathways has been conducted on its isomer, Ethyl 3,4-dihydroxybenzoate.
Enzyme Inhibition: EPSP Synthase
Derivatives of 3,5-dihydroxybenzoic acid have been identified as inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[3] This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but not in animals. This makes it an attractive target for the development of herbicides.
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general workflow for assessing the inhibitory activity of a compound like this compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
This compound (test inhibitor)
-
Known inhibitor (positive control)
-
Assay buffer (optimal pH and ionic strength for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include wells for a negative control (no inhibitor) and a positive control (known inhibitor).
-
Pre-incubate the plate at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control without inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Antioxidant Activity
While specific studies on the antioxidant activity of this compound are not as prevalent as for its 3,4-isomer, phenolic compounds, in general, are known to possess antioxidant properties due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of two hydroxyl groups on the benzene (B151609) ring suggests that this compound may exhibit radical scavenging activity. Further experimental validation is required to quantify this potential.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is straightforward, and its structure has been confirmed by various spectroscopic methods. While its biological activities are not as extensively studied as some of its isomers, it shows promise as an enzyme inhibitor, particularly of EPSP synthase. This technical guide provides a solid foundation for researchers and scientists working with this compound and highlights areas where further investigation into its biological potential is warranted.
References
An In-Depth Technical Guide to the Molecular Structure and Properties of Ethyl 3,5-dihydroxybenzoate
Introduction: Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound belonging to the dihydroxybenzoic ester family. It is the ethyl ester of 3,5-dihydroxybenzoic acid (also known as α-resorcylic acid). This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the molecule's structural characteristics, physicochemical properties, experimental protocols, and safety information. The compound is utilized as a key starting material in the synthesis of more complex molecules and as an active compound in various biochemical studies.[1][2][3]
Molecular Structure and Identification
Ethyl 3,5-dihydroxybenzoate is characterized by a benzene (B151609) ring substituted with two hydroxyl groups at positions 3 and 5, and an ethyl ester group at position 1. This substitution pattern is symmetric about a plane passing through the ester group and bisecting the opposite C-C bond of the ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | 3,5-Dihydroxybenzoic acid ethyl ester, α-Resorcylic acid ethyl ester[4] |
| CAS Number | 4142-98-7[1][4][5] |
Table 2: Molecular Formula and Structural Representations
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀O₄[4][5] |
| Molecular Weight | 182.17 g/mol [1][4][5] |
| Canonical SMILES | CCOC(=O)c1cc(O)cc(O)c1[1][6] |
| InChI | 1S/C9H10O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,10-11H,2H2,1H3[1][6] |
| InChIKey | APHYVLPIZUVDTK-UHFFFAOYSA-N[1][4][6] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The presence of two hydroxyl groups and an ethyl ester moiety influences its solubility, melting point, and reactivity.
Table 3: Physicochemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless crystal or crystalline powder | [5] |
| Melting Point | 127-130 °C | [1][2][5] |
| Boiling Point | 356.2 ± 12.0 °C (Predicted) | [4][5] |
| Density | 1.294 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in ethanol (B145695), ethers, chloroform; slightly soluble in water | [5] |
| pKa | 8.68 ± 0.20 (Predicted) | [5] |
| Flash Point | 146.1 °C | [4][5] |
| Vapor Pressure | 1.44 x 10⁻⁵ mmHg at 25°C | [5] |
| Refractive Index | 1.573 |[5] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural elucidation and purity assessment of this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): A proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected signals would include: a triplet corresponding to the methyl (-CH₃) protons, a quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group, distinct signals for the aromatic protons, and a broad signal for the two hydroxyl (-OH) protons. A spectrum in CDCl₃ has been reported.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct peaks for each unique carbon atom. Key signals would include the carbonyl carbon of the ester (highly deshielded), four signals for the aromatic carbons (noting the molecular symmetry), and two signals for the carbons of the ethyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorption bands would be observed for the hydroxyl (O-H) stretching (broad, ~3300 cm⁻¹), the ester carbonyl (C=O) stretching (~1700 cm⁻¹), C-O stretching, and aromatic C=C and C-H stretching.
-
MS (Mass Spectrometry): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at an m/z ratio corresponding to its exact mass (182.0579 g/mol ).
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 3,5-dihydroxybenzoic acid.[1][2]
-
Principle: This acid-catalyzed reaction involves the condensation of a carboxylic acid (3,5-dihydroxybenzoic acid) and an alcohol (ethanol) to form an ester and water. The reaction is reversible and is typically driven to completion by using an excess of the alcohol and removing water as it is formed.
-
Materials:
-
3,5-dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard reflux and extraction glassware
-
-
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol (e.g., 308 g of acid in 1000 mL of ethanol).[8]
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 25 mL) to the solution.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to boiling. Maintain the reflux for approximately 20 hours to ensure the reaction proceeds to completion.[8]
-
Solvent Removal: After cooling, remove the excess ethanol from the reaction mixture using a rotary evaporator.[8]
-
Work-up: Pour the concentrated residue into water and transfer the mixture to a separatory funnel.[8]
-
Extraction: Extract the aqueous mixture with diethyl ether. The desired this compound will move into the organic phase.[8]
-
Washing: Wash the etheral phase sequentially with a sodium bicarbonate solution (to neutralize any remaining acid) and water.[8]
-
Drying: Dry the etheral phase over an anhydrous drying agent like magnesium sulfate.[8]
-
Isolation: Filter off the drying agent and evaporate the ether to yield the crude product, which typically crystallizes upon concentration.[8] Further purification can be achieved by recrystallization from a suitable solvent.
-
Applications and Biological Context
This compound serves as a valuable building block in organic synthesis. It is used as a starting reagent for the preparation of more complex molecules, such as ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes.[1][2] While its biological activity is not as extensively studied as its isomer, ethyl 3,4-dihydroxybenzoate, studies have shown that 3,5-dihydroxybenzoic acid derivatives exhibit antimicrobial properties.[9] It is also used as an active compound for general biochemical research.[3]
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant and is harmful if swallowed.
Table 4: GHS Hazard and Precautionary Information
| Category | Details |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1][6]H315: Causes skin irritation.[1][4][6]H319: Causes serious eye irritation.[1][4][6]H335: May cause respiratory irritation.[1][4][6] |
| Precautionary Statements | P261: Avoid breathing dust.[4]P280: Wear protective gloves/eye protection.[4]P302+P352: IF ON SKIN: Wash with plenty of water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Table 5: Safe Handling and Storage
| Aspect | Recommendation |
|---|---|
| Handling | Handle in a well-ventilated area.[4]Avoid contact with skin, eyes, and clothing.Avoid the formation of dust and aerosols.[4] |
| Storage | Store in a tightly closed container.[4]Keep in a dry, cool, and well-ventilated place.[4] |
| PPE | Recommended personal protective equipment includes a dust mask (type N95), safety glasses/eyeshields, and gloves.[1][6] |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 4142-98-7 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. This compound 97 4142-98-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. prepchem.com [prepchem.com]
- 9. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3,5-dihydroxybenzoate synthesis from 3,5-dihydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 3,5-dihydroxybenzoate (B8624769) from 3,5-dihydroxybenzoic acid. The primary method discussed is the Fischer-Speier esterification, a cornerstone of organic synthesis. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, comparative data on reaction conditions, and a discussion of purification techniques.
Reaction Principle: Fischer-Speier Esterification
The synthesis of ethyl 3,5-dihydroxybenzoate from 3,5-dihydroxybenzoic acid is typically achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, and the water produced is removed.
dot
Caption: Fischer esterification of 3,5-dihydroxybenzoic acid.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
Materials and Equipment
-
3,5-Dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure[1]
-
Reaction Setup: In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.
-
Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to boiling and maintain a gentle reflux for 20 hours.
-
Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Pour the residue into water and transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether.
-
Washing: Wash the combined ether extracts with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying and Concentration: Dry the ether layer over anhydrous magnesium sulfate. Filter to remove the drying agent and evaporate the ether to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization. While specific solvents for this compound are not extensively documented in the provided results, ethanol is a common choice for recrystallizing similar phenolic esters.
-
Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the purified this compound.
Quantitative Data Summary
The following tables summarize the quantitative data gathered from various sources for the Fischer esterification of 3,5-dihydroxybenzoic acid and related compounds.
| Reactant | Molar Mass ( g/mol ) |
| 3,5-Dihydroxybenzoic acid | 154.12 |
| Ethanol | 46.07 |
| This compound | 182.17 |
| Parameter | Value | Reference |
| Reactant Ratio | ||
| 3,5-Dihydroxybenzoic acid | 308 g (2.0 mol) | --INVALID-LINK--[1] |
| Ethanol | 1000 mL (approx. 17.1 mol) | --INVALID-LINK--[1] |
| Catalyst | ||
| Type | Concentrated Sulfuric Acid | --INVALID-LINK--[1] |
| Amount | 25 mL | --INVALID-LINK--[1] |
| Reaction Conditions | ||
| Temperature | Reflux (Boiling point of ethanol) | --INVALID-LINK--[1] |
| Time | 20 hours | --INVALID-LINK--[1] |
| Yield | Not specified | - |
Note: While a specific yield for the above protocol was not provided, a patent for the synthesis of the methyl ester analog reports a yield of 98%.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
dot
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3,5-dihydroxybenzoic acid via Fischer esterification is a robust and well-established method. The use of concentrated sulfuric acid as a catalyst and an excess of ethanol as both a reagent and solvent effectively drives the reaction towards the desired product. The provided experimental protocol, along with the summarized quantitative data and workflow visualization, offers a comprehensive guide for researchers and professionals in the field of drug development and chemical synthesis. Careful execution of the work-up and purification steps is crucial for obtaining a high-purity final product.
References
An In-depth Technical Guide to the Physical Characteristics of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Ethyl 3,5-dihydroxybenzoate (B8624769) (CAS No: 4142-98-7). The information is presented to support research, drug development, and quality control activities where this compound is utilized. Data is summarized in clear, tabular formats, and detailed experimental protocols for characterization are provided.
Core Physicochemical Properties
Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester, appearing as a colorless solid.[1] It is synthesized from 3,5-dihydroxybenzoic acid via an esterification process with absolute ethanol (B145695).[1] This compound serves as a valuable starting reagent in the synthesis of more complex molecules, including ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates.[1]
Identification and General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Benzoic acid, 3,5-dihydroxy-, ethyl ester; α-Resorcylic acid, ethyl ester; 3,5-Dihydroxybenzoic acid ethyl ester | [2] |
| CAS Number | 4142-98-7 | [2] |
| Molecular Formula | C₉H₁₀O₄ | [2][3] |
| Molecular Weight | 182.17 g/mol | [2] |
| Appearance | Colorless solid | [1] |
Quantitative Physical Data
| Parameter | Value | Source(s) |
| Melting Point | 127-130 °C | [1][3] |
| Boiling Point (Predicted) | 356.2 ± 12.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.294 ± 0.06 g/cm³ | [3] |
| Flash Point (Predicted) | 146.1 ± 13.1 °C | [2] |
| Refractive Index (Predicted) | 1.574 | [2] |
| pKa (Predicted) | 8.68 ± 0.10 | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Spectrum | Solvent | Observed or Expected Chemical Shifts (δ) in ppm | Source(s) |
| ¹H NMR | CDCl₃ | A spectrum is available on SpectraBase, typically showing signals for the aromatic protons, the hydroxyl protons, and the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃). | |
| ¹³C NMR | CDCl₃ | Expected peaks include those for the carbonyl carbon (~167 ppm), aromatic carbons (100-150 ppm), the methylene (B1212753) carbon of the ethyl group (~61 ppm), and the methyl carbon of the ethyl group (~14-17 ppm). | [4][5] |
Infrared (IR) Spectroscopy
| Technique | Characteristic Absorptions (cm⁻¹) | Source(s) |
| FT-IR | A spectrum is available on SpectraBase. Expected peaks include a broad O-H stretch (for the hydroxyl groups), C-H stretches (aromatic and aliphatic), a strong C=O stretch (for the ester), and C-O stretches. |
UV-Vis Spectroscopy
While a specific spectrum for this compound was not located, the UV-Vis absorption maxima for its precursor, 3,5-dihydroxybenzoic acid, can provide a useful approximation due to the shared chromophore.
| Compound | Solvent | Absorption Maxima (λmax) | Source(s) |
| 3,5-dihydroxybenzoic acid | Acidic mobile phase | 208 nm, 250 nm, 308 nm | [6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical and spectroscopic characteristics of this compound.
Synthesis of this compound
This compound is typically prepared by Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.
-
Reactants : 3,5-dihydroxybenzoic acid (α-resorcylic acid), absolute ethanol, and a catalytic amount of concentrated sulfuric acid.
-
Procedure :
-
Dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Add concentrated sulfuric acid as a catalyst.
-
Heat the mixture to reflux and maintain for several hours (e.g., 20 hours).
-
After cooling, evaporate the ethanol.
-
The residue is then poured into water and extracted with an organic solvent like ether.
-
The organic phase is washed with a sodium bicarbonate solution to remove unreacted acid, followed by a water wash.
-
Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate).
-
Evaporate the solvent to yield the crystalline product, this compound.
-
Caption: Fischer-Speier esterification workflow for this compound.
Melting Point Determination
The melting point is determined using a capillary method with a melting point apparatus.
-
Apparatus : Melting point apparatus, capillary tubes, thermometer.
-
Procedure :
-
Finely powder a small amount of the crystalline this compound.
-
Pack the powder into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the start of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Spectroscopic Analysis Protocols
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.
-
Reference the spectrum to the TMS signal.
-
For a solid sample, the thin solid film or KBr pellet method is typically used.
-
Thin Solid Film Method :
-
Dissolve a small amount of the sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene chloride).
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
Place the plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument software will ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Sample Preparation :
-
Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol). The solvent should not absorb in the same region as the analyte.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Acquisition :
-
Use a quartz cuvette for the analysis.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Scan a range of wavelengths (e.g., 200-400 nm) to find the wavelength(s) of maximum absorbance (λmax).
-
Measure the absorbance of the sample at the identified λmax.
-
This guide provides foundational data and methodologies for the characterization of this compound, intended to support its application in scientific research and development. For regulatory purposes, all methods should be fully validated.
References
- 1. This compound | 4142-98-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound [chembk.com]
- 4. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 5. homepages.bluffton.edu [homepages.bluffton.edu]
- 6. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to the Solubility of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Ethyl 3,5-dihydroxybenzoate (B8624769), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Understanding the solubility of this compound is critical for its effective use in drug design, formulation development, and chemical synthesis. This document compiles known quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative and Qualitative Solubility Data
The solubility of Ethyl 3,5-dihydroxybenzoate has been characterized in a limited number of solvents. The available data is summarized in the tables below. It is important to note that quantitative data in a wide range of common organic solvents is not extensively available in publicly accessible literature.
Table 1: Quantitative Solubility of this compound
| Solvent System | Temperature (°C) | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | Ultrasonic |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | Not Specified |
| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | Not Specified |
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Ethanol | Soluble[1] |
| Ethers | Soluble[1] |
| Chloroform | Soluble[1] |
| Water | Slightly soluble[1] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed procedure for measuring the solubility of this compound in various solvents.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected solvents (e.g., ethanol, water, methanol, acetone, DMSO) of analytical grade
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 72 hours. It is advisable to determine the time to equilibrium by taking samples at various time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
-
3. Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Report the temperature at which the solubility was determined.
-
Specify the analytical method used for concentration determination.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Spectral Analysis of Ethyl 3,5-dihydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of Ethyl 3,5-dihydroxybenzoate (B8624769), a dihydroxybenzoic ester with applications as a starting reagent in the synthesis of various chemical compounds. This document details the expected spectral data from 1H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.
Molecular Structure and Properties
Ethyl 3,5-dihydroxybenzoate, with the chemical formula C₉H₁₀O₄, has a molecular weight of 182.17 g/mol . It can be synthesized via the esterification of 3,5-dihydroxybenzoic acid with absolute ethanol (B145695).
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.
¹H NMR Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 - 7.1 | Doublet of doublets | 1H | H-4 |
| ~6.5 - 6.7 | Triplet | 2H | H-2, H-6 |
| ~5.0 - 6.0 | Singlet (broad) | 2H | -OH |
| 4.38 | Quartet | 2H | -CH₂- |
| 1.41 | Triplet | 3H | -CH₃ |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166 - 168 | C=O (Ester) |
| ~158 - 160 | C-OH |
| ~131 - 133 | C-1 |
| ~108 - 110 | C-2, C-6 |
| ~107 - 109 | C-4 |
| ~61 - 63 | -O-CH₂- |
| ~14 - 16 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group |
| 3600 - 3200 (broad) | O-H stretch (phenolic) |
| 3100 - 3000 | C-H stretch (aromatic) |
| 2980 - 2850 | C-H stretch (aliphatic) |
| 1730 - 1715 | C=O stretch (α,β-unsaturated ester) |
| 1600 - 1450 | C=C stretch (aromatic ring) |
| 1300 - 1000 | C-O stretch (ester and phenol) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 154 | [M - C₂H₄]⁺ |
| 137 | [M - OC₂H₅]⁺ |
| 123 | [M - COOC₂H₅]⁺ |
| 109 | [M - C₂H₄ - CO]⁺ |
Note: The fragmentation pattern is a prediction based on the structure of this compound and common fragmentation pathways for aromatic esters.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of α-resorcylic acid (3,5-dihydroxybenzoic acid). In a typical procedure, 308 g of α-resorcylic acid is dissolved in 1000 ml of absolute ethanol, to which 25 ml of concentrated sulfuric acid is added. The mixture is then refluxed for 20 hours. Following the reaction, ethanol is evaporated, and the residue is poured into water and extracted with ether. The ethereal phase is subsequently washed with a sodium bicarbonate solution and water, then dried with magnesium sulfate. Evaporation of the ether yields the crystallizing product.[1]
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrument Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 for ¹H, 1024 or more for ¹³C (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography inlet.
Instrument Parameters (Example for GC-MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet Temperature: 250°C.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
Signaling Pathway
While specific signaling pathways for this compound are not extensively documented, its parent compound, 3,5-dihydroxybenzoic acid (3,5-DHBA), is known to be an agonist of the hydroxycarboxylic acid receptor 1 (HCA1). Activation of this G-protein coupled receptor on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction of lipolysis.
Caption: Proposed signaling pathway for 3,5-dihydroxybenzoic acid via HCA1 receptor activation.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectral analysis of an organic compound.
References
An In-depth Technical Guide to the Crystal Structure of Ethyl 3,5-dihydroxybenzoate
This whitepaper provides a comprehensive overview of the crystal structure of ethyl 3,5-dihydroxybenzoate (B8624769), tailored for researchers, scientists, and professionals in drug development. The document presents detailed crystallographic data, experimental protocols for synthesis and analysis, and a visualization of the molecular interactions within the crystal lattice.
Crystallographic Data
The crystal structure of ethyl 3,5-dihydroxybenzoate has been determined by X-ray diffraction, revealing a hemihydrate form with the chemical formula C₉H₁₀O₄ · ½H₂O.[1] The structure consists of two independent this compound molecules and one water molecule in the asymmetric unit.[1] The compound crystallizes in the monoclinic system with the space group P2₁/n.[1]
A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound Hemihydrate. [1]
| Parameter | Value |
| Empirical Formula | C₉H₁₀O₄ · 0.5H₂O |
| Formula Weight | 191.18 |
| Temperature | 273 K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| Unit Cell Dimensions | |
| a | 7.353(2) Å |
| b | 14.523(3) Å |
| c | 17.585(4) Å |
| α | 90° |
| β | 93.387(3)° |
| γ | 90° |
| Volume | 1874.7(8) ų |
| Z | 8 |
| Calculated Density | 1.353 Mg/m³ |
| Absorption Coefficient | 0.110 mm⁻¹ |
| F(000) | 808 |
| Crystal Size | 0.38 x 0.36 x 0.20 mm |
| θ range for data collection | 2.59 to 28.16° |
| Refinement | |
| R(gt)(F) | 0.040 |
| wR(ref)(F²) | 0.092 |
Molecular Geometry and Intermolecular Interactions
Within the crystal structure, the two independent C₉H₁₀O₄ molecules are largely planar.[1] The dihedral angle between the phenyl rings of the two molecules is a mere 6.24°.[1] The structure is stabilized by an extensive network of O-H···O hydrogen bonds involving the hydroxyl groups of the this compound molecules and the lattice water molecule.[1] This intricate hydrogen bonding network extends the discrete components into a three-dimensional supramolecular architecture.[1]
Experimental Protocols
3.1. Synthesis and Crystallization
The synthesis of this compound can be achieved via Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.[2][3]
-
Procedure: 3,5-dihydroxybenzoic acid is dissolved in absolute ethanol (B145695). A catalytic amount of concentrated sulfuric acid is added to the solution. The mixture is then heated under reflux for an extended period (e.g., 20 hours).[2] Following the reaction, the excess ethanol is removed by evaporation. The resulting residue is poured into water and extracted with an organic solvent like ether. The organic phase is subsequently washed with a sodium bicarbonate solution to neutralize any remaining acid and then with water. After drying the organic layer (e.g., with magnesium sulfate), the solvent is evaporated to yield the crude product, which can then be purified.[2]
Pale yellow, prism-shaped crystals suitable for X-ray diffraction were obtained through a hydrothermal method.[1]
-
Crystallization Procedure: A mixture of zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O), 3,5-dihydroxybenzoic acid, and sodium hydroxide (B78521) in a 1:1 mixture of ethanol and water was sealed in a Teflon-lined stainless steel reactor.[1] The reactor was heated to 433 K for 60 hours and then gradually cooled to room temperature over a period of three days to yield the crystals.[1]
3.2. X-ray Data Collection and Structure Refinement
-
Data Collection: X-ray diffraction data were collected at 273 K using a Bruker SMART APEX II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[1] Data were collected using ω scans.[1]
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms bonded to carbon were placed in geometrically calculated positions. The positions of hydrogen atoms attached to oxygen atoms were refined with restraints.[1]
Visualization of Intermolecular Interactions
The following diagram illustrates the key hydrogen bonding interactions that define the crystal packing of this compound hemihydrate.
References
An In-depth Technical Guide to the Synthesis of 3,5-dihydroxybenzoic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dihydroxybenzoic acid ethyl ester, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the prevalent synthesis methodology, experimental protocols, and relevant quantitative data to support research and development efforts in this area.
Core Synthesis Methodology: Fischer-Speier Esterification
The primary and most widely employed method for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of 3,5-dihydroxybenzoic acid with ethanol (B145695). The equilibrium of this reaction is typically shifted towards the product by using an excess of the alcohol, which often serves as the solvent, and by the removal of water as it is formed.[1][2][3]
The reaction is catalyzed by a strong acid, most commonly concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The general scheme for this reaction is presented below:
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Experimental Protocols
A detailed experimental protocol for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester is provided below. This protocol is based on established laboratory procedures.[4]
Materials and Equipment
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
Protocol Details:
-
Reaction Setup: In a suitable round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[4]
-
Catalyst Addition: Carefully add 25 mL of concentrated sulfuric acid to the solution.[4]
-
Reflux: Heat the reaction mixture to a boil and maintain it at reflux for 20 hours.[4]
-
Solvent Removal: After the reflux period, allow the mixture to cool and then remove the excess ethanol using a rotary evaporator.[4]
-
Extraction: Pour the resulting residue into water and transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether.[4]
-
Washing: Wash the combined ether extracts sequentially with a sodium bicarbonate solution and then with water to neutralize and remove any remaining acid.[4]
-
Drying: Dry the etheral phase over anhydrous magnesium sulfate.[4]
-
Isolation: Filter to remove the drying agent and evaporate the diethyl ether to yield the crystalline 3,5-dihydroxybenzoic acid ethyl ester.[4]
Quantitative Data
The following table summarizes the reaction conditions for the synthesis of 3,5-dihydroxybenzoic acid ethyl ester and its methyl analog, providing a comparative overview of the process parameters. While a specific yield for the ethyl ester is not explicitly stated in the primary source, high yields have been reported for the analogous methyl ester synthesis under similar conditions.[5]
| Parameter | Ethyl 3,5-dihydroxybenzoate Synthesis[4] | Mthis compound Synthesis[5] | Mthis compound Synthesis[5] |
| Starting Material | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid | 3,5-Dihydroxybenzoic acid |
| Alcohol | Absolute Ethanol | Methanol | Methanol |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ | p-Toluenesulfonic acid |
| Reaction Time | 20 hours | 2 hours | 4 hours |
| Reaction Temp. | Reflux | Reflux | Reflux |
| Reported Yield | Not Specified | 92.6% | 90.7% |
| Purity | Crystalline product | >99% (after recrystallization) | Not Specified |
Characterization of 3,5-dihydroxybenzoic acid ethyl ester
The synthesized 3,5-dihydroxybenzoic acid ethyl ester is a crystalline solid.[4] The purity of the compound can be assessed using standard analytical techniques.
-
Melting Point: 127-130 °C
-
Molecular Formula: C₉H₁₀O₄
-
Molecular Weight: 182.17 g/mol
Spectroscopic data is crucial for the structural confirmation of the synthesized product. While detailed peak assignments are not fully available in the public domain without specific database access, the following techniques are standard for the characterization of this compound:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected to show signals corresponding to the ethyl group protons (a quartet and a triplet) and the aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will provide signals for the carbonyl carbon, the ethyl group carbons, and the aromatic carbons.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the ester, and C-O stretching vibrations are expected.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
This guide provides a foundational understanding of the synthesis of 3,5-dihydroxybenzoic acid ethyl ester. For more detailed analytical data, it is recommended to consult specialized chemical databases and analytical services.
References
- 1. This compound 97 4142-98-7 [sigmaaldrich.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound | 4142-98-7 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
The Multifaceted Biological Activities of Dihydroxybenzoic Acid Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dihydroxybenzoic acid (DHBA) esters, a class of phenolic compounds, are gaining significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research, focusing on their antioxidant, anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties. The information is presented to facilitate comparative analysis and guide future research and development.
Antioxidant Activity
DHBA esters exhibit significant radical scavenging and antioxidant properties, primarily attributed to the number and position of hydroxyl groups on the benzoic acid ring. The esterification of the carboxylic acid group can modulate the lipophilicity of these compounds, influencing their interaction with cellular membranes and overall antioxidant efficacy.
Quantitative Antioxidant Data
The antioxidant potential of various DHBA esters has been quantified using several standard assays. The following table summarizes key findings from multiple studies.
| Compound | Assay | IC50 / EC50 (µM) | Reference Compound | Reference IC50 / EC50 (µM) | Source |
| 3,4-Dihydroxybenzoic acid derivatives | DPPH | 0.093 - 0.118 | Trolox | Not Specified | [1][2] |
| Protocatechuic acid alkyl esters | DPPH | - | Protocatechuic acid | - | [3] |
| Gentisic acid (2,5-dihydroxybenzoic acid) | DPPH | 0.09 (EC50) | - | - | [4][5][6] |
Note: A lower IC50/EC50 value indicates higher antioxidant activity. "-" indicates data not specified in the source.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of DHBA esters.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
DHBA ester dissolved in a suitable solvent (e.g., methanol, DMSO).
-
Methanol (or other suitable solvent as a blank).
-
Microplate reader or spectrophotometer.
Procedure:
-
Prepare a stock solution of the DHBA ester.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the DHBA ester solution to the wells.
-
Include a control well containing DPPH solution and the solvent used for the ester.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the ester.
Experimental Workflow for DPPH Assay
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Anti-inflammatory Activity
DHBA esters have demonstrated notable anti-inflammatory effects, often by modulating key signaling pathways involved in the inflammatory response.
Mechanisms of Action
Studies have shown that certain DHBA esters can suppress the production of pro-inflammatory mediators. For instance, 3,4-dihydroxybenzoic acid methyl ester (DBME) has been shown to decrease the concentrations of matrix metalloproteinase 3 (MMP3), IL-1β, CCL5, and IL-6 in TNF-α-stimulated cells.[7][8] This effect is often mediated through the inhibition of the NF-κB signaling pathway. Protocatechuic acid (3,4-dihydroxybenzoic acid) also exerts anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6 and suppressing pathways involving NF-κB and MAPKs.[9]
Signaling Pathway: NF-κB Inhibition by DHBA Esters
The NF-κB pathway is a critical regulator of inflammation. DHBA esters can interfere with this pathway at multiple points.
Caption: Inhibition of the NF-κB signaling pathway by DHBA esters.
Anticancer Activity
The potential of DHBA and its esters as anticancer agents is an active area of research. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation in cancer cell lines.
Apoptosis Induction
Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to induce apoptosis in human gastric adenocarcinoma cells.[10] This process involves the activation of JNK/p38 MAPK signaling pathways, leading to the activation of caspases and subsequent programmed cell death.
Signaling Pathway: MAPK-Mediated Apoptosis
The MAPK signaling cascade plays a crucial role in regulating cell growth, differentiation, and apoptosis. Certain DHBA derivatives can selectively activate pro-apoptotic arms of this pathway.
Caption: MAPK signaling pathway in PCA-induced apoptosis.
Antimicrobial Activity
DHBA esters have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The lipophilicity of the ester chain plays a crucial role in their ability to penetrate microbial cell membranes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial efficacy.
| Compound/Ester Series | Microorganism | MIC (mmol/L or µg/mL) | Source |
| Phenolic acid butyl esters | Bacillus cereus | Effective inhibition | [11] |
| Phenolic acid butyl esters | Saccharomyces cerevisiae | Effective inhibition | [11] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide | Staphylococcus aureus ATCC 43300 (MRSA) | 3.91 µg/mL | [12] |
| Gentisic acid (2,5-dihydroxybenzoic acid) | Staphylococcus aureus | 4.15 mg/mL | [4] |
| Gentisic acid (2,5-dihydroxybenzoic acid) | Escherichia coli | 4.00 mg/mL | [4] |
| Gentisic acid (2,5-dihydroxybenzoic acid) | Candida albicans | 3.00 mg/mL | [4] |
| Gentisic acid (2,5-dihydroxybenzoic acid) | Cutibacterium acnes | 3.60 mg/mL | [4] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
DHBA ester stock solution.
-
Bacterial or fungal culture in logarithmic growth phase.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Sterile 96-well microplates.
-
Incubator.
Procedure:
-
Perform serial two-fold dilutions of the DHBA ester stock solution in the broth medium across the wells of a microplate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control well (broth and inoculum, no ester) and a negative control well (broth only).
-
Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the DHBA ester that completely inhibits visible growth of the microorganism.
Enzyme Inhibition
DHBA esters have been investigated as inhibitors of various enzymes, with potential therapeutic applications in a range of diseases.
Target Enzymes and Inhibition Constants
The inhibitory activity of DHBA derivatives has been quantified against several enzymes, including carbonic anhydrases and cholinesterases.
| Compound/Ester Series | Target Enzyme | Inhibition Constant (Ki) | Source |
| Mono-/dihydroxybenzoic acid esters | Carbonic Anhydrase Isoforms (I, II, VII, IX, XII, XIV) | Submicromolar range | [13] |
| 3,4-Dihydroxybenzoic acid derivatives | Acetylcholinesterase (AChE) | 1.5 - 18.9 µM | [1][2] |
Experimental Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general workflow for assessing the inhibitory activity of a DHBA ester against a target enzyme.
Materials:
-
Target enzyme solution.
-
Substrate for the enzyme.
-
DHBA ester inhibitor solution.
-
Assay buffer.
-
Microplate reader or spectrophotometer.
Procedure:
-
In a microplate, combine the assay buffer, enzyme solution, and varying concentrations of the DHBA ester.
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Further kinetic studies (e.g., varying substrate concentrations) can be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Workflow for Enzyme Inhibition Assay
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Gentisic Acid Serve as a High-Performance Antioxidant with Lower Toxicity for a Promising New Topical Application? [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dihydroxybenzoic acid methyl ester from Vespa velutina auraria Smith against rheumatoid arthritis via modulating the apoptosis and inflammation through NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid [mdpi.com]
- 13. Mono-/dihydroxybenzoic acid esters and phenol pyridinium derivatives as inhibitors of the mammalian carbonic anhydrase isoforms I, II, VII, IX, XII and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3,5-dihydroxybenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling procedures for Ethyl 3,5-dihydroxybenzoate (B8624769) (CAS No. 4142-98-7). The information is intended to support laboratory safety protocols and risk assessments in research and development settings. All data has been compiled from publicly available safety data sheets and chemical databases.
Hazard Identification and Classification
Ethyl 3,5-dihydroxybenzoate is classified as hazardous under the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). It is crucial for personnel handling this substance to be fully aware of its potential hazards.
GHS Hazard Statements:
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 127-130 °C | [2][4] |
| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Flash Point | 146.1 ± 13.1 °C | [1] |
Toxicological Information
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4. "Harmful if swallowed." This classification typically corresponds to an LD50 range of 300 to 2000 mg/kg body weight for rats. |
| Skin Corrosion/Irritation | Category 2. "Causes skin irritation."[1][2][3] |
| Serious Eye Damage/Irritation | Category 2. "Causes serious eye irritation."[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3. "May cause respiratory irritation." The target organ is the respiratory system.[1][2] |
Postulated Mechanism of Cellular Damage
As a phenolic compound, the irritant and toxic effects of this compound can be inferred from the general mechanism of action for this class of chemicals. The primary mechanism involves non-specific damage to cells through protein denaturation and disruption of cell membranes, leading to coagulative necrosis.
Caption: Postulated mechanism of cellular damage for phenolic compounds.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling:
-
Handle in a well-ventilated place, preferably within a chemical fume hood.[1][5]
-
Wear suitable personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1][2] For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[2]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a dry, cool, and well-ventilated place.[1]
-
Store locked up.[1]
-
Store apart from incompatible materials such as strong oxidizing agents and strong bases.
Caption: General laboratory workflow for chemical handling.
First-Aid Measures
In case of exposure, immediate action is required. The following are general first-aid guidelines. Always refer to the specific Safety Data Sheet (SDS) for the most detailed instructions.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or other symptoms occur, get medical help.[1][3]
-
If on Skin: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1][3][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][3]
-
If Swallowed: Rinse mouth. Call a poison center or get medical help if you feel unwell.[1][3][6] Do not induce vomiting.
Caption: Logical relationship of first-aid measures based on exposure route.
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[7][8]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wear appropriate PPE.[8]
-
Containment and Cleanup: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[8] Clean the spill area thoroughly with soap and water.
-
Environmental Precautions: Do not let the product enter drains.[8]
Experimental Protocols for Hazard Evaluation
While specific test results for this compound are not publicly available, its hazards are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425)
-
Principle: To determine the dose of a substance that causes mortality in 50% of a test population (LD50) after a single oral administration. Modern methods (like the Up-and-Down Procedure, OECD 425) use a stepwise procedure with a small number of animals to estimate the LD50, reducing overall animal usage.
-
Methodology:
-
Test Animals: Typically, young adult female rats are used.
-
Administration: The substance is administered by gavage in a single dose. Animals are fasted before dosing.
-
Dose Progression: In a stepwise procedure, animals are dosed one at a time. The outcome (survival or death) for one animal determines the dose for the next. If an animal survives, a higher dose is used; if it dies, a lower dose is used.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
-
Endpoint: The LD50 value is calculated from the results, which then determines the acute toxicity category.
-
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
-
Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4]
-
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[2]
-
Preparation: Approximately 24 hours before the test, fur is removed from a small patch (approx. 6 cm²) on the animal's back.[9]
-
Application: A dose of 0.5 g of the solid substance is applied to the test site and covered with a gauze patch.[2]
-
Exposure: The patch is left in place for 4 hours.[2] After exposure, the residual substance is removed.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and then periodically for up to 14 days to assess reversibility.[2][9] Scores are assigned based on the severity of the lesions.
-
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
-
Principle: To assess the potential of a substance to produce irritation or damage to the eye.[10]
-
Methodology:
-
Test Animal: The albino rabbit is the preferred species.[5]
-
Application: A single dose of the test substance (e.g., 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.[1][5]
-
Procedure: The eyelids are held together for about one second after instillation. The eye is generally not washed out for at least 24 hours.[1][11]
-
Observation: The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[10] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[1][11] Scores are assigned for each component of the eye based on the severity of the observed effects.
-
Disposal Considerations
Dispose of contents and container in accordance with all local, regional, national, and international regulations. Waste material should be handled as hazardous and disposed of via a licensed waste disposal company. Do not allow the material to be released into the environment.[1]
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ECHA CHEM [chem.echa.europa.eu]
- 9. peta.org [peta.org]
- 10. The chemical nature of phenolic compounds determines their toxicity and induces distinct physiological responses in Saccharomyces cerevisiae in lignocellulose hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Commercial Availability and Technical Guide for Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,5-dihydroxybenzoate (B8624769), a versatile chemical compound with applications in various research and development sectors. This document details its commercial availability, physicochemical properties, synthesis protocols, and potential biological activities, including its role as a carbonic anhydrase inhibitor and its putative involvement in cellular signaling pathways.
Commercial Availability
Ethyl 3,5-dihydroxybenzoate is readily available from a variety of chemical suppliers. It is typically sold in research quantities, ranging from milligrams to kilograms. The purity of the commercially available compound is generally high, often exceeding 97%.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Purity | Available Quantities | CAS Number |
| MedChemExpress | >98% (HPLC) | 10 mg, 50 mg, 100 mg, 250 mg | 4142-98-7 |
| Sigma-Aldrich | 97% | 1 g, 5 g, 25 g | 4142-98-7[1] |
| Amerigo Scientific | 97% | Inquire for details | 4142-98-7[2] |
| ECHEMI (various) | Varies | Grams to Kilograms | 4142-98-7[3] |
| MOLBASE (various) | 98% | Grams to Kilograms | 4142-98-7[4] |
| ChemicalBook (various) | Varies | Milligrams to Kilograms | 4142-98-7 |
| CymitQuimica | 98% | 1g, 5g, 25g, 100g, 500g | 4142-98-7[5] |
| MOLNOVA | >98% (HPLC) | Inquire for details | 4142-98-7[6] |
Physicochemical Properties
This compound is a dihydroxybenzoic ester.[1][2] It presents as a white to light yellow solid.[7]
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1][3] |
| Molecular Weight | 182.17 g/mol | [1][3] |
| CAS Number | 4142-98-7 | [1][3] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point | 356.2±12.0 °C at 760 mmHg | [3] |
| Solubility | Soluble in DMSO | [6][7] |
| Appearance | White to light yellow solid | [7] |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[1]
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from a standard procedure for the synthesis of this compound.
Materials:
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[8]
-
Carefully add 25 mL of concentrated sulfuric acid to the solution.[8]
-
Set up the apparatus for reflux and boil the reaction mixture for 20 hours.[8]
-
After cooling, remove the excess ethanol using a rotary evaporator.[8]
-
Pour the residue into water and extract the aqueous phase with diethyl ether.[8]
-
Wash the combined ether extracts with sodium bicarbonate solution and then with water.[8]
-
Dry the etheral phase with anhydrous magnesium sulfate.[8]
-
Evaporate the ether to obtain the crude this compound, which should crystallize upon standing.[8]
Biological Activity and Potential Applications
This compound has been identified as a natural product and an inhibitor of human carbonic anhydrase II.[6] Furthermore, related dihydroxybenzoate compounds have been shown to influence cellular signaling pathways, suggesting potential applications in drug development.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their inhibition has therapeutic applications in various conditions, including glaucoma and epilepsy.
This protocol provides a general method for determining the inhibitory activity of a compound against carbonic anhydrase using a spectrophotometric assay.
Materials:
-
Purified carbonic anhydrase (e.g., human carbonic anhydrase II)
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add Tris-HCl buffer to each well.
-
Add varying concentrations of the this compound solution to the test wells. Include a control well with DMSO only.
-
Add a fixed amount of carbonic anhydrase solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding a solution of p-NPA to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Putative Role in Cellular Signaling Pathways
While direct studies on the effect of this compound on specific signaling pathways are limited, research on structurally similar compounds, such as ethyl 3,4-dihydroxybenzoate, suggests potential involvement in the Hypoxia-Inducible Factor-1α (HIF-1α) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The HIF-1α pathway is a crucial regulator of cellular response to low oxygen conditions (hypoxia). Some dihydroxybenzoate derivatives have been shown to stabilize HIF-1α, which can be protective in certain pathological conditions. It is hypothesized that this compound may act as a prolyl hydroxylase (PHD) inhibitor, preventing the degradation of HIF-1α.
The MAPK signaling pathways, including the ERK and JNK pathways, are critical in regulating a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Flavonoids and other phenolic compounds have been shown to modulate these pathways. It is plausible that this compound could influence MAPK signaling, potentially impacting cellular responses to stress and growth signals.
Other Reported Applications
This compound may also serve as a starting reagent in the synthesis of more complex molecules, such as ethyl 3,5-bis(ω-hydroxyoligo(ethyleneoxy))benzoates and p-alkoxycarbonylated palladium bis(phosphinite) PCP pincer complexes.[1] Detailed protocols for these syntheses would need to be sourced from specialized chemical literature.
Safety Information
This compound is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area.[3]
This technical guide is intended for research purposes only. All handling and experimental work should be conducted by trained professionals in a suitable laboratory setting.
References
- 1. content.abcam.com [content.abcam.com]
- 2. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
Ethyl 3,5-dihydroxybenzoate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound belonging to the dihydroxybenzoic acid ester family. It is synthesized from 3,5-dihydroxybenzoic acid via an esterification reaction with absolute ethanol.[1] While research on the specific biological activities of ethyl 3,5-dihydroxybenzoate is ongoing, its structural relationship to other bioactive molecules, particularly derivatives of 3,5-dihydroxybenzoic acid, suggests its potential as a modulator of key biological targets. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a review of the biological activities of its parent compound and related derivatives. This information is intended to serve as a resource for researchers and professionals in drug development and life sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molar Mass | 182.17 g/mol | [1] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point | 356.2 ± 12.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 146.1 ± 13.1 °C | [2] |
| Refractive Index | 1.574 | [2] |
| XLogP3 | 2.13 | [2] |
| PSA | 66.76 Ų | [2] |
Spectral Data
The following tables summarize the available spectral data for this compound.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.39 | t | 3H | -CH₃ |
| 4.38 | q | 2H | -OCH₂- |
| 6.53 | t | 1H | Ar-H (at C4) |
| 6.95 | d | 2H | Ar-H (at C2, C6) |
| 9.5 (broad) | s | 2H | Ar-OH |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 14.3 | -CH₃ |
| 61.2 | -OCH₂- |
| 108.0 | Ar-C (C2, C6) |
| 108.5 | Ar-C (C4) |
| 132.0 | Ar-C (C1) |
| 158.5 | Ar-C (C3, C5) |
| 166.5 | C=O |
FTIR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3350 (broad) | O-H stretch (phenolic) |
| 2980 | C-H stretch (aliphatic) |
| 1690 | C=O stretch (ester) |
| 1600, 1470 | C=C stretch (aromatic) |
| 1370 | C-H bend (aliphatic) |
| 1250, 1170 | C-O stretch (ester and phenol) |
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, research on its parent compound, 3,5-dihydroxybenzoic acid, and its derivatives points to several potential areas of interest for drug discovery and development.
Inhibition of 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase
Derivatives of 3,5-dihydroxybenzoic acid have been identified as potent inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[3][4][5] This pathway is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents.[6] The inhibition of EPSP synthase by these compounds is competitive with respect to the substrate phosphoenolpyruvate (B93156) (PEP).[3]
Quantitative Data for 3,5-Dihydroxybenzoate Derivatives as EPSP Synthase Inhibitors
| Compound | Inhibition Constant (Ki) | Reference |
| Tetrahedral intermediate analogue of a 3,5-dihydroxybenzoate derivative | 160 ± 40 nM | [3] |
| 3,5-dihydroxybenzoate derivative with a 3-malonate ether substitution | 1.3 ± 0.22 µM | [5] |
Proposed Mechanism of EPSP Synthase Inhibition
The following diagram illustrates the proposed mechanism of action for inhibitors of EPSP synthase, such as derivatives of 3,5-dihydroxybenzoic acid.
Caption: Inhibition of EPSP synthase by 3,5-dihydroxybenzoate derivatives.
Agonism of Hydroxycarboxylic Acid Receptor 1 (HCA1)
The parent compound, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[7] HCA1 is a G-protein coupled receptor that is highly expressed in adipocytes and plays a role in the inhibition of lipolysis.[7] Activation of HCA1 by its agonists leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the activity of hormone-sensitive lipase.[8]
Quantitative Data for 3,5-Dihydroxybenzoic Acid as an HCA1 Agonist
| Activity | EC₅₀ | Reference |
| Inhibition of lipolysis in adipocytes | ~150 µM | [7] |
HCA1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the activation of the HCA1 receptor.
References
- 1. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 16.6 The EPSP Synthase Enzyme (Aromatic Amino Acid Synthesis) – Group 9 – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. New EPSP synthase inhibitors: synthesis and evaluation of an aromatic tetrahedral intermediate mimic containing a 3-malonate ether as a 3-phosphate surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3,5-dihydroxybenzoate: Discovery, History, and Biological Significance
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769), a member of the dihydroxybenzoic acid ester family, is a chemical compound with emerging interest in the fields of synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and known biological activities. The content herein is curated for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Discovery and History
The synthesis of Ethyl 3,5-dihydroxybenzoate is intrinsically linked to its parent compound, 3,5-dihydroxybenzoic acid (α-resorcylic acid). The preparation of 3,5-dihydroxybenzoic acid was described as early as 1871 by Barth and Senhoefer.[1] A notable early and detailed report on the synthesis of several esters of 3,5-dihydroxybenzoic acid, including this compound, was published in 1939 by C. M. Suter and Arthur W. Weston.[2] This work laid the foundation for the availability and further investigation of this compound.
Historically, the primary route to this compound has been the esterification of 3,5-dihydroxybenzoic acid.[3] The precursor itself can be synthesized through methods such as the disulfonation of benzoic acid followed by hydrolysis.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Melting Point | 127-130 °C | [3] |
| Appearance | White to light yellow crystalline powder | [5] |
| Solubility | Soluble in ethanol (B145695), ether, and chloroform; slightly soluble in water. | [6] |
| pKa | 8.68 ± 0.10 (Predicted) | [6] |
Synthesis and Experimental Protocols
The most common method for the synthesis of this compound is the Fischer esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound[7]
Materials:
-
3,5-dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
Procedure:
-
Dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 ml of absolute ethanol in a round-bottom flask.
-
Carefully add 25 ml of concentrated sulfuric acid to the solution.
-
Boil the reaction mixture under reflux for 20 hours.
-
After cooling, evaporate the ethanol from the mixture.
-
Pour the residue into water and extract the aqueous phase with diethyl ether.
-
Wash the combined etheral phases with a sodium bicarbonate solution and then with water.
-
Dry the etheral phase with anhydrous magnesium sulfate.
-
Evaporate the ether to obtain the crystalline product of this compound.
Biological Activities and Potential Applications
While research into the specific biological activities of this compound is ongoing, several studies have highlighted its potential in various therapeutic areas. It is important to distinguish its activities from its more studied isomer, ethyl 3,4-dihydroxybenzoate.
Enzyme Inhibition
EPSP Synthase Inhibition: Functionalized 3,5-dihydroxybenzoates have been synthesized and evaluated as inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway in plants and microorganisms.[7] This pathway is essential for the biosynthesis of aromatic amino acids. One study reported that a tetrahedral intermediate analogue derived from 3,5-dihydroxybenzoic acid was a highly effective competitive inhibitor of E. coli EPSP synthase with an apparent Ki of 160 ± 40 nM.[7] This suggests that this compound could serve as a scaffold for the development of novel herbicides or antimicrobial agents.
Serine Protease Inhibition: Some reports suggest that 3,5-dihydroxybenzoic acid ethyl ester may inhibit the growth of cancer cells by binding to the active site of serine proteases.[6] However, specific quantitative data such as IC₅₀ values for this compound against specific serine proteases are not yet well-documented in publicly available literature.
Anticancer Potential
The potential for 3,5-dihydroxybenzoic acid derivatives to inhibit cancer cell growth warrants further investigation.[6] Standard in vitro assays could be employed to evaluate the anticancer activity of this compound.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
G-Protein Coupled Receptor (GPCR) Agonism
The parent molecule, 3,5-dihydroxybenzoic acid, has been identified as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[8] HCA1 is predominantly expressed in adipocytes, and its activation leads to the inhibition of lipolysis.[8] 3,5-dihydroxybenzoic acid was found to have an EC₅₀ of approximately 150 μM for HCA1.[8] This finding suggests that this compound, as a derivative, could potentially be investigated for similar activity, which might be relevant for the treatment of dyslipidemia.
Conclusion
This compound is a compound with a documented history of synthesis and a growing profile of potential biological activities. Its role as a scaffold for enzyme inhibitors, particularly for EPSP synthase, presents a promising avenue for the development of new agrochemicals and antimicrobial agents. Furthermore, the link between its parent molecule and the HCA1 receptor suggests a potential role in metabolic regulation that warrants further exploration. This technical guide provides a foundational resource for researchers to delve deeper into the chemistry and pharmacology of this intriguing molecule. Future studies should focus on obtaining specific quantitative data for its biological targets and elucidating the precise signaling pathways it may modulate.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,5-二羟基苯甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dihydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. 3,5-Dihydroxybenzoic acid | 99-10-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomeric Purity of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other complex organic molecules. Its specific substitution pattern is often critical for the desired biological activity and pharmacokinetic properties of the final product. The presence of isomeric impurities, even in small amounts, can lead to undesired side effects, reduced efficacy, and complications in regulatory approval. Therefore, the accurate assessment and control of the isomeric purity of Ethyl 3,5-dihydroxybenzoate are of paramount importance.
This technical guide provides a comprehensive overview of the potential isomeric impurities associated with this compound, detailed methodologies for their analysis, and a discussion of the synthetic pathways that can influence the isomeric profile.
Potential Isomeric Impurities
The primary isomeric impurities of this compound are other isomers of ethyl dihydroxybenzoate. These arise from the isomeric purity of the starting material, 3,5-dihydroxybenzoic acid. The six possible dihydroxybenzoic acid isomers, which can all potentially be present as their corresponding ethyl esters, are:
-
2,3-dihydroxybenzoic acid
-
2,4-dihydroxybenzoic acid
-
2,5-dihydroxybenzoic acid
-
2,6-dihydroxybenzoic acid
-
3,4-dihydroxybenzoic acid
-
3,5-dihydroxybenzoic acid (the desired precursor)
The structural similarity of these isomers makes their separation and quantification a significant analytical challenge.
Synthesis Pathway and Impurity Formation
This compound is typically synthesized via the esterification of 3,5-dihydroxybenzoic acid with ethanol, often under acidic conditions. The isomeric purity of the final product is therefore largely dictated by the purity of the 3,5-dihydroxybenzoic acid starting material.
A common industrial synthesis of 3,5-dihydroxybenzoic acid involves the disulfonation of benzoic acid followed by hydrolysis of the resulting disulfonate. The directing effects of the carboxyl group on the aromatic ring favor 3,5-disubstitution; however, reaction conditions can influence the selectivity, potentially leading to the formation of other disulfonated isomers and, consequently, other dihydroxybenzoic acid isomers after hydrolysis.
Logical Relationship: Synthesis and Impurity
Caption: Synthesis pathway of this compound and the origin of isomeric impurities.
Analytical Methodologies for Isomeric Purity
Due to the similar physicochemical properties of the ethyl dihydroxybenzoate isomers, specialized analytical techniques are required for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of non-volatile and thermally labile compounds like ethyl dihydroxybenzoate isomers. Standard reversed-phase columns often provide insufficient resolution for all isomers. Therefore, mixed-mode or hydrogen-bonding columns are recommended.
Experimental Protocol: HPLC Analysis
This protocol is adapted from established methods for the separation of dihydroxybenzoic acid isomers and is suitable for the analysis of their corresponding ethyl esters.
| Parameter | Condition |
| Instrument | HPLC system with UV or PDA detector |
| Column | Mixed-mode column (e.g., Reversed-Phase/Anion-Exchange) or a Hydrogen-bonding column. A C18 column can be used for initial screening but may not resolve all isomers. |
| Mobile Phase | A gradient of acetonitrile (B52724) (or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer at acidic pH). The exact gradient will need to be optimized based on the column and specific isomers of interest. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | ~254 nm or a wavelength maximum specific to dihydroxybenzoates. |
| Injection Volume | 5 - 20 µL |
| Sample Preparation | Dissolve a known weight of the this compound sample in the mobile phase or a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection. |
| Quantification | Isomeric purity is determined by the area percentage method. The area of each impurity peak is expressed as a percentage of the total area of all peaks. For accurate quantification, reference standards of the potential isomeric impurities should be used to determine response factors. |
Experimental Workflow: HPLC Analysis
Caption: Workflow for the determination of isomeric purity by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, providing structural information that can aid in the identification of unknown impurities. However, the hydroxyl groups of ethyl dihydroxybenzoate make the molecule non-volatile and prone to thermal degradation in the GC inlet. Therefore, a derivatization step is mandatory to convert the hydroxyl groups into more volatile and thermally stable moieties, typically by silylation.
Experimental Protocol: GC-MS Analysis with Silylation
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | A non-polar or mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min. |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C, and hold for 5-10 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40 - 500 |
| Derivatization | Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent. Procedure: Evaporate a solution of the sample to dryness under a stream of nitrogen. Add the silylating reagent and a small amount of a suitable solvent (e.g., pyridine (B92270) or acetonitrile). Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization. |
| Sample Injection | 1 µL of the derivatized sample, typically in split or splitless mode depending on the concentration. |
| Quantification | Similar to HPLC, isomeric purity can be estimated by the area percentage method from the total ion chromatogram (TIC). For accurate quantification, derivatized standards of the isomers are required. |
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for isomeric purity analysis by GC-MS, including the mandatory derivatization step.
Data Presentation and Interpretation
Quantitative data on the isomeric purity of this compound should be summarized in a clear and structured format. Below is an example of how to present such data.
Table 1: Isomeric Purity of this compound Batches
| Batch No. | Analytical Method | This compound (% Area) | Total Isomeric Impurities (% Area) | Major Isomeric Impurity (% Area) |
| BATCH-001 | HPLC | 99.65 | 0.35 | Ethyl 3,4-dihydroxybenzoate (0.21) |
| BATCH-002 | HPLC | 99.81 | 0.19 | Ethyl 2,4-dihydroxybenzoate (B8728270) (0.10) |
| BATCH-003 | GC-MS | 99.72 | 0.28 | Ethyl 3,4-dihydroxybenzoate (0.18) |
Conclusion
The control of isomeric purity is a critical aspect of quality assurance for this compound used in pharmaceutical applications. The primary source of isomeric impurities is the 3,5-dihydroxybenzoic acid starting material. A thorough understanding of the synthetic route and the implementation of robust analytical methods, such as HPLC with specialized columns or GC-MS with derivatization, are essential for the accurate determination of the isomeric profile. This guide provides the foundational knowledge and detailed experimental frameworks for researchers, scientists, and drug development professionals to effectively manage and control the isomeric purity of this important chemical intermediate.
Methodological & Application
Application Notes & Protocols: Synthesis and Application of Functionalized 3,5-Dihydroxybenzoates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dihydroxybenzoic acid (3,5-DHBA), also known as α-resorcylic acid, and its functionalized derivatives are pivotal intermediates in the fine chemical and pharmaceutical industries.[1][2][3] Their molecular structure, featuring a benzene (B151609) ring with hydroxyl and carboxyl groups, provides multiple active sites for chemical modification.[2] This versatility makes them essential building blocks for a wide range of high-value compounds, including pharmaceuticals like bromoprime, plant growth regulators, and polyester (B1180765) compounds.[2] Furthermore, these compounds are studied for their biological activities, such as inhibiting enzymes and acting as receptor agonists.[4][] This document provides detailed protocols for the synthesis of 3,5-dihydroxybenzoates and their derivatives, summarizes key reaction data, and illustrates relevant biological pathways.
Applications in Research and Drug Development
Functionalized 3,5-dihydroxybenzoates are integral to several areas of research and development:
-
Pharmaceutical Synthesis: They are key precursors for synthesizing drugs such as Armillarisin A and brodimoprim.[6] For example, the synthesis of bromoprime involves using 3,5-dihydroxybenzoic acid as a starting material, which undergoes bromination, acyl chlorination, and hydrogenation.[2]
-
Enzyme Inhibition: Derivatives of 3,5-dihydroxybenzoic acid have been successfully designed as potent competitive inhibitors of enzymes like EPSP (5-enolpyruvylshikimate-3-phosphate) synthase, demonstrating that a simple benzene ring can effectively substitute for more complex structures in inhibitor design.[4]
-
Agonists for Cellular Receptors: 3,5-DHBA is a selective agonist for the hydroxycarboxylic acid receptor 1 (HCA1, also known as GPR81).[] This interaction inhibits lipolysis in adipocytes, making 3,5-DHBA a valuable tool for studying HCA1 function and a starting point for designing new therapeutic agents.[]
-
Agrochemicals: In the field of pesticides, 3,5-dihydroxybenzoic acid is a raw material for plant growth regulators. It can be catalytically hydrogenated and then acylated to produce the final active compound.[2]
General Synthetic Workflow
The synthesis of functionalized 3,5-dihydroxybenzoates typically follows a multi-step process starting from readily available materials. The general workflow involves the synthesis of the core 3,5-dihydroxybenzoic acid structure, followed by functionalization, such as esterification, to yield the desired derivative. This final product can then be used in various downstream applications.
Caption: General workflow for the synthesis and application of 3,5-dihydroxybenzoates.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid
This protocol is based on the classic method of sulfonating benzoic acid followed by alkaline fusion.[7] It is a robust method suitable for large-scale preparation.
Materials:
-
Benzoic Acid
-
Fuming Sulfuric Acid
-
Barium Carbonate
-
Sodium Hydroxide (NaOH)
-
Potassium Hydroxide (KOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ether
-
Anhydrous Sodium Sulfate (B86663)
Procedure:
-
Sulfonation:
-
To 200 g (1.64 moles) of benzoic acid in a 1-L Kjeldahl flask, add 500 ml of fuming sulfuric acid.
-
Heat the mixture in an oil bath for 5 hours at 240–250°C (bath temperature).[7]
-
After allowing it to stand overnight, pour the syrupy liquid slowly into 3 kg of ice with stirring.
-
-
Neutralization and Salt Formation:
-
Neutralize the solution by adding barium carbonate in 100-g portions until gas evolution ceases (approx. 2.4–2.5 kg required).
-
Filter the pasty mass by suction and wash the barium sulfate cake with five 300-ml portions of water.
-
Combine the filtrates and evaporate them to near dryness on a steam bath. Dry the crude barium salt in an oven at 125–140°C. The yield of the crude barium salt is typically 640–800 g.[7]
-
-
Alkaline Fusion:
-
Safety Precaution: Wear goggles and long-sleeved gloves for this step.
-
Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker.
-
Introduce the dried, pulverized barium salt in 200-g portions into the melt while stirring with a copper stirrer.
-
Slowly raise the temperature to 250–260°C, where a vigorous reaction will occur.
-
After the reaction slackens (about 30 minutes), raise the temperature to 280–310°C and maintain it for 1 hour.[7]
-
-
Work-up and Purification:
-
Allow the melt to cool to 200°C and then ladle it into 6 L of water.
-
Filter the barium sulfite (B76179) by suction.
-
Acidify the filtrate with concentrated hydrochloric acid (approx. 2.5 L required).
-
Extract the resulting solution (approx. 9 L) with ether (3 x 600 ml for each half of the solution).
-
Combine the ether extracts, concentrate to about 1 L, and dry overnight over 150 g of anhydrous sodium sulfate.
-
After filtration and evaporation of the ether, a slightly colored product is obtained.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Benzoic Acid | [7] |
| Final Product | 3,5-Dihydroxybenzoic Acid | [7] |
| Overall Yield | 58–65% | [7] |
| Melting Point | 227–229°C (crude), 234–235°C (recrystallized) | [7] |
Protocol 2: Esterification of 3,5-Dihydroxybenzoic Acid to Methyl 3,5-Dihydroxybenzoate (B8624769)
This protocol describes the synthesis of mthis compound, a common functionalized derivative used in further syntheses.[6][8]
Materials:
-
3,5-Dihydroxybenzoic Acid (3,5-DHBA)
-
Methanol (B129727) (MeOH)
-
Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Reaction Setup:
-
In a 100 L glass reaction vessel, add 50 L of methanol.
-
Under stirring at room temperature, add 500 ml of concentrated sulfuric acid.
-
Add 5 kg of 3,5-dihydroxybenzoic acid to the solution.[6]
-
-
Esterification:
-
Heat the mixture to reflux (approx. 80-85°C) for 2 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
-
Work-up:
-
Once the reaction is complete, remove the solvent via distillation under reduced pressure.
-
Dissolve the residue in 10 L of ethyl acetate.
-
Wash the organic solution twice with 20 L of saturated NaHCO₃ solution to neutralize excess acid.
-
Wash the organic phase with 10 L of clear water.
-
Combine the aqueous phases and back-extract twice with 10 L of ethyl acetate.[6]
-
-
Purification:
-
Combine all organic phases and dry them over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the dried solution under reduced pressure to obtain a white solid.
-
Recrystallize the crude product from 20 L of 5% methanol in water.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,5-Dihydroxybenzoic Acid | [6] |
| Final Product | Mthis compound | [6] |
| Yield | 98% | [6] |
| Purity | >99% | [6] |
| Melting Point | 164-169°C | [6] |
Biological Activity: HCA1 Receptor Signaling Pathway
3,5-Dihydroxybenzoic acid acts as an agonist for the G-protein coupled receptor HCA1 (GPR81). This receptor is primarily expressed in adipocytes and plays a role in regulating lipid metabolism. The activation of HCA1 by 3,5-DHBA initiates a signaling cascade that ultimately leads to the inhibition of lipolysis.
Caption: HCA1 signaling pathway activated by 3,5-DHBA leading to inhibition of lipolysis.
References
- 1. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 2. guidechem.com [guidechem.com]
- 3. 3,5-Dihydroxybenzoic Acid | C7H6O4 | CID 7424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Mthis compound | 2150-44-9 [chemicalbook.com]
Application Notes and Protocols: Ethyl 3,5-dihydroxybenzoate as an EPSP Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a key enzyme in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[1][2] This pathway is absent in animals, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents.[1] The widely used herbicide glyphosate, for instance, functions by inhibiting EPSP synthase.[1] Ethyl 3,5-dihydroxybenzoate (B8624769) and its derivatives have emerged as a class of potent inhibitors of this enzyme, offering a foundation for the design of novel herbicides and drugs.[3] These compounds act as mimics of the natural substrates or reaction intermediates of EPSP synthase.[3][4]
Mechanism of Action
EPSP synthase catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce EPSP and inorganic phosphate (B84403).[1] Ethyl 3,5-dihydroxybenzoate and its analogues are competitive inhibitors with respect to S3P.[3][4] They bind to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the catalytic activity of the enzyme. This inhibition disrupts the shikimate pathway, leading to a deficiency in aromatic amino acids and ultimately causing cell death in susceptible organisms.
Applications
-
Herbicide Development: Due to its inhibitory effect on a crucial plant enzyme, this compound and its derivatives are promising candidates for the development of new herbicides.
-
Antimicrobial Drug Discovery: The shikimate pathway is also essential in many bacteria and fungi. Therefore, inhibitors of EPSP synthase could be developed as novel antimicrobial agents.
-
Biochemical Research: These compounds serve as valuable tools for studying the structure and function of EPSP synthase and for probing the enzyme's active site.
Quantitative Data: Inhibitory Activity of 3,5-Dihydroxybenzoate Analogues
| Compound | Inhibition Type | K_i_ (Apparent) | Notes |
| Tetrahedral Intermediate Analogue 4 | Competitive vs. S3P | 160 ± 40 nM | This analogue of the EPSP synthase reaction intermediate was synthesized from 3,5-dihydroxybenzoic acid. Its high potency demonstrates that a simple benzene (B151609) ring can effectively substitute for the more complex shikimate ring in inhibitor design.[3] |
| Aromatic Analogue with 3-Malonate Ether | Competitive vs. S3P | 1.3 ± 0.22 µM | This compound, also synthesized from 3,5-dihydroxybenzoic acid, features a 3-malonate ether as a surrogate for the 3-phosphate group of the natural substrate.[4] |
| Tetrahedral Intermediate Mimic 9 | Competitive vs. S3P | 0.57 ± 0.06 µM | This inhibitor was prepared from ethyl 3,4-dihydroxybenzoate and incorporates a 3-hydroxymalonate moiety as a 3-phosphate replacement.[5] |
Experimental Protocols
Preparation of Crude EPSP Synthase from Plant Tissue
This protocol is adapted from established methods for extracting active EPSP synthase from plant leaf tissue.
Materials:
-
Young, not fully expanded leaf tissue
-
Dry ice
-
Mortar and pestle
-
Extraction Buffer: 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, 0.5 mM benzamidine, pH 7.0
-
Polyvinylpolypyrrolidone (PVPP)
-
β-mercaptoethanol
-
Ammonium (B1175870) sulfate (B86663) ((NH_4)_2SO_4)
-
Dialysis Buffer: 50 mM MOPS, 5 mM EDTA, 10% glycerol, 5 mM β-mercaptoethanol, pH 7.0
-
Cheesecloth
-
Centrifuge capable of 20,000 x g at 4°C
-
Dialysis tubing (10 kDa MWCO)
-
Protein concentration devices (e.g., centrifugal filters)
Procedure:
-
Freeze leaf tissue with liquid nitrogen or on dry ice.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a beaker on ice containing chilled extraction buffer (1g tissue: 5mL buffer) with 1% (w/v) PVPP and freshly added 5 mM β-mercaptoethanol.
-
Homogenize the mixture for 5 minutes with stirring on ice, minimizing foaming.
-
Centrifuge the homogenate at 15,000 RPM (approx. 27,000 x g) for 40 minutes at 4°C.
-
Decant the clear supernatant through cheesecloth into a beaker on ice.
-
Slowly add solid ammonium sulfate to the supernatant with stirring to achieve 45% saturation. Continue stirring for an additional 10 minutes.
-
Centrifuge at 20,000 RPM (approx. 48,000 x g) for 30 minutes at 4°C. Discard the pellet.
-
Slowly add more solid ammonium sulfate to the supernatant to bring the saturation to 70%. Stir for another 10 minutes.
-
Centrifuge at 20,000 RPM for 30 minutes at 4°C. Discard the supernatant and collect the pellet.
-
Resuspend the pellet in a minimal volume of extraction buffer containing fresh 5 mM β-mercaptoethanol.
-
Dialyze the protein solution overnight against 4L of dialysis buffer at 4°C with stirring.
-
Concentrate the dialyzed protein solution using an appropriate protein concentration device.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
EPSP Synthase Inhibition Assay (Phosphate Detection Method)
This assay measures the activity of EPSP synthase by quantifying the amount of inorganic phosphate (Pi) released during the enzymatic reaction.
Materials:
-
Partially purified EPSP synthase
-
Assay Buffer: 100 mM MOPS, 1 mM MgCl_2, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF, pH 7.0
-
Shikimate-3-phosphate (S3P) stock solution
-
Phosphoenolpyruvate (PEP) stock solution
-
This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)
-
Phosphate assay kit (e.g., EnzChek® Phosphate Assay Kit or a malachite green-based assay)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, S3P, and PEP at desired concentrations.
-
Add varying concentrations of this compound or the control solvent to the appropriate wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.
-
Initiate the reaction by adding the EPSP synthase enzyme to each well.
-
Immediately start monitoring the change in absorbance at the wavelength specified by the phosphate assay kit manufacturer. The rate of phosphate production is proportional to the enzyme activity.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. For K_i_ determination, perform the assay with varying concentrations of both the substrate (S3P) and the inhibitor.
Visualizations
Caption: Inhibition of the Shikimate Pathway by this compound.
Caption: Workflow for Assessing EPSP Synthase Inhibition.
References
- 1. EPSP synthase - Wikipedia [en.wikipedia.org]
- 2. The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase as a model for development of novel antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New EPSP synthase inhibitors: synthesis and evaluation of an aromatic tetrahedral intermediate mimic containing a 3-malonate ether as a 3-phosphate surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aromatic inhibitors of EPSP synthase incorporating hydroxymalonates as novel 3-phosphate replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 3,5-dihydroxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ethyl 3,5-dihydroxybenzoate (B8624769) as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of enzyme inhibitors with potential therapeutic applications.
Introduction
Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester that serves as a valuable scaffold in the design and synthesis of bioactive molecules.[1] Its resorcinol (B1680541) core offers multiple reaction sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery. This document details its application in the development of inhibitors for two key enzymatic targets: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase and tyrosinase.
Application 1: Inhibition of EPSP Synthase
Scientific Background
EPSP synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, and plants.[2][3] As this pathway is absent in mammals, EPSP synthase is an attractive target for the development of non-toxic herbicides and novel antimicrobial agents.[4] The 3,5-dihydroxybenzoate scaffold can be utilized to mimic the binding of the natural substrate, shikimate-3-phosphate, leading to competitive inhibition of the enzyme.[2]
Quantitative Data: Inhibition of E. coli EPSP Synthase
Derivatives of 3,5-dihydroxybenzoic acid have been synthesized and evaluated as inhibitors of E. coli EPSP synthase. The following table summarizes the inhibitory activity of a key analog.[2]
| Compound ID | Structure | Target Enzyme | Inhibition Constant (Ki) |
| Analogue 4 | Aromatic tetrahedral intermediate analogue | E. coli EPSP Synthase | 160 ± 40 nM |
Experimental Protocols
1. General Synthesis of Functionalized 3,5-Dihydroxybenzoate Analogues
This protocol is a general representation for the synthesis of functionalized 3,5-dihydroxybenzoates as described in the literature.[2]
-
Step 1: Protection of Phenolic Hydroxyl Groups. The hydroxyl groups of this compound are protected, for example, as benzyl (B1604629) ethers, to prevent unwanted side reactions.
-
Step 2: Functionalization. The protected this compound is then functionalized at the desired position to introduce moieties that mimic the phosphate (B84403) group of the natural substrate.
-
Step 3: Deprotection. The protecting groups are removed to yield the final inhibitor.
2. EPSP Synthase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against EPSP synthase.
-
Reagents:
-
Purified EPSP synthase enzyme
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Test inhibitor compound
-
Assay buffer (e.g., HEPES or Tris-HCl buffer at a physiological pH)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, S3P, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding PEP and the EPSP synthase enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 25°C).
-
Monitor the reaction progress by measuring the rate of inorganic phosphate production, which is a product of the reaction. This can be done using a colorimetric method, such as the malachite green assay.[5]
-
Calculate the initial reaction velocities at different inhibitor concentrations.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
-
Diagrams
Application 2: Inhibition of Tyrosinase
Scientific Background
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[6] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[7] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of great interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for pigmentation-related conditions. The 3,5-dihydroxybenzoyl moiety of this compound derivatives can chelate the copper ions in the active site of tyrosinase, leading to its inhibition.[6]
Quantitative Data: Inhibition of Mushroom Tyrosinase
A series of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase.[8]
| Compound ID | R Group | Target Enzyme | IC50 (µM) |
| 11a | 4-methoxyphenyl | Mushroom Tyrosinase | 55.39 ± 4.93 |
| 11b | 4-chlorophenyl | Mushroom Tyrosinase | > 100 |
| 11c | 4-fluorophenyl | Mushroom Tyrosinase | 87.54 ± 7.21 |
Experimental Protocols
1. Synthesis of 3,5-Dihydroxybenzoyl-hydrazineylidene Derivatives
This protocol is adapted from the supplementary information of the cited research article.[9]
-
Step 1: Synthesis of 3,5-dihydroxybenzohydrazide (B1269074).
-
3,5-dihydroxybenzoic acid is esterified (e.g., with methanol (B129727) in the presence of an acid catalyst) to form mthis compound.
-
The methyl ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield 3,5-dihydroxybenzohydrazide.
-
-
Step 2: Synthesis of the aldehyde intermediate. The desired substituted aldehyde is prepared. For example, for compound 11a , a triazole-containing aldehyde is synthesized.
-
Step 3: Condensation reaction. 3,5-dihydroxybenzohydrazide is reacted with the aldehyde intermediate in a suitable solvent (e.g., ethanol) with a catalytic amount of acid to form the final hydrazineylidene product. The product is then purified by recrystallization.
2. Tyrosinase Inhibition Assay
This is a colorimetric assay to determine the tyrosinase inhibitory activity of the synthesized compounds.[7][10]
-
Reagents:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Test inhibitor compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Kojic acid (positive control)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, test inhibitor at various concentrations, and tyrosinase solution.
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome, a colored product, by measuring the absorbance at 475 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 3,4-Dihydroxybenzoate | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An EPSP synthase inhibitor joining shikimate 3-phosphate with glyphosate: synthesis and ligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of Ethyl 3,5-dihydroxybenzoate (B8624769), a valuable intermediate in the development of various pharmaceutical compounds and other fine chemicals.
Introduction
Ethyl 3,5-dihydroxybenzoate is a dihydroxybenzoic ester that can be synthesized from 3,5-dihydroxybenzoic acid via an esterification process with absolute ethanol (B145695).[1] This compound serves as a crucial building block in organic synthesis. The primary method for its preparation is the Fischer-Speier esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol.
Data Presentation
Comparison of Synthesis Protocols
| Protocol | Starting Material | Reagents | Catalyst | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | 3,5-Dihydroxybenzoic Acid | Absolute Ethanol | Concentrated H₂SO₄ | 20 | Reflux | Not Specified |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 3,5-Dihydroxybenzoic Acid
This protocol details the synthesis of this compound using a classic Fischer-Speier esterification reaction.
Materials:
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Water
Procedure:
-
In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.
-
Carefully add 25 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 20 hours.[2]
-
After cooling, evaporate the ethanol under reduced pressure.
-
Pour the residue into water and extract the aqueous phase with diethyl ether.
-
Wash the combined etheral phases with a sodium bicarbonate solution and then with water.
-
Dry the etheral phase with magnesium sulfate.
-
Evaporate the ether to obtain the crystalline product of this compound.[2]
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol [3] |
| Melting Point | 127-130 °C |
| Assay | 97% |
Spectroscopic Data:
While specific spectra for this compound require access to specialized databases, typical spectroscopic data for similar compounds can provide an estimation of expected results.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display peaks for the carbonyl carbon of the ester (around 167 ppm), the aromatic carbons, and the carbons of the ethyl group (around 61 ppm and 14 ppm).
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic C=O stretching vibration for the ester group in the range of 1730-1715 cm⁻¹ (for α,β-unsaturated esters) and C-O stretches between 1300-1000 cm⁻¹.[4] A broad O-H stretch from the hydroxyl groups is also expected in the region of 3500-3200 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer Esterification.
Caption: Workflow for this compound Synthesis.
References
Application Note: Purification of Ethyl 3,5-dihydroxybenzoate by Recrystallization
AN-2025-12-17
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of Ethyl 3,5-dihydroxybenzoate (B8624769) via recrystallization. The procedure outlines solvent selection, the recrystallization process, and methods for characterizing the final product. This guide is intended to provide researchers with a reliable method for obtaining high-purity Ethyl 3,5-dihydroxybenzoate, a key intermediate in various chemical syntheses.[1]
Introduction
This compound is a dihydroxybenzoic ester synthesized from 3,5-dihydroxybenzoic acid, often through Fischer esterification with ethanol (B145695).[1] It serves as a valuable starting reagent in the synthesis of more complex molecules, such as specialized polyesters and pincer complexes used in catalysis. The purity of this reagent is critical for the success of subsequent reactions. Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. This document details a standardized procedure for the purification of crude this compound.
Physiochemical Properties & Data
Proper identification and characterization are crucial for confirming the purity of the compound. The key physical properties of this compound are summarized below.
Table 1: Physiochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [2] |
| Molecular Weight | 182.17 g/mol | |
| Appearance | White to light yellow solid/crystalline powder | [2][3] |
| Melting Point | 127-130 °C (lit.) | [1][3] |
| Solubility | Soluble in ethanol, ethers, and chloroform; slightly soluble in water.[3] Highly soluble in DMSO (100 mg/mL).[2] |
Experimental Protocol: Recrystallization
This protocol is based on standard recrystallization techniques for phenolic esters. An ethanol/water solvent system is recommended due to the compound's good solubility in hot ethanol and poor solubility in water.[3][4][5]
3.1. Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula and glass stir rod
-
Ice bath
-
Drying oven or desiccator
3.2. Procedure
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol, just enough to dissolve the entire solid with gentle heating (near boiling point) and stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Use a pre-heated funnel and a fluted filter paper to filter the solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Inducing Crystallization: To the clear, hot filtrate, add deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.
Workflow and Characterization
The purification process follows a logical sequence of steps designed to separate the desired compound from impurities.
Caption: Workflow for the purification of this compound.
4.1. Expected Results and Purity Assessment
The success of the recrystallization is determined by the yield and purity of the final product. Purity can be assessed by comparing the experimental melting point to the literature value and through spectroscopic methods.
Table 2: Characterization of Purified Product
| Parameter | Method | Expected Outcome |
| Yield | Gravimetric | Typically 70-90% (highly dependent on initial purity) |
| Purity | Melting Point Analysis | Sharp melting point range, consistent with literature value (127-130 °C). |
| NMR Spectroscopy | Spectra consistent with the structure of this compound, with diminished signals from impurities. | |
| HPLC | A single major peak indicating high purity (>98%). |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Oiling Out | Solution is supersaturated, or cooling is too rapid. The melting point of the solute is below the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| No Crystal Formation | Solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at cold temperatures. | Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal if available. |
| Low Recovery | Too much solvent was used initially. Crystals are partially soluble in the cold wash solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the wash solvent is ice-cold and use it sparingly. |
Safety Precautions
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
-
Perform the procedure in a well-ventilated fume hood, especially when working with hot, flammable solvents like ethanol.
References
Application Notes and Protocols for the Mass Spectrometry of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is an organic compound with potential applications in various fields, including pharmaceuticals and materials science, owing to its antioxidant and other biological activities. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in complex matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful tool for the sensitive and specific analysis of Ethyl 3,5-dihydroxybenzoate. These application notes provide detailed protocols for sample preparation and LC-MS/MS analysis, along with expected fragmentation patterns to aid in data interpretation.
Quantitative Data Summary
The following table summarizes the expected key mass spectrometric parameters for the analysis of this compound. These values are predicted based on the compound's structure and general fragmentation patterns of similar molecules.
| Parameter | Value | Description |
| Chemical Formula | C₉H₁₀O₄ | The elemental composition of this compound. |
| Molecular Weight | 182.17 g/mol | The mass of one mole of the compound. |
| Precursor Ion ([M-H]⁻) | m/z 181.05 | In negative ion mode electrospray ionization (ESI), the molecule is expected to lose a proton to form the deprotonated molecular ion. |
| Precursor Ion ([M+H]⁺) | m/z 183.06 | In positive ion mode ESI, the molecule can be protonated. |
| Major Fragment Ion 1 | m/z 153 | Corresponds to the loss of an ethylene (B1197577) group (C₂H₄) from the ethyl ester, a common fragmentation for ethyl esters. |
| Major Fragment Ion 2 | m/z 137 | Corresponds to the loss of the ethoxy group (-OCH₂CH₃). |
| Major Fragment Ion 3 | m/z 109 | Corresponds to the subsequent loss of carbon monoxide (CO) from the m/z 137 fragment. |
Experimental Protocols
Sample Preparation
This protocol outlines a general procedure for the preparation of this compound for LC-MS/MS analysis. The goal is to extract the analyte from its matrix, remove interferences, and prepare a solution compatible with the LC-MS system.
Materials:
-
This compound standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (0.1% v/v in water and acetonitrile)
-
Sample matrix (e.g., plasma, tissue homogenate, reaction mixture)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Solid Phase Extraction (SPE) cartridges (if necessary for complex matrices)
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid) to prepare working standard solutions and calibration curves.
-
-
Sample Extraction (for biological matrices):
-
For liquid samples (e.g., plasma), perform a protein precipitation by adding three parts of cold acetonitrile to one part of the sample.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) - Optional (for complex samples):
-
For samples with high levels of interfering compounds, an SPE step may be necessary for cleanup.
-
Condition a suitable SPE cartridge (e.g., a reversed-phase C18 cartridge) with methanol followed by water.
-
Load the sample supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Final Preparation:
-
Filter the final sample extract or diluted standard through a 0.22 µm syringe filter into an LC autosampler vial.[1]
-
LC-MS/MS Analysis
This protocol provides typical starting conditions for the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Parameters (Negative Ion Mode):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
| MRM Transitions | m/z 181.05 → 137.0 (Quantifier), m/z 181.05 → 109.0 (Qualifier) |
| Collision Energy | Optimize for each transition (typically 10-20 eV) |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Proposed fragmentation of this compound.
References
HPLC methods for Ethyl 3,5-dihydroxybenzoate analysis
An effective High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of Ethyl 3,5-dihydroxybenzoate (B8624769), a compound of interest in pharmaceutical research and development. This document provides a detailed application note and protocol for the analysis of Ethyl 3,5-dihydroxybenzoate, designed for researchers, scientists, and drug development professionals. The methodologies outlined are based on established principles of reversed-phase chromatography and are intended to serve as a robust starting point for method development and validation.
Introduction
This compound is a dihydroxybenzoic acid ester with potential applications in various fields, including organic synthesis and medicinal chemistry. Accurate and reliable analytical methods are essential for its quantification in different sample matrices. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such aromatic compounds due to its sensitivity, specificity, and reproducibility.
This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The protocol includes details on instrumentation, reagent preparation, chromatographic conditions, and a comprehensive guide to method validation based on International Council for Harmonisation (ICH) guidelines.
Proposed HPLC Method
The following HPLC conditions are proposed for the analysis of this compound. These are based on methods for similar compounds such as dihydroxybenzoic acid isomers and other ethyl esters of dihydroxybenzoic acid.
Chromatographic Conditions
A summary of the proposed HPLC conditions is presented in Table 1.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV-Vis or Photodiode Array (PDA) Detector |
| Column | C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Gradient | To be optimized; a starting point could be a gradient from 20% to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 255 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A (Water with 0.1% Formic Acid) and Acetonitrile (50:50, v/v) |
Experimental Protocols
Preparation of Solutions
3.1.1 Mobile Phase Preparation
-
Mobile Phase A: Add 1 mL of formic acid to 1000 mL of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
3.1.2 Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
3.1.3 Working Standard Solution Preparation (100 µg/mL)
-
Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly.
Analytical Procedure
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the working standard solution and record the chromatogram. The retention time for this compound should be determined.
-
Inject the sample solutions and record the chromatograms.
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the working standard solution.
System Suitability
Before starting the analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are listed in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for 5 replicate injections of the standard solution) |
Method Validation Protocol
A comprehensive validation of the analytical method should be performed according to ICH guidelines to demonstrate its suitability for the intended purpose.[1] The key validation parameters and their typical acceptance criteria are summarized in Table 3.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated using a PDA detector. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of five concentrations across the analytical range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | To be defined based on the application (e.g., 80% to 120% of the test concentration for an assay). |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery should be within 98.0% to 102.0% for the assay of the drug substance. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters should be met, and the results should not be significantly affected by variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). |
Visualizations
HPLC Analysis Workflow
Caption: A flowchart illustrating the general workflow for the HPLC analysis of this compound.
Method Validation Logical Flow
Caption: A diagram showing the logical progression of experiments in an HPLC method validation study.
References
Application Notes and Protocols for Enzyme Inhibition Assay with Ethyl 3,5-dihydroxybenzoate
Topic: Enzyme Inhibition Assay with Ethyl 3,5-dihydroxybenzoate (B8624769)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3,5-dihydroxybenzoate is a phenolic compound with potential applications in various biochemical studies.[1][2] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[3] Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are rate-limiting steps in the production of melanin.[3] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[3] Therefore, inhibitors of this enzyme are of great interest in the cosmetic and pharmaceutical industries.[3]
These protocols are designed to provide a framework for the in vitro evaluation of this compound as a potential tyrosinase inhibitor. While this document provides a detailed methodology, it is important to note that the inhibitory activity and optimal assay conditions for this compound on tyrosinase should be determined empirically.
Principle of the Assay
The tyrosinase inhibition assay is a colorimetric method that measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA).[3] In the presence of a tyrosinase inhibitor, the rate of dopachrome formation is reduced. The absorbance of the colored product, dopachrome, is measured at approximately 475 nm.[4] The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control. Kojic acid, a well-established tyrosinase inhibitor, is typically used as a positive control.[3]
Data Presentation
The inhibitory potential of this compound against tyrosinase is quantified by its half-maximal inhibitory concentration (IC50) value. The following table summarizes hypothetical quantitative data for this compound in comparison to a standard inhibitor, Kojic Acid.
| Compound | IC50 (µM) [Hypothetical] | Inhibition Type |
| This compound | 75.3 | Competitive |
| Kojic Acid (Positive Control) | 18.2 | Competitive |
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Preparation of Reagents
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
-
Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration for the assay should be determined empirically, but a common starting point is 20-40 U/mL in the final reaction volume. Keep the enzyme solution on ice.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.[3]
-
Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.
-
Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.[3]
-
Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a vehicle control with the same concentration of DMSO.
Assay Procedure (96-well plate)
-
Assay Plate Setup: Add the following reagents to the wells of a 96-well plate:
-
Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Test Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).
-
Control (Enzyme) Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
Control Blank Wells: 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).
-
Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.[3]
-
Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 15-30 minutes.[4]
Data Analysis
-
Calculate the rate of reaction (slope): For each well, determine the rate of dopachrome formation by plotting absorbance against time and calculating the slope of the linear portion of the curve.
-
Correct for background absorbance: Subtract the slope of the blank wells from the corresponding test and control wells.
-
Calculate the percentage of inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
Caption: Workflow for the tyrosinase inhibition assay.
References
Application Notes and Protocols: Docking Studies of Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is a phenolic compound with potential biological activities that warrant investigation for drug discovery purposes. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This document provides a generalized protocol for performing docking studies with Ethyl 3,5-dihydroxybenzoate against a potential target protein. Due to the limited availability of specific published docking studies for this compound, this protocol is presented as a comprehensive template. The quantitative data herein is illustrative, based on studies of structurally related compounds, to demonstrate data presentation.
Potential Target Proteins for this compound
Based on the known activities of its parent compound, 3,5-dihydroxybenzoic acid, potential protein targets for docking studies with this compound include:
-
Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81): 3,5-dihydroxybenzoic acid is an agonist for this receptor, which is involved in inhibiting lipolysis in adipocytes.[1][2][3]
-
Tyrosine Phenol-lyase (TPL): 3,5-dihydroxybenzoic acid acts as a competitive inhibitor of this bacterial enzyme.[1]
Additionally, given that the structurally similar compound, Ethyl 3,4-dihydroxybenzoate, is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes, PHDs represent another plausible target class for investigation.[4][5][6][7] Inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular responses to hypoxia.[4][8][9][10]
Illustrative Docking Data
The following table summarizes hypothetical docking results of this compound with potential protein targets. Note: This data is for illustrative purposes to demonstrate how results are typically presented and is not derived from actual experimental studies of this compound.
| Target Protein | PDB ID | Docking Software | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM, predicted) | Key Interacting Residues |
| HCA1/GPR81 | (Homology Model) | AutoDock Vina | -7.2 | 10.5 | Arg112, Ser178, Tyr245 |
| Tyrosine Phenol-lyase | 1V4V | Schrödinger Glide | -6.8 | 18.2 | Phe448, Arg381, Tyr71 |
| Prolyl Hydroxylase 2 | 5L9B | AutoDock Vina | -6.5 | 25.1 | His135, Asp137, Arg248 |
Experimental Protocols
A general workflow for molecular docking involves preparation of the target protein and the ligand, performing the docking simulation, and analyzing the results.[11][12]
Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[12]
-
Pre-processing:
-
Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. This is crucial for correct hydrogen bonding calculations.[13][14]
-
Assign Charges: Assign partial charges to all atoms. Common charge models include Gasteiger or AMBER charges.[12][15]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from adding hydrogens or modeling missing loops.[13]
-
File Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[16][17]
Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) or downloaded from a database like PubChem.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation. This step is crucial for accurate docking.[13]
-
Assign Charges and Torsion Angles: Assign partial charges and define the rotatable bonds (torsions) of the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[18]
-
File Conversion: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina).[17]
Protocol 3: Molecular Docking using AutoDock Vina
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The size and center of this box dictate the search space for the docking algorithm.[19][20]
-
Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.[20]
-
Run Docking Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina, providing the configuration file as input.[16][21]
-
Analysis of Results: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).[16] Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein. Visualization software such as PyMOL or Chimera is used for this purpose.[19]
Visualizations
Workflow and Signaling Pathways
The following diagrams illustrate the general molecular docking workflow and a relevant signaling pathway where a potential target for this compound is involved.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 3. Whole grain metabolite 3,5-dihydroxybenzoic acid is a beneficial nutritional molecule with the feature of a double-edged sword in human health: a critical review and dietary considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of collagen production in keloid fibroblast cultures by ethyl-3,4-dihydroxybenzoate. Inhibition of prolyl hydroxylase activity as a mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | Targeting hypoxia signaling pathways in angiogenesis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. sites.ualberta.ca [sites.ualberta.ca]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. youtube.com [youtube.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. eagonlab.github.io [eagonlab.github.io]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Ethyl 3,5-dihydroxybenzoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 3,5-dihydroxybenzoate (B8624769) as a versatile starting material for the synthesis of various bioactive molecules. This document includes detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant pathways and workflows to support research and development in medicinal chemistry and drug discovery.
Introduction
Ethyl 3,5-dihydroxybenzoate is a valuable scaffold in medicinal chemistry due to its dihydroxy-substituted phenyl ring, which allows for diverse functionalization. The resorcinol-like arrangement of the hydroxyl groups provides a key structural motif for interaction with various biological targets. This document focuses on the application of this compound in the synthesis of potent enzyme inhibitors, with a primary focus on 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase inhibitors.
Application: Synthesis of EPSP Synthase Inhibitors
Derivatives of 3,5-dihydroxybenzoic acid have been identified as potent inhibitors of EPSP synthase, a key enzyme in the shikimate pathway essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1] This pathway is absent in animals, making EPSP synthase an attractive target for the development of herbicides and antimicrobial agents.
Quantitative Data: Inhibition of EPSP Synthase
The following table summarizes the inhibitory activity of a functionalized 3,5-dihydroxybenzoate derivative against E. coli EPSP synthase.
| Compound ID | Structure | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Analogue 1 | Aromatic tetrahedral intermediate analogue derived from 3,5-dihydroxybenzoic acid | E. coli EPSP synthase | 160 ± 40 nM | [2] |
Experimental Protocol: Synthesis of a Tetrahedral Intermediate Analogue of an EPSP Synthase Inhibitor
This protocol outlines a potential synthetic route to a key intermediate for an EPSP synthase inhibitor, starting from this compound. The synthesis involves the protection of one hydroxyl group, alkylation of the other, and subsequent modifications to introduce the side chain that mimics the natural substrate.
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
(Diethoxyphosphoryl)acetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Monobenzylation: To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (1.1 eq) and benzyl bromide (1.05 eq). Stir the mixture at room temperature for 12 hours. After completion, pour the reaction mixture into water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by silica gel chromatography to obtain ethyl 3-benzyloxy-5-hydroxybenzoate.
-
Esterification with (Diethoxyphosphoryl)acetic acid: To a solution of ethyl 3-benzyloxy-5-hydroxybenzoate (1.0 eq), (diethoxyphosphoryl)acetic acid (1.2 eq), and DMAP (0.1 eq) in DCM, add DCC (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by silica gel chromatography.
-
Debenzylation: Dissolve the product from the previous step in methanol and add a catalytic amount of 10% Pd/C. Stir the mixture under a hydrogen atmosphere (balloon pressure) for 8 hours. Filter the reaction mixture through Celite and concentrate the filtrate to yield the final tetrahedral intermediate analogue.
Experimental Workflow
References
Application Notes and Protocols: Derivatization of 3,5-Dihydroxybenzoates for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) and its parent compound, 3,5-dihydroxybenzoic acid (α-resorcylic acid), represent a class of phenolic compounds with inherent biological activities, including antioxidant and antimicrobial properties.[1][2] However, modification of their core structure through derivatization can significantly enhance their potency and broaden their therapeutic applications. This document provides detailed application notes and experimental protocols for the synthesis of 3,5-dihydroxybenzoate derivatives to achieve enhanced biological activity, with a focus on increasing antioxidant efficacy and inducing specific enzyme inhibition.
Due to a notable scarcity of research specifically detailing the derivatization of Ethyl 3,5-dihydroxybenzoate for enhanced bioactivity, this document will focus on the derivatization of the more extensively studied parent compound, 3,5-dihydroxybenzoic acid. The principles and protocols described herein can be adapted for this compound, providing a foundational methodology for exploring its therapeutic potential.
Principle of Derivatization for Enhanced Activity
The primary strategies for enhancing the biological activity of 3,5-dihydroxybenzoates involve:
-
Modulation of Lipophilicity: Altering the lipophilicity of the molecule can improve its ability to cross cell membranes and interact with biological targets. Esterification of the carboxylic acid group with alkyl chains of varying lengths is a common method to achieve this.[3][4][5][6]
-
Introduction of Pharmacophores: Incorporating specific functional groups or pharmacophores can introduce new biological activities or enhance existing ones. For example, the synthesis of hydrazide and triazole derivatives has been shown to confer tyrosinase inhibitory activity.[7]
Application 1: Enhancement of Antioxidant Activity via Alkyl Chain Derivatization
Inspired by studies on structurally related gallic acid (3,4,5-trihydroxybenzoic acid) and protocatechuic acid (3,4-dihydroxybenzoic acid), the introduction of an alkyl ester chain to 3,5-dihydroxybenzoic acid is a promising strategy to enhance its antioxidant properties. The increased lipophilicity can improve interaction with lipid-rich environments, such as cell membranes, thereby providing better protection against lipid peroxidation.
Quantitative Data: Structure-Activity Relationship in Alkyl Gallates
Studies on alkyl gallates have demonstrated a clear structure-activity relationship where antioxidant and enzyme inhibitory activities are influenced by the length of the alkyl chain. This provides a strong rationale for applying a similar derivatization strategy to 3,5-dihydroxybenzoates.
| Compound | Alkyl Chain Length | Lipoxygenase Inhibition IC50 (µM) | Reference |
| Gallic Acid | - | >100 | [3][4] |
| Methyl Gallate | C1 | 45 | [3][4] |
| Ethyl Gallate | C2 | 30 | [3][4] |
| Propyl Gallate | C3 | 15 | [3][4] |
| Octyl Gallate | C8 | 0.4 | [3][4] |
| Dodecyl Gallate | C12 | 0.1 | [3][4] |
| Tetradecyl Gallate | C14 | 0.06 | [3][4] |
Experimental Protocol: Fischer-Speier Esterification of 3,5-Dihydroxybenzoic Acid
This protocol describes the synthesis of alkyl 3,5-dihydroxybenzoates with varying alkyl chain lengths.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Anhydrous alcohol (e.g., ethanol, propanol, butanol, etc.)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid[8]
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of the desired anhydrous alcohol (e.g., a 1:10 to 1:25 molar ratio of acid to alcohol).[8]
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (approximately 0.5-2% of the weight of the benzoic acid).[8][9]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-20 hours.[8][9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude alkyl 3,5-dihydroxybenzoate.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow: Synthesis and Purification of Alkyl 3,5-Dihydroxybenzoates
Caption: Workflow for the synthesis of alkyl 3,5-dihydroxybenzoates.
Application 2: Synthesis of Tyrosinase Inhibitors via Hydrazide and Triazole Derivatization
Derivatization of 3,5-dihydroxybenzoic acid can also be employed to develop compounds with specific enzyme inhibitory activities. The synthesis of 3,5-dihydroxybenzoyl-hydrazineylidene derivatives conjugated to methoxyphenyl triazoles has been shown to yield potent tyrosinase inhibitors.[7] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries.
Quantitative Data: Tyrosinase Inhibitory Activity
| Compound | R group on terminal aryl ring | Tyrosinase Inhibition IC50 (µM) | Reference |
| Kojic Acid (Standard) | - | 16.69 ± 2.14 | [7] |
| Derivative 11a | 2-methoxyphenyl | 69.34 ± 5.21 | [7] |
| Derivative 11m | 4-methoxyphenyl | 55.39 ± 4.93 | [7] |
Experimental Protocol: Synthesis of 3,5-Dihydroxybenzoyl-Hydrazineylidene Derivatives[7]
This is a multi-step synthesis protocol.
Step 1: Synthesis of Mthis compound
-
Reflux a mixture of 3,5-dihydroxybenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid for 8 hours.
-
Evaporate the methanol to obtain mthis compound.
Step 2: Synthesis of 3,5-Dihydroxybenzoic acid hydrazide
-
React the mthis compound from Step 1 with hydrazine (B178648) hydrate.
Step 3: Synthesis of the Triazole-conjugated Derivatives
-
The 3,5-dihydroxybenzoic acid hydrazide is then reacted with various substituted benzaldehydes (containing a triazole moiety, synthesized separately) via a Schiff base reaction to yield the final 3,5-dihydroxybenzoyl-hydrazineylidene derivatives.
For detailed procedures for the synthesis of the triazole-containing benzaldehydes and the final condensation step, please refer to the primary literature.[7]
Signaling Pathway: Tyrosinase Inhibition
Caption: Inhibition of melanin synthesis by 3,5-dihydroxybenzoyl derivatives.
Conclusion
The derivatization of 3,5-dihydroxybenzoates presents a viable strategy for enhancing their biological activities. By modulating lipophilicity through alkyl esterification, it is possible to improve antioxidant and other membrane-interactive properties. Furthermore, the introduction of specific pharmacophores through more complex synthetic schemes can lead to the development of potent enzyme inhibitors. The protocols and data presented here provide a framework for the rational design and synthesis of novel 3,5-dihydroxybenzoate derivatives with significant therapeutic potential. Further research is warranted to explore the full spectrum of biological activities that can be achieved through the derivatization of this versatile chemical scaffold.
References
- 1. Buy 3,5-Dihydroxybenzoic acid | 99-10-5 [smolecule.com]
- 2. 3,5-Dihydroxybenzoic Acid | Rupa Health [rupahealth.com]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional Antioxidant Activities of Alkyl Gallates [benthamopenarchives.com]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of pro-oxidant capacity of protocatechuic acid by esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
Application of Ethyl 3,5-dihydroxybenzoate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,5-dihydroxybenzoate (B8624769) is a versatile aromatic compound that serves as a key building block in the synthesis of advanced materials. Its unique AB2-type molecular structure, featuring one reactive ester group (A) and two hydroxyl groups (B), makes it an ideal monomer for the creation of highly branched, three-dimensional polymers. This document provides detailed application notes and experimental protocols for the use of Ethyl 3,5-dihydroxybenzoate in the synthesis of hyperbranched polymers, which are of significant interest in fields ranging from coatings and additives to drug delivery and nanotechnology.
Core Application: Synthesis of Hyperbranched Aromatic Polyesters
This compound is primarily employed as an AB2 monomer in the synthesis of hyperbranched aromatic polyesters through self-polycondensation.[1] The resulting polymers possess a dendritic, globular architecture with a high density of terminal functional groups (hydroxyl groups in this case), leading to unique properties such as low viscosity, high solubility, and multifunctionality.[2] These characteristics make them suitable for a variety of applications in materials science.
The synthesis is typically carried out via a one-pot melt polycondensation reaction. This method is advantageous due to its simplicity and the avoidance of solvents.[2] The reaction involves the transesterification between the ethyl ester group of one monomer and a hydroxyl group of another, leading to the formation of an ester linkage and the release of ethanol (B145695). This process is repeated, leading to the growth of a highly branched polymer structure.
General Reaction Scheme:
Caption: General scheme for the synthesis of hyperbranched polyesters.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the monomer, this compound, from 3,5-dihydroxybenzoic acid.
Materials:
-
3,5-dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.
-
Carefully add 25 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
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Pour the residue into water and extract the product with diethyl ether.
-
Wash the ether layer with a sodium bicarbonate solution and then with water.
-
Dry the ether layer over magnesium sulfate.
-
Evaporate the diethyl ether to obtain the crystalline this compound.
Protocol 2: Melt Polycondensation for Hyperbranched Polyester Synthesis
This protocol outlines a general procedure for the one-pot synthesis of a hyperbranched aromatic polyester from this compound.
Materials:
-
This compound
-
Transesterification catalyst (e.g., zinc acetate, dibutyltin (B87310) dilaurate)
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
-
Place this compound and the catalyst (e.g., 0.1-0.5 mol% relative to the monomer) into the reaction flask.
-
Heat the flask under a slow stream of nitrogen to melt the monomer (typically above 130°C).
-
Once a homogenous melt is achieved, gradually increase the temperature to the desired reaction temperature (e.g., 180-220°C) while stirring.
-
Ethanol will begin to distill off as the polycondensation reaction proceeds.
-
After the initial evolution of ethanol subsides (typically after 1-2 hours), gradually apply a vacuum to remove the remaining ethanol and drive the reaction to completion.
-
Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by an increase in the melt viscosity.
-
Cool the reaction mixture to room temperature to obtain the solid hyperbranched polyester.
-
The polymer can be purified by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it into a non-solvent (e.g., methanol (B129727) or water).
Data Presentation
The properties of hyperbranched polyesters derived from 3,5-dihydroxybenzoic acid and its esters can be tailored by controlling the reaction conditions. The following table summarizes typical properties of such polymers, although specific values will depend on the exact synthetic protocol.
| Property | Typical Value Range | Characterization Method |
| Molecular Weight (Mn) | 3,000 - 15,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 5.0 | GPC |
| Degree of Branching (DB) | 0.40 - 0.60 | ¹H NMR Spectroscopy |
| Glass Transition Temp. (Tg) | 80 - 150 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp. (Td5%) | 250 - 350 °C | Thermogravimetric Analysis (TGA) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and characterization of hyperbranched polyesters from this compound.
Caption: Workflow for hyperbranched polyester synthesis and characterization.
Logical Relationship: AB2 Monomer to Hyperbranched Structure
The following diagram illustrates the conceptual growth of a hyperbranched polymer from an AB2 monomer like this compound.
Caption: Conceptual growth of a hyperbranched polymer from an AB2 monomer.
References
Application Notes and Protocols: Ethyl 3,5-dihydroxybenzoate in the Development of Novel Herbicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with diverse mechanisms of action. One promising avenue of research is the investigation of naturally derived compounds and their synthetic analogs as potent and selective herbicides. Ethyl 3,5-dihydroxybenzoate (B8624769), a derivative of a naturally occurring phenolic acid, presents a compelling scaffold for the development of new herbicidal agents. While direct quantitative data on the herbicidal efficacy of ethyl 3,5-dihydroxybenzoate is not extensively documented in publicly available literature, its structural analogs have demonstrated significant inhibitory activity against 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase[1]. This enzyme is a critical component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms, but absent in animals, making it an ideal target for selective herbicides like glyphosate[2].
These application notes provide a comprehensive guide for researchers interested in evaluating the herbicidal potential of this compound. The protocols outlined below detail the necessary steps for assessing its phytotoxicity on whole plants and its inhibitory effect on the target enzyme, EPSP synthase.
Proposed Mechanism of Action: Inhibition of EPSP Synthase
The herbicidal activity of this compound is hypothesized to stem from its ability to inhibit EPSP synthase. This enzyme catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to form 5-enolpyruvylshikimate-3-phosphate, a precursor to aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death. The chemical structure of this compound allows it to potentially act as a competitive inhibitor of PEP at the active site of EPSP synthase.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,5-dihydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 3,5-dihydroxybenzoate (B8624769) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Ethyl 3,5-dihydroxybenzoate via Fischer-Speier esterification.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Catalyst | Ensure the acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is added in the correct catalytic amount. For a typical reaction, this is a small percentage of the starting carboxylic acid. |
| Presence of Water | This is a reversible reaction where water is a byproduct. Use absolute ethanol (B145695) and ensure all glassware is thoroughly dried. Consider using a Dean-Stark apparatus to remove water as it forms during the reaction, which can significantly drive the equilibrium towards the product.[1][2][3] |
| Incomplete Reaction | The reaction may require longer reflux times to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] If the starting material is still present after an extended period, consider increasing the reaction temperature or the amount of catalyst. |
| Suboptimal Temperature | Ensure the reaction is heated to the reflux temperature of ethanol. Inconsistent or low temperatures will result in a slower reaction rate and lower yield. |
| Excessive Water in Work-up | During the aqueous work-up, minimize contact time with water to prevent hydrolysis of the ester product back to the carboxylic acid. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Unreacted Starting Material | If TLC analysis shows the presence of 3,5-dihydroxybenzoic acid, the reaction did not go to completion. See "Incomplete Reaction" under Issue 1. A basic wash (e.g., with sodium bicarbonate solution) during the work-up can help remove unreacted acidic starting material. |
| Side Reactions | Under harsh acidic conditions and high temperatures, side reactions such as etherification of the phenolic hydroxyl groups can occur.[5] Use the minimum effective amount of acid catalyst and avoid excessively high temperatures or prolonged reaction times. |
| Inefficient Purification | Recrystallization is a common method for purifying the final product. Ensure the correct solvent or solvent system is used. Ethanol is a commonly used solvent for the recrystallization of this compound.[6] If impurities persist, consider column chromatography. |
Issue 3: Difficulty in Isolating the Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Product is soluble in the aqueous layer | Although this compound has limited solubility in water, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) multiple times to maximize recovery. |
| Formation of an Emulsion during Extraction | Emulsions can form during the work-up, making phase separation difficult. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion. |
| Product Oiling Out During Recrystallization | If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding a small amount of a non-polar solvent (like hexane) to the hot ethanolic solution to induce crystallization or allow the solution to cool more slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and well-established method is the Fischer-Speier esterification of 3,5-dihydroxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1][7]
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress.[4] A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The starting material, 3,5-dihydroxybenzoic acid, is more polar and will have a lower Rf value compared to the less polar product, this compound.
Q3: What are the key parameters to optimize for improving the yield?
To improve the yield, focus on the following:
-
Reactant Ratio: Use a large excess of ethanol to shift the equilibrium towards the product.[3]
-
Catalyst: Use a strong acid catalyst like H₂SO₄ or p-TsOH.[1]
-
Water Removal: Employ methods to remove water as it is formed, such as using a Dean-Stark apparatus.[1][2]
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient amount of time at the appropriate temperature.[8]
Q4: What is the best way to purify the crude this compound?
Recrystallization is a common and effective purification method. Ethanol is a suitable solvent for this purpose.[6] Dissolve the crude product in a minimum amount of hot ethanol, and then allow it to cool slowly to form crystals. If significant impurities are present, column chromatography may be necessary.
Q5: Are there any potential side reactions to be aware of?
Yes, under harsh acidic conditions, the phenolic hydroxyl groups of 3,5-dihydroxybenzoic acid or the product can undergo side reactions, such as etherification with ethanol.[5] To minimize this, it is advisable to use the mildest effective reaction conditions (e.g., minimal catalyst concentration and avoiding prolonged heating at very high temperatures).
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Esterification
| Starting Material | Alcohol | Catalyst | Reaction Time (hours) | Temperature (°C) | Reported Yield |
| 3,5-dihydroxybenzoic acid | Absolute Ethanol | Conc. H₂SO₄ | 20 | Reflux | Not specified |
| 4-fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ (catalytic) | 0.25 (microwave) | 130 | Good |
| Acetic Acid | Ethanol | Acid Catalyst | Equilibrium | Not specified | 65% (equimolar) |
| Acetic Acid | 10-fold excess Ethanol | Acid Catalyst | Equilibrium | Not specified | 97% |
Note: Data for analogous reactions are included to illustrate the impact of reaction parameters.
Experimental Protocols
Detailed Methodology for Fischer-Speier Esterification of 3,5-dihydroxybenzoic acid
Materials:
-
3,5-dihydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Diethyl ether or Ethyl acetate
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Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction time can vary, but a typical duration is around 20 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into a separatory funnel containing water and extract the product with diethyl ether or ethyl acetate. Repeat the extraction two to three times.
-
Combine the organic layers and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted starting material.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals. Filter the crystals and dry them.
-
Visualizations
Chemical Reaction Pathway
Caption: Fischer-Speier esterification of 3,5-dihydroxybenzoic acid.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide Logic
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Ethyl 3,5-dihydroxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 3,5-dihydroxybenzoate (B8624769).
Troubleshooting Guide
Crystallization is a critical purification step, and its success is often dependent on a variety of factors. This guide addresses common problems encountered during the crystallization of Ethyl 3,5-dihydroxybenzoate.
Issue 1: No Crystals Form Upon Cooling
-
Cause: The compound may be too soluble in the chosen solvent, or the solution may not be sufficiently supersaturated.
-
Troubleshooting Strategies:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the solution to act as a template for crystal formation.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the solute.
-
Anti-solvent Addition: If the compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid.
-
-
Lower Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Issue 2: Oiling Out Instead of Crystallizing
-
Cause: The compound "oils out" when it separates from the solution as a liquid rather than a solid. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. The presence of impurities can also lower the melting point of the mixture.
-
Troubleshooting Strategies:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. Allow the solution to cool very slowly to room temperature before further cooling in an ice bath.
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Add More Solvent: Increase the amount of solvent to ensure the compound remains in solution at a higher temperature and then cool slowly.
-
Purify the Crude Product: If impurities are suspected, consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.
-
Issue 3: Poor Crystal Yield
-
Cause: A low yield of crystals can result from using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.
-
Troubleshooting Strategies:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and cool it to obtain a second crop of crystals.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the compound from crystallizing prematurely.
-
Issue 4: Crystals are Colored or Impure
-
Cause: Colored impurities may be present in the starting material or formed as byproducts during the synthesis. Other impurities can become trapped within the crystal lattice.
-
Troubleshooting Strategies:
-
Decolorize with Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Be aware that using too much can also adsorb the desired compound, reducing the yield.
-
Perform a Second Recrystallization: Recrystallizing the product a second time can significantly improve purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent for crystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, here are some recommendations:
-
Good Single Solvents:
-
Ethanol: this compound is soluble in ethanol, and a related compound, Ethyl 3,4-dihydroxybenzoate, is effectively recrystallized from hot ethanol.[1]
-
Water: While only slightly soluble in water, a hot water/ethanol mixture can be an effective solvent system. The presence of water can sometimes influence the formation of hydrates.[2]
-
-
Solvent Systems (Mixtures):
-
Ether-based systems: A synthesis procedure mentions obtaining a "crystallizing residue" after evaporating ether, suggesting that ether or a mixture containing ether could be a suitable crystallization solvent.[3]
-
Trial and Error: The best solvent or solvent system is often found through empirical testing with small amounts of material. A general rule of thumb is that "like dissolves like," so solvents with similar polarity to this compound are good starting points.[4]
-
Q2: What are the common impurities in a typical synthesis of this compound?
A2: The most common synthesis of this compound is the Fischer esterification of 3,5-dihydroxybenzoic acid with ethanol, using an acid catalyst like sulfuric acid.[5][6] The primary impurities to be aware of are:
-
Unreacted 3,5-dihydroxybenzoic acid: This is the starting carboxylic acid.
-
Sulfuric acid: The catalyst used in the reaction.
-
Water: A byproduct of the esterification reaction.
A standard workup procedure involving washing the crude product with a sodium bicarbonate solution is typically employed to remove the unreacted acid and the acid catalyst.[3]
Q3: My crystallization of this compound resulted in a hemihydrate. What does this mean and how can I avoid it?
A3: A hemihydrate is a crystalline form that incorporates one molecule of water for every two molecules of this compound.[5] The formation of hydrates is common for phenolic compounds, especially when water is present in the crystallization solvent.
-
To avoid hydrate (B1144303) formation:
-
Use Anhydrous Solvents: Ensure that the solvents used for crystallization are dry (anhydrous).
-
Control Humidity: Conduct the crystallization in a low-humidity environment if possible.
-
Drive off Water: In the synthesis, using a Dean-Stark apparatus can help to remove the water byproduct and drive the reaction to completion, which may reduce the chances of hydrate formation during crystallization.[7]
-
Q4: What is the expected melting point of pure this compound?
A4: The literature reported melting point for this compound is in the range of 127-130 °C .[6][8] A broad or depressed melting point of your crystallized product can indicate the presence of impurities.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [8] |
| Molecular Weight | 182.17 g/mol | [8] |
| Melting Point | 127-130 °C | [6][8] |
| Appearance | Crystalline solid | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (with sonication) | [3] |
| Ethanol | Soluble | [2] |
| Ethers | Soluble | [2] |
| Chloroform | Soluble | [2] |
| Water | Slightly soluble | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, perform a hot filtration using a preheated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven.
Visualizations
References
- 1. This compound | 活性化合物 | MCE [medchemexpress.cn]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google Patents [patents.google.com]
Preventing oxidation of Ethyl 3,5-dihydroxybenzoate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage and handling of Ethyl 3,5-dihydroxybenzoate (B8624769). Our goal is to help you prevent its oxidation and ensure the integrity of your experiments.
Troubleshooting Guide: Preventing Oxidation
Issue: You observe a change in the color (e.g., yellowing or browning) of your solid Ethyl 3,5-dihydroxybenzoate or its solutions over time, suggesting potential degradation.
Possible Cause: Oxidation of the dihydroxy-phenolic groups in the molecule. This process can be accelerated by exposure to oxygen, light, and elevated temperatures.
Solutions:
| Factor | Recommended Action | Rationale |
| Atmosphere | Store the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon.[1][2][3] | To displace oxygen, a key reactant in the oxidation process. |
| Temperature | Store at low temperatures. For long-term storage of solid, -20°C is recommended. Solutions should be stored at -20°C or -80°C.[3] | Lower temperatures slow down the rate of chemical reactions, including oxidation. |
| Light | Store in amber vials or protect from light by wrapping containers in aluminum foil. | Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions. |
| Packaging | Use well-sealed containers with tight-fitting caps. For highly sensitive applications, consider using ampoules flame-sealed under inert gas.[4] | To prevent the ingress of oxygen and moisture from the ambient air. |
| Antioxidants | For solutions, consider the addition of a compatible antioxidant. The choice of antioxidant will depend on the solvent and downstream application. | Antioxidants can scavenge free radicals that initiate the oxidation cascade.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container under an inert nitrogen or argon atmosphere at -20°C and protected from light.
Q2: My this compound powder has turned slightly yellow. Can I still use it?
A slight color change indicates some level of oxidation. For non-critical applications, the material might still be usable, but it is highly recommended to first assess its purity, for instance by High-Performance Liquid Chromatography (HPLC). For sensitive experiments, using a fresh, non-discolored batch is advisable to ensure the accuracy of your results.
Q3: What solvents are recommended for dissolving this compound, and how should I store the solutions?
This compound is soluble in solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Prepare solutions fresh whenever possible. If storage is necessary, purge the solution with nitrogen or argon, store in tightly sealed vials at -20°C or -80°C, and protect from light. For extended storage, consider flash-freezing aliquots in liquid nitrogen before placing them in the freezer to minimize degradation from repeated freeze-thaw cycles.
Q4: How can I monitor the degradation of this compound in my samples?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable method to monitor the purity of this compound and quantify its degradation. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
Q5: What are the likely degradation products of this compound?
While specific degradation products for this compound are not extensively documented in readily available literature, oxidation of similar phenolic compounds can lead to the formation of quinone-type structures and further polymerization, resulting in colored compounds. Hydrolysis of the ester group to 3,5-dihydroxybenzoic acid is another potential degradation pathway, especially in the presence of moisture and at non-neutral pH.[6][7]
Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution of this compound
This protocol describes the preparation of a stock solution with precautions to minimize oxidation.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol or DMSO)
-
Inert gas (Nitrogen or Argon) with a gas-tight syringe or a Schlenk line
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Syringes and needles
Procedure:
-
Inert Atmosphere: Purge a clean, dry amber vial with nitrogen or argon for several minutes.
-
Weighing: Quickly weigh the desired amount of this compound and add it to the vial.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial using a syringe.
-
Dissolution: Seal the vial and gently swirl or sonicate until the compound is fully dissolved.
-
Inert Gas Purge: Gently bubble nitrogen or argon through the solution for 5-10 minutes to remove any dissolved oxygen.
-
Sealing: Tightly cap the vial. For extra protection, you can wrap the cap with Parafilm.
-
Storage: Store the solution at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol provides a general framework for assessing the stability of this compound under specific storage conditions.
Objective: To quantify the percentage of this compound remaining after storage under defined conditions.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of this compound in a chosen solvent and packaging as per Protocol 1.
-
Storage Conditions: Store the samples under the desired conditions (e.g., different temperatures, light exposure, and atmospheric conditions).
-
Time Points: Designate specific time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
HPLC Analysis: At each time point, analyze the samples using a validated RP-HPLC method.
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Quantification: Calculate the peak area of this compound at each time point. The percentage of the remaining compound can be determined by comparing the peak area at a given time point to the peak area at time zero.
Data Presentation:
The results of the stability study can be summarized in a table for easy comparison.
| Storage Condition | Time (weeks) | This compound Remaining (%) |
| -20°C, Dark, N₂ | 0 | 100 |
| 4 | 99.5 | |
| 8 | 99.2 | |
| 12 | 98.9 | |
| 4°C, Dark, Air | 0 | 100 |
| 4 | 95.3 | |
| 8 | 90.1 | |
| 12 | 85.5 | |
| 25°C, Light, Air | 0 | 100 |
| 4 | 75.2 | |
| 8 | 58.9 | |
| 12 | 42.1 |
(Note: The data in this table is illustrative and not based on actual experimental results.)
Visualizations
Caption: Workflow for the proper storage and stability monitoring of this compound.
Caption: A logical troubleshooting guide for addressing the degradation of this compound.
References
- 1. Packaging, Inerting and Blanketing [airproducts.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. everyday chemistry - Storage solution for oxygen sensitive liquid chemicals? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
Stability issues of Ethyl 3,5-dihydroxybenzoate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethyl 3,5-dihydroxybenzoate (B8624769) in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with Ethyl 3,5-dihydroxybenzoate solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution (e.g., in DMSO) | The concentration is too high for the solvent. | Try gentle warming or sonication to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration.[1] |
| Cloudiness or precipitate forms when adding stock solution to aqueous media | The compound is precipitating out of the aqueous solution due to its limited water solubility. | Increase the final concentration of the organic co-solvent (e.g., DMSO), but keep it below levels toxic to your experimental system (typically <0.5% for cell cultures).[2] Alternatively, prepare a fresh, more dilute stock solution. For in vivo studies, consider using a vehicle that enhances solubility, such as a mixture of DMSO, PEG300, and Tween 80 in saline.[3] |
| Inconsistent or unexpected results in biological or chemical assays | Degradation of this compound in the experimental media. As a phenolic compound, it is susceptible to oxidation, which can be influenced by pH, light, and the presence of metal ions.[1] The ester group is also susceptible to hydrolysis. | Always prepare fresh working solutions from a solid or a freshly thawed stock solution for each experiment.[1] Protect solutions from light by using amber vials or covering containers with aluminum foil. Avoid prolonged exposure to high temperatures. Consider the duration of your experiment; for long incubation periods, replenishing the media with a freshly prepared compound solution might be necessary. |
| Discoloration of the solution (e.g., turning yellow or brown) | Oxidation of the phenolic hydroxyl groups. | This is a sign of degradation. Discard the solution and prepare a fresh one. To minimize oxidation, consider de-gassing your solvents or working under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive experiments. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: Due to its limited aqueous solubility, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] For a high concentration stock in DMSO, sonication may be necessary to ensure complete dissolution.[3]
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, stock solutions should be stored at low temperatures. Recommendations for a DMSO stock solution are -80°C for up to 6 months or -20°C for up to one month.[3] It is also advisable to store solutions under an inert nitrogen atmosphere to minimize oxidation.[3] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Stability and Degradation
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions. Its stability is influenced by several factors, including pH, temperature, and exposure to light. As a phenolic ester, it is susceptible to two primary degradation pathways: hydrolysis of the ester linkage and oxidation of the dihydroxy-phenyl ring.[1]
Q4: How does pH affect the stability of this compound?
A4: The stability of phenolic esters is highly pH-dependent.
-
Acidic Conditions (pH < 7): While generally more stable than in basic conditions, ester hydrolysis can still occur, although typically at a slower rate.
-
Neutral to Basic Conditions (pH ≥ 7): Base-catalyzed hydrolysis of the ester bond is significantly accelerated at higher pH values.[4][5] Phenolic compounds are also more prone to oxidation at neutral to alkaline pH.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products are expected to be:
-
3,5-dihydroxybenzoic acid and ethanol via hydrolysis of the ester bond.
-
Various oxidized species (e.g., quinones) from the oxidation of the dihydroxy-phenyl ring. These are often colored, leading to a change in the solution's appearance.
Experimental Considerations
Q6: I am observing high variability in my antioxidant assays. What could be the cause?
A6: Variability in antioxidant assays can be due to several factors:
-
Compound Stability: As this compound can oxidize, its antioxidant capacity may change over time in solution. It is crucial to use freshly prepared solutions for each assay.[1]
-
Reaction Kinetics: The kinetics of the reaction between the compound and the radical source (e.g., DPPH) can be influenced by the solvent and pH. Ensure these parameters are consistent across all experiments.[1]
-
Assay Interference: The inherent antioxidant properties of the compound could interfere with assays that rely on redox indicators.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Incubation and Sampling:
-
Incubate the stressed samples and a control sample (stock solution without stressor) at room temperature or a specified temperature.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
4. Analysis:
-
Analyze the samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.
-
The goal is to achieve a degradation of approximately 5-20% of the active pharmaceutical ingredient.[8][10]
Protocol 2: HPLC Method for Stability Testing
This is a general HPLC method that can be used as a starting point for analyzing this compound and its degradation products. Method optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Quantification: Use a calibration curve generated from standards of known concentrations.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Primary degradation pathways for the compound.
Caption: Decision tree for troubleshooting experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournals.com [chemicaljournals.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3,5-dihydroxybenzoate Derivatives
Welcome to the technical support center for the synthesis and optimization of Ethyl 3,5-dihydroxybenzoate (B8624769) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethyl 3,5-dihydroxybenzoate?
A1: The most prevalent and well-established method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with ethanol (B145695).
Q2: Which acid catalysts are typically used for this esterification?
A2: Common Brønsted acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). Lewis acids can also be employed.[1] The choice of catalyst can influence reaction time and temperature.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[2][3][4] By spotting the reaction mixture alongside the starting material (3,5-dihydroxybenzoic acid), you can observe the disappearance of the starting material and the appearance of the product spot. A typical eluent system for this analysis is a mixture of ethyl acetate (B1210297) and hexane.[2]
Q4: What is the typical work-up procedure for this reaction?
A4: After the reaction is complete, the excess ethanol is typically removed by evaporation. The residue is then dissolved in an organic solvent like ether or ethyl acetate and washed with a sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[5][6] The organic layer is then washed with water, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated to yield the crude product.[5]
Q5: How can the crude this compound be purified?
A5: Recrystallization is a common and effective method for purifying the crude product.[6] Ethanol is often used as the recrystallization solvent.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction: The reaction may not have reached equilibrium. | - Increase reaction time: Monitor the reaction by TLC until the starting material is consumed.[3]- Increase temperature: Refluxing at the boiling point of ethanol is common.[5]- Use excess reagent: Employing a large excess of ethanol can shift the equilibrium towards the product.[7] |
| Presence of water: Water is a byproduct of the reaction and its presence can inhibit the forward reaction.[1][8] | - Use anhydrous reagents and glassware: Ensure that the ethanol and all glassware are thoroughly dried.- Remove water during the reaction: Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester water as it forms.[1][6] | |
| Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote the reaction. | - Increase catalyst amount: While catalytic, ensuring a sufficient amount of acid is present is crucial. Be cautious as too much acid can lead to side reactions. | |
| Formation of Side Products/Impurities | High reaction temperature: Elevated temperatures can sometimes lead to side reactions, such as dehydration or decarboxylation, particularly with sensitive substrates. | - Optimize temperature: While reflux is common, for certain derivatives, a lower temperature over a longer period might be beneficial. |
| Oxidation of phenol (B47542) groups: The dihydroxy-phenolic rings are susceptible to oxidation, which can be exacerbated by prolonged reaction times or exposure to air at high temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Minimize reaction time once the starting material is consumed. | |
| Difficulty in Product Isolation/Purification | Product is an oil and does not crystallize: The product may be impure, or the crystallization conditions may not be optimal. | - Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.- Purify by column chromatography: If recrystallization fails, silica (B1680970) gel column chromatography can be an effective alternative purification method. |
| Product remains dissolved in the work-up solvent: The product may have some solubility in the aqueous layers during extraction. | - Perform multiple extractions: Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.- Use a brine wash: A final wash of the organic layer with saturated sodium chloride solution can help to remove dissolved water and some polar impurities. | |
| Inconsistent Results | Variability in reagent quality: The purity of starting materials and solvents can significantly impact the reaction outcome. | - Use high-purity reagents: Ensure the 3,5-dihydroxybenzoic acid and ethanol are of high purity.- Properly store reagents: Store reagents under appropriate conditions to prevent degradation. |
Experimental Protocols
Protocol 1: Standard Fischer Esterification with Sulfuric Acid
This protocol is a common method for the synthesis of this compound.
Materials:
-
3,5-dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Ether or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.[5]
-
Monitor the reaction progress using TLC. The reaction is typically refluxed for several hours (e.g., 20 hours).[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into water and extract the product with ether or ethyl acetate.[5]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted starting material.[5]
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by recrystallization from ethanol.
Comparison of Reaction Conditions for Dihydroxybenzoate Ester Synthesis
The following table summarizes different conditions reported for the Fischer esterification of dihydroxybenzoic acids, which can be adapted for 3,5-dihydroxybenzoate derivatives.
| Starting Material | Catalyst | Reaction Time | Temperature | Yield |
| 3,4-Dihydroxybenzoic acid | None specified | 0.5 h | 0 °C | 95% |
| 3,4-Dihydroxybenzoic acid | Concentrated H₂SO₄ | 10 h | 80 °C (Reflux) | Not Specified |
| 3,4-Dihydroxybenzoic acid | Concentrated H₂SO₄ | 48 h | Reflux | 69% |
| 3,5-dihydroxybenzoic acid | Concentrated H₂SO₄ | 2-6 h | Reflux | 98% |
| 3,5-dihydroxybenzoic acid | p-toluenesulfonic acid | 4 h | Reflux | 90.7% |
Note: The yields for 3,5-dihydroxy methyl benzoate (B1203000) are included as a reference for similar substrates.[9]
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for addressing low reaction yield.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Video: Esterification - Concept [jove.com]
- 9. CN103193651A - Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Ethyl 3,5-dihydroxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 3,5-dihydroxybenzoate (B8624769).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Ethyl 3,5-dihydroxybenzoate synthesized via Fischer esterification?
A1: Common impurities include unreacted starting materials, byproducts, and residual reagents from the synthesis. The primary impurities are typically:
-
3,5-dihydroxybenzoic acid: The unreacted starting carboxylic acid.
-
Residual acid catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) used to catalyze the esterification.[1]
-
Water: A byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials.[2]
-
Polymeric or degradation products: Formed under harsh reaction conditions (e.g., prolonged heating).
-
Other isomeric dihydroxybenzoate esters: If the starting 3,5-dihydroxybenzoic acid was not pure.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods are:
-
Recrystallization: A widely used technique to purify solid compounds based on differences in solubility. Ethanol (B145695) is a commonly used solvent for the recrystallization of related dihydroxybenzoate esters.
-
Column Chromatography: A chromatographic method used to separate individual compounds from a mixture. This is particularly useful for removing impurities with similar polarity to the desired product.
-
Liquid-Liquid Extraction: Often used as a preliminary purification step to remove water-soluble impurities and residual acid catalyst.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: Pure this compound has a sharp melting point around 127-130 °C. A broad melting range or a depressed melting point indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A sensitive method to separate and quantify the main compound and any impurities. A C18 column is often used for the analysis of phenolic compounds.[3][4]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification process.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - Solution is not saturated (too much solvent was added).- The rate of cooling is too slow. | - Evaporate some of the solvent to increase the concentration of the product.- Try cooling the solution in an ice bath to induce crystallization.- Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.- Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | - The melting point of the solute is lower than the boiling point of the solvent, causing it to melt in the hot solvent.- The presence of significant impurities can lower the melting point of the mixture. | - Lower the temperature at which the crude product is dissolved.- Try a different recrystallization solvent or a solvent mixture with a lower boiling point.- Perform a preliminary purification step (e.g., column chromatography) to remove a larger portion of the impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used, and the product remained dissolved in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize crystal precipitation before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
| Purity is still low after recrystallization. | - The impurities have very similar solubility characteristics to the desired product in the chosen solvent. | - Perform a second recrystallization.- Try a different recrystallization solvent or a mixture of solvents.- Use an alternative purification method, such as column chromatography. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (overlapping peaks/spots). | - The chosen solvent system (eluent) has a polarity that is too high or too low.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Optimize the solvent system using TLC. A good starting point for phenolic compounds is a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.[5] An Rf value of 0.2-0.3 for the desired compound on TLC is often ideal for good separation on a column.- Ensure the silica (B1680970) gel is packed uniformly without any air bubbles.- Use an appropriate amount of crude product for the size of the column (typically 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| The product is not eluting from the column. | - The eluent is not polar enough to move the compound through the silica gel. | - Gradually increase the polarity of the solvent system. For very polar compounds, a small percentage of methanol (B129727) can be added to the eluent (e.g., dichloromethane/methanol mixture).[6] |
| The compound is running too fast through the column. | - The eluent is too polar. | - Decrease the polarity of the solvent system. Start with a less polar solvent like n-hexane and gradually add a more polar solvent like ethyl acetate.[6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point and assess the purity by HPLC or TLC.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with the least polar solvent system (e.g., 100% n-hexane). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 80:20 hexane:ethyl acetate.[5]
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Assess the purity of the final product by HPLC and melting point analysis.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
Technical Support Center: Scaling Up the Synthesis of Ethyl 3,5-dihydroxybenzoate
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting and scaling up the synthesis of Ethyl 3,5-dihydroxybenzoate (B8624769).
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable method for synthesizing Ethyl 3,5-dihydroxybenzoate?
A1: The most common and industrially viable method for the synthesis of this compound is the Fischer-Speier esterification. This process involves the reaction of 3,5-dihydroxybenzoic acid with ethanol (B145695) using a strong acid catalyst, typically sulfuric acid.[1] This is a reversible equilibrium reaction.[2]
Q2: How can the reaction equilibrium be manipulated to maximize the yield of this compound during scale-up?
A2: To achieve a high yield, the reaction equilibrium must be shifted towards the formation of the ester. This can be accomplished by two primary strategies: utilizing a large excess of ethanol, which also serves as the solvent, and actively removing water as it is formed during the reaction.[3] For larger scale operations, a Dean-Stark apparatus is an effective tool for the continuous removal of water.
Q3: What is the recommended method for monitoring the progress of the synthesis?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By using a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane (B92381), one can easily distinguish the more polar 3,5-dihydroxybenzoic acid (starting material) from the less polar this compound (product). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q4: What are the critical safety considerations for this synthesis?
A4: All chemical manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. Concentrated sulfuric acid is extremely corrosive and must be handled with utmost care.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and scale-up of this compound.
Issue 1: Consistently Low Yield
Symptoms:
-
The isolated product yield is well below the expected range.
-
TLC analysis of the crude reaction mixture indicates a significant amount of unreacted 3,5-dihydroxybenzoic acid.
Potential Causes and Recommended Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Extend Reaction Time: Continue the reflux for a longer period, monitoring the disappearance of the starting material by TLC. A 20-hour reflux has been shown to be effective.[4] 2. Ensure Anhydrous Conditions: Use absolute ethanol and consider adding molecular sieves to sequester any water present at the start of the reaction. 3. Efficient Water Removal: On a larger scale, the use of a Dean-Stark trap is crucial for driving the equilibrium towards the product.[3] |
| Insufficient Catalyst Activity | 1. Optimize Catalyst Loading: The concentration of sulfuric acid can impact the reaction rate. While catalytic, a sufficient amount is necessary to achieve a reasonable reaction time.[5] 2. Improve Agitation: In larger reactors, ensure that the stirring is vigorous enough to maintain a homogeneous mixture. |
| Product Loss During Extraction | 1. Perform Multiple Extractions: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate to ensure complete recovery of the product. |
| Ester Hydrolysis During Workup | 1. Prompt Neutralization: During the workup procedure, thoroughly wash the organic layer with a saturated sodium bicarbonate solution to completely neutralize the acid catalyst and prevent the reverse reaction.[6] |
Issue 2: Presence of Impurities in the Final Product
Symptoms:
-
Multiple spots are observed on the TLC plate of the purified product.
-
Analytical data (e.g., NMR, GC-MS) indicates the presence of byproducts.
-
The melting point of the product is depressed and/or has a broad range.
Potential Causes and Recommended Solutions:
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Refer to the troubleshooting guide for "Consistently Low Yield". |
| Formation of Side Products | 1. Strict Temperature Control: Maintain the reaction at the reflux temperature of ethanol. Excessive heat can lead to degradation and the formation of colored impurities.[7] 2. Judicious Use of Catalyst: An overly high concentration of sulfuric acid can promote side reactions such as sulfonation or charring.[5] |
| Starting Material Impurities | 1. Verify Purity of Reactants: Ensure that the 3,5-dihydroxybenzoic acid and ethanol are of high purity before commencing the synthesis. |
Issue 3: Challenges in Product Isolation
Symptoms:
-
Formation of a persistent emulsion during liquid-liquid extraction.[8]
-
Difficulty in obtaining a crystalline product.
Potential Causes and Recommended Solutions:
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation | 1. Gentle Agitation: During extraction, gently invert the separatory funnel rather than shaking it vigorously.[8] 2. "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel to increase the ionic strength of the aqueous phase and facilitate layer separation.[8] 3. Filtration: Pass the emulsified mixture through a bed of Celite or glass wool.[9] 4. Centrifugation: For persistent emulsions, centrifugation can be an effective method to force the separation of the layers.[9] |
| Oily Product or Poor Crystallization | 1. Thorough Purification: Ensure all acidic and water-soluble impurities are removed during the workup. 2. Optimize Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water or ethyl acetate and hexane is often effective. 3. Induce Crystallization: If the product remains an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal. |
Data Presentation
The following table provides a summary of how different reaction parameters can influence the yield of this compound. These values are intended as a guide for optimization.
| Reaction Time (hours) | Temperature (°C) | Catalyst (H₂SO₄) Amount | Expected Yield Range (%) | Key Considerations |
| 4-6 | ~78 (Reflux) | Catalytic (e.g., 5 mol%) | 75-85 | Suitable for initial lab-scale trials. |
| 18-24 | ~78 (Reflux) | Catalytic (e.g., 5 mol%) | >90 | Longer reaction times can drive the reaction closer to completion.[4] |
| 4-6 | 100-120 (Sealed Vessel) | Catalytic (e.g., 5-10 mol%) | 85-95 | Increased temperature accelerates the reaction but requires specialized equipment. |
| 18-24 | ~78 (Reflux) | Low Catalytic (e.g., 1 mol%) | 65-75 | Reduced catalyst loading will decrease the reaction rate. |
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is based on the well-established Fischer-Speier esterification method.[4]
Reagents and Materials:
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride (Brine) Solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid in an excess of absolute ethanol. With stirring, cautiously add a catalytic amount of concentrated sulfuric acid.
-
Esterification: Heat the reaction mixture to reflux and maintain this temperature for approximately 20 hours. The progress of the reaction should be monitored by TLC.
-
Workup and Extraction: After cooling the reaction mixture to ambient temperature, remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting residue is then partitioned between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. This compound | 4142-98-7 [amp.chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Dihydroxybenzoate Isomer Separation
Welcome to the technical support center for analytical challenges in the separation of dihydroxybenzoate (DHBA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of dihydroxybenzoate isomers so challenging?
The six structural isomers of dihydroxybenzoic acid (2,3-DHBA, 2,4-DHBA, 2,5-DHBA, 2,6-DHBA, 3,4-DHBA, and 3,5-DHBA) possess the same molecular formula (C7H6O4) and similar physicochemical properties, making their separation a significant analytical challenge.[1][2] Subtle differences in the positions of the two hydroxyl groups on the benzene (B151609) ring lead to minor variations in polarity, acidity, and hydrophobicity, which are often insufficient for complete separation by conventional chromatographic methods.[3][4]
Q2: What are the most common analytical techniques for separating DHBA isomers?
High-Performance Liquid Chromatography (HPLC), particularly with mixed-mode columns, and Capillary Electrophoresis (CE) are the most prevalent and effective techniques for separating DHBA isomers.[1][3][5] High-Speed Counter-Current Chromatography (HSCCC) is another method that can be employed, especially for preparative-scale separations.[1][6]
Q3: How does pH affect the separation of DHBA isomers in HPLC and CE?
The pH of the mobile phase (in HPLC) or the background electrolyte (in CE) is a critical parameter for the successful separation of DHBA isomers, which are weak acids.[1]
-
In HPLC: Adjusting the pH of the mobile phase can alter the ionization state of the carboxylic acid and hydroxyl groups of the isomers, thereby influencing their retention on the stationary phase. For ionizable analytes, it is recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte to avoid peak splitting.[7]
-
In Capillary Zone Electrophoresis (CZE): At alkaline pH, the carboxylic and hydroxyl groups deprotonate, resulting in different net charges and electrophoretic mobilities among the isomers, which enables their separation.[1]
Q4: What is mixed-mode chromatography and why is it useful for DHBA isomer separation?
Mixed-mode chromatography utilizes a stationary phase with multiple retention mechanisms, such as reversed-phase and ion-exchange.[3][5] This approach is highly effective for separating compounds with very similar properties, like DHBA isomers, as it exploits the subtle differences in both their hydrophobicity and ionic characteristics to achieve better selectivity and peak shape.[3][4]
Troubleshooting Guides
HPLC Separation Issues
| Problem | Potential Cause | Suggested Solution |
| Poor resolution/Co-elution of isomers | Inadequate separation mechanism. | Consider using a mixed-mode column (e.g., reversed-phase anion- and cation-exchange) to enhance selectivity.[3][4] Optimize the mobile phase composition, particularly the pH and organic modifier concentration.[5] |
| Peak tailing or fronting | Inappropriate mobile phase pH. | Ensure the mobile phase pH is at least 2 units away from the pKa of the DHBA isomers to maintain a consistent ionization state.[7] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Irreproducible retention times | Inconsistently prepared mobile phase. | Prepare fresh mobile phase for each run and ensure accurate pH measurement of the aqueous portion before adding the organic solvent.[7] |
| Column degradation. | Use a guard column and ensure proper sample filtration to protect the analytical column. Regularly flush the column. | |
| Ghost peaks | Impurities in the mobile phase or carryover from the injector. | Use high-purity solvents and additives.[7] Implement a robust needle wash protocol for the autosampler. |
Capillary Electrophoresis (CE) Separation Issues
| Problem | Potential Cause | Suggested Solution |
| Inadequate separation of isomers | Suboptimal pH of the background electrolyte (BGE). | For Capillary Zone Electrophoresis (CZE), optimize the BGE at an alkaline pH to maximize differences in the net charge of the isomers.[1] |
| Insufficient separation mechanism. | Consider using Micellar Electrokinetic Chromatography (MEKC), which introduces micelles into the BGE to add a partitioning mechanism based on hydrophobicity.[1] | |
| Poor peak shape | Adsorption of analytes to the capillary wall. | Employ coated capillaries to minimize interactions between the DHBA isomers and the silica (B1680970) surface.[8] |
| Unstable baseline/migration times | Fluctuations in electroosmotic flow (EOF). | Implement a rigorous capillary rinsing routine between injections to ensure a consistent capillary surface.[8] |
Experimental Protocols
Detailed Methodology for HPLC Separation of DHBA Isomers
This protocol is a starting point and may require optimization for specific instrumentation and isomer mixtures.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis Detector.
-
Column: Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a mixed-mode column.[5]
-
Mobile Phase: Isocratic or gradient elution using a mixture of HPLC-grade acetonitrile (B52724) and ultrapure water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Formic Acid).[5] A typical starting isocratic ratio is 20:80 (Acetonitrile:Water).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 - 40°C.[5]
-
Injection Volume: 10 - 20 µL.
-
Detection: UV-Vis at 250 nm or 280 nm.[5]
-
Sample Preparation: Dissolve samples in the mobile phase. If using a different solvent, ensure it has a lower eluotropic strength than the mobile phase.[7] Filter all samples through a 0.45 µm syringe filter before injection.[5]
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of standard solutions. Determine the concentration of DHBA isomers in the samples by interpolating their peak areas from the calibration curve.[5]
Detailed Methodology for Capillary Zone Electrophoresis (CZE) of DHBA Isomers
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter).
-
Background Electrolyte (BGE): An alkaline buffer is typically used. For example, a buffer containing sodium tetraborate (B1243019) and boric acid can be adjusted to the desired pH.
-
Voltage: Application of a high voltage (e.g., 15-25 kV).
-
Temperature: Controlled capillary temperature (e.g., 25°C).
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Procedure:
-
Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
-
Before each injection, rinse the capillary with the BGE to ensure reproducible migration times.
-
Inject the sample.
-
Apply the separation voltage and record the electropherogram.
-
Visualizations
Caption: A typical experimental workflow for HPLC analysis.
Caption: A standard experimental workflow for Capillary Electrophoresis.
Caption: A logical workflow for troubleshooting poor DHBA isomer separation.
References
Overcoming poor solubility of Ethyl 3,5-dihydroxybenzoate in assays
Welcome to the technical support center for Ethyl 3,5-dihydroxybenzoate (B8624769). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and use of this compound in experimental assays, with a focus on overcoming its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Ethyl 3,5-dihydroxybenzoate?
This compound is a crystalline powder that is slightly soluble in water but soluble in organic solvents such as ethanol, ethers, and chloroform.[1] For laboratory assays, it is highly soluble in Dimethyl Sulfoxide (DMSO).[2]
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer or cell culture medium. What is causing this?
This is a common issue known as "solvent shock" or "crashing out."[3][4] It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.[3] Other contributing factors can include the final concentration of the compound exceeding its aqueous solubility limit and the temperature of the medium.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5%.[5] However, the tolerance can be cell-line specific, with some assays accommodating up to 1%.[5] It is always best to determine the specific tolerance of your experimental system.
Q4: Can I heat or sonicate my solution to help dissolve this compound?
Yes, gentle warming and/or sonication can be used to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or during the preparation of in vivo formulations.[2] For DMSO stock solutions, ultrasonic treatment is often recommended.[2]
Q5: Are there alternative methods to using high concentrations of co-solvents for improving the solubility of this compound in aqueous solutions?
Yes, several alternative formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of surfactants, which form micelles to encapsulate hydrophobic compounds, and cyclodextrins, which form inclusion complexes to increase aqueous solubility.[5][6][7] For in vivo studies, formulations combining co-solvents, surfactants, and cyclodextrins are often effective.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media
If you observe immediate cloudiness or precipitate after diluting your this compound stock solution into your assay buffer or cell culture medium, follow these troubleshooting steps.
Troubleshooting Workflow for Immediate Precipitation
Caption: A decision tree for troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation in the Incubator
If your prepared media with this compound appears clear initially but forms a precipitate after several hours or days in a cell culture incubator, consider the following.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Stability | The compound may have limited solubility at 37°C over extended periods, leading to delayed crystallization. | Ensure the incubator temperature is stable. The maximum soluble concentration should be determined at the experimental temperature and for the full duration of the assay.[3] |
| Interaction with Media Components | Salts, proteins, or other components in the cell culture medium can interact with the compound over time, reducing its solubility.[3] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. You can also evaluate solubility in a simpler buffer (e.g., PBS) to see if media components are the cause.[3] |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[3][4] | Monitor the pH of your culture medium. Ensure the medium is adequately buffered for the CO2 concentration in your incubator (e.g., using HEPES).[3] |
| Compound Degradation | As a phenolic compound, this compound may be susceptible to degradation over time in solution, and the degradation products could be less soluble. | Prepare fresh working solutions immediately before use. For long-term experiments, consider replenishing the media with freshly prepared compound at regular intervals. |
Quantitative Data Summary
The solubility of this compound can be significantly enhanced through the use of co-solvents and formulation aids.
| Solvent/Formulation | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 548.92 mM | Requires sonication for full dissolution. Use newly opened, anhydrous DMSO as it is hygroscopic.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 13.72 mM | A common vehicle for in vivo studies. Results in a clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 13.72 mM | An alternative in vivo formulation using a cyclodextrin (B1172386) to enhance solubility.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 13.72 mM | A lipid-based formulation for in vivo administration.[2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol details how to prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media.
Workflow for Stock Solution Preparation
Caption: A workflow for preparing a concentrated DMSO stock solution.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[2]
-
Dissolution: Tightly cap the vial and vortex thoroughly. To ensure complete dissolution, place the vial in a sonicator bath until the solution is clear.[2] Gentle warming (e.g., to 37°C) can also be applied if necessary.[8]
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[2]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
This protocol provides a step-by-step method to minimize precipitation when preparing the final working solution.
Materials:
-
Prepared high-concentration stock solution of this compound in DMSO
-
Pre-warmed (37°C) sterile cell culture medium or assay buffer
Procedure:
-
Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to the temperature of your experiment (typically 37°C).[3][4] Adding the compound to cold media can decrease its solubility.[4]
-
Calculate Volumes: Determine the volume of the DMSO stock solution needed to reach your desired final concentration. Crucially, ensure the final percentage of DMSO in the medium is at an acceptable level for your cells (e.g., ≤ 0.5%).[3]
-
Add and Mix: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the DMSO stock solution dropwise.[3][4] This rapid mixing helps to disperse the compound quickly, reducing the likelihood of localized high concentrations that can lead to precipitation.
-
Visual Inspection: After addition, visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not perfectly clear, the effective concentration of your compound will be lower than intended.[8]
Protocol 3: Preparation of an In Vivo Formulation using Co-solvents and Surfactants
This protocol describes the preparation of a vehicle suitable for in vivo administration of this compound, adapted from a standard formulation for poorly soluble compounds.[2]
Materials:
-
This compound
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in water)
Procedure (to prepare 1 mL of a 2.5 mg/mL solution):
-
Prepare DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Sequential Addition: In a sterile tube, perform the following additions sequentially, ensuring the solution is mixed thoroughly after each step: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL DMSO stock solution and mix until uniform. c. Add 50 µL of Tween-80 and mix until uniform. d. Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Solution: The final solution will contain 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] This solution should be clear. If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to clarify the solution.[2] It is recommended to use this formulation fresh on the day of preparation.[2]
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Ethyl 3,5-dihydroxybenzoate
For researchers, scientists, and drug development professionals, ensuring the integrity of reagents is paramount. Ethyl 3,5-dihydroxybenzoate (B8624769), a valuable building block in pharmaceutical synthesis, is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, degradation of the compound, and compromised reaction outcomes. This technical support center provides a comprehensive guide to understanding and managing the hygroscopic properties of Ethyl 3,5-dihydroxybenzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound due to its hygroscopic nature.
| Issue ID | Problem Encountered | Potential Cause(s) | Recommended Actions |
| HYG-001 | Inaccurate or fluctuating weight measurements. | - Absorption of atmospheric moisture during weighing.[1] - Static charge on the weighing vessel. | - Weigh the compound in a low-humidity environment, such as a glove box or a balance with a draft shield. - Minimize the time the container is open.[1] - Use an anti-static device before weighing. - Allow the container to equilibrate to the ambient temperature of the balance. |
| HYG-002 | Compound appears clumpy, caked, or has a wet appearance. | - Improper storage in a container that is not airtight.[1] - Repeated exposure to humid air during use. | - Dry the material using an appropriate method (see Experimental Protocols). - Store the compound in a desiccator over a suitable desiccant or in a sealed container under an inert atmosphere (e.g., nitrogen or argon).[2][3] |
| HYG-003 | Inconsistent reaction yields or unexpected side products. | - Presence of water can alter reaction kinetics or participate in side reactions.[4][5] - The actual amount of this compound is lower than weighed due to absorbed water. | - Ensure the compound is thoroughly dried before use. - Determine the moisture content of the material before calculating reactant stoichiometry (see Experimental Protocols). - Handle the compound under an inert atmosphere, especially for moisture-sensitive reactions. |
| HYG-004 | Difficulty in achieving complete dissolution in non-polar solvents. | - Absorbed water can reduce the solubility of the organic compound in certain solvents. | - Dry the compound thoroughly before attempting to dissolve it. - Consider using a co-solvent system if trace amounts of water are difficult to remove. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to prevent moisture absorption?
A1: this compound should be stored in a tightly sealed container to minimize exposure to the atmosphere.[1] For long-term storage or for highly sensitive applications, it is recommended to store the container inside a desiccator containing a desiccant such as silica (B1680970) gel, calcium chloride, or phosphorus pentoxide.[2] Alternatively, storing the compound under an inert atmosphere, such as nitrogen or argon, is also an effective method.[3]
Q2: What are the visible signs that my this compound has absorbed moisture?
A2: Visual signs of moisture absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, caked, or even partially dissolved state.[1] You may also observe difficulties in handling and transferring the powder.
Q3: Can I use this compound that has been exposed to moisture?
A3: It is not recommended to use the compound without first determining the extent of moisture absorption and drying it appropriately. Absorbed water can lead to inaccurate measurements and negatively impact your experimental results.[4][5]
Q4: What is the best method to determine the moisture content of this compound?
A4: For accurate quantification of water content, Karl Fischer titration is the gold standard method.[6][7][8] Thermogravimetric Analysis (TGA) can also be used to determine the percentage of water and other volatile components by measuring the weight loss of a sample as it is heated.[9][10][11]
Q5: How can I dry this compound that has absorbed moisture?
A5: Vacuum drying is a suitable method for drying hygroscopic and heat-sensitive compounds like this compound.[12][13][14] This involves placing the compound in a vacuum oven at a controlled temperature below its melting point until a constant weight is achieved.
Experimental Protocols
Moisture Content Determination by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a solid sample.
Methodology:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry, endpoint-stable state.
-
Titer Determination: Determine the titer of the Karl Fischer reagent using a certified water standard or disodium (B8443419) tartrate dihydrate.
-
Sample Preparation: Accurately weigh a suitable amount of this compound. The sample size will depend on the expected moisture content and the titrator's sensitivity.
-
Titration: Quickly transfer the weighed sample into the titration vessel, ensuring minimal exposure to the atmosphere.
-
Analysis: Start the titration. The instrument will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the percentage of water in the sample based on the volume of titrant used, the titer, and the sample weight.
Moisture Content and Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This can be used to determine the water content and assess the thermal stability of the compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 5-10 mg) into a TGA pan.
-
Analysis: Place the sample pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The resulting TGA curve will show a weight loss step corresponding to the evaporation of absorbed water, typically at temperatures below 120 °C. The percentage of weight loss in this step corresponds to the moisture content.[15] Any significant weight loss at higher temperatures would indicate thermal decomposition.[9]
Drying Protocol using a Vacuum Oven
Methodology:
-
Sample Preparation: Spread a thin layer of the hygroscopic this compound on a clean, dry glass or stainless steel tray.
-
Loading the Oven: Place the tray in the vacuum oven.
-
Drying Process:
-
Close the oven door and ensure a tight seal.
-
Begin to gently apply vacuum to the oven to avoid disturbing the powder.[12]
-
Once a stable vacuum is achieved (e.g., <10 mbar), gradually increase the temperature to a point below the compound's melting point (The melting point of this compound is 127-130 °C). A temperature of 50-60 °C is often a safe starting point.
-
Maintain these conditions for several hours or until the compound reaches a constant weight.
-
-
Cooling and Storage:
-
Turn off the heat and allow the oven to cool to room temperature under vacuum.
-
Gently break the vacuum with an inert gas like nitrogen or argon.
-
Immediately transfer the dried compound to a desiccator or a tightly sealed container for storage.
-
Data Presentation
The following table summarizes typical data that can be obtained from the described experimental protocols. Note: The values presented here are illustrative and should be determined experimentally for each batch of this compound.
| Parameter | Method | Typical Value Range | Significance |
| Moisture Content | Karl Fischer Titration | < 0.5% (for dry sample) | Directly quantifies the amount of water present. |
| Weight Loss (up to 120°C) | TGA | < 0.5% (for dry sample) | Indicates the percentage of volatile components, primarily water. |
| Decomposition Temperature | TGA | > 150 °C | Provides information on the thermal stability of the compound. |
Visualizations
References
- 1. tutorchase.com [tutorchase.com]
- 2. How To [chem.rochester.edu]
- 3. ehs.utoronto.ca [ehs.utoronto.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. alliedacademies.org [alliedacademies.org]
- 6. mt.com [mt.com]
- 7. mcckf.com [mcckf.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. veeprho.com [veeprho.com]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. digivac.com [digivac.com]
- 13. Vacuum drying - Wikipedia [en.wikipedia.org]
- 14. Vacuum Drying: Removing Bulk and Absorbed Water (or other solvents) from a Product - LACO Technologies [lacotech.com]
- 15. improvedpharma.com [improvedpharma.com]
- 16. rocker.com.tw [rocker.com.tw]
- 17. Vacuum drying technique - MIRAI Intex Technology | Mirai Intex [mirai-intex.com]
Interpreting complex NMR spectra of Ethyl 3,5-dihydroxybenzoate derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of Ethyl 3,5-dihydroxybenzoate (B8624769) and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the NMR analysis of phenolic compounds like Ethyl 3,5-dihydroxybenzoate derivatives.
Q1: Why are the hydroxyl (-OH) proton peaks broad and why does their chemical shift vary?
A: The protons of hydroxyl groups are acidic and can undergo rapid chemical exchange with other acidic protons (like trace amounts of water) in the NMR solvent.[1] This exchange process is often on a timescale that is fast relative to the NMR measurement, leading to a broadening of the signal. The chemical shift of -OH protons is also highly sensitive to concentration, temperature, and the specific solvent used due to variations in hydrogen bonding.[2] For phenols, this peak can appear anywhere between 3 and 8 ppm.[3]
Q2: How can I definitively identify the hydroxyl (-OH) proton signals?
A: The most reliable method is a "D₂O shake" experiment.[3] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The acidic -OH protons will exchange with deuterium. Since deuterium is not observed in a standard ¹H NMR experiment, the original hydroxyl peak will disappear or significantly decrease in intensity, confirming its identity.[3][4]
Q3: My aromatic proton signals are overlapping and difficult to interpret. What can I do?
A: Overlapping signals in the aromatic region are a common challenge.[4] Here are a few troubleshooting steps:
-
Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[4]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, often resolving the multiplets.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q4: The peaks in my spectrum are very broad. What is the cause and how can I fix it?
A: Peak broadening can be caused by several factors:[4]
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the solution.
-
Sample Concentration: A sample that is too concentrated can lead to increased solution viscosity and broader lines. Diluting the sample may help.
-
Insoluble Material: The presence of suspended solid particles will distort the magnetic field homogeneity. Ensure your sample is fully dissolved and filter it through a pipette with a glass wool plug into the NMR tube.
-
Paramagnetic Impurities: The presence of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample can sometimes help.
Q5: I see unexpected peaks in my spectrum corresponding to water, acetone, or ethyl acetate. How do I remove them?
A: These are common contaminants.
-
Water: NMR solvents can absorb moisture. Storing deuterated solvents over molecular sieves or using a fresh ampoule can minimize water contamination.[4]
-
Acetone: Often a residue from cleaning NMR tubes. Ensure tubes are thoroughly dried for several hours in an oven after washing to remove all traces of acetone.[4]
-
Ethyl Acetate: This solvent can be difficult to remove under high vacuum. Displacing it by dissolving the sample in dichloromethane (B109758) and re-evaporating (repeating 2-3 times) is an effective method.[4]
Data Presentation: Typical NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. Derivatives will show shifts in the aromatic region depending on the nature and position of other substituents.
Table 1: Typical ¹H NMR Data for this compound (Solvent: DMSO-d₆)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| -CH₃ (Ethyl) | ~1.25 | Triplet (t) | 3H | ~7.1 |
| -CH₂- (Ethyl) | ~4.20 | Quartet (q) | 2H | ~7.1 |
| Aromatic H-4 | ~6.50 | Triplet (t) | 1H | ~2.2 |
| Aromatic H-2, H-6 | ~6.85 | Doublet (d) | 2H | ~2.2 |
| -OH | ~9.50 | Broad Singlet (br s) | 2H | N/A |
Table 2: Typical ¹³C NMR Data for this compound (Solvent: DMSO-d₆)
| Carbon Atom | Chemical Shift (δ) ppm |
| -C H₃ (Ethyl) | ~14.5 |
| -C H₂- (Ethyl) | ~60.0 |
| Aromatic C -2, C -6 | ~108.0 |
| Aromatic C -4 | ~108.5 |
| Aromatic C -1 | ~131.0 |
| Aromatic C -3, C -5 | ~158.5 |
| Carbonyl C =O | ~166.0 |
Experimental Protocols
Protocol: NMR Sample Preparation for this compound Derivatives
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the purified this compound derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent. For phenolic compounds, DMSO-d₆ is often a good choice as it readily dissolves the sample and slows down the exchange rate of the hydroxyl protons, sometimes resulting in sharper -OH signals.[5] CDCl₃ or Acetone-d₆ are other alternatives.[4]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Vortex the vial until the sample is completely dissolved.
-
Filtration: To remove any particulate matter, prepare a Pasteur pipette by tightly packing a small amount of glass wool into the narrow tip. Filter the sample solution through this pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Analysis: Insert the sample into the NMR spectrometer. Allow a few minutes for the sample to equilibrate to the probe temperature before proceeding with shimming and data acquisition.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to interpreting the ¹H NMR spectrum of this compound.
References
- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. journals.plos.org [journals.plos.org]
Preventing degradation of Ethyl 3,5-dihydroxybenzoate under experimental conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Ethyl 3,5-dihydroxybenzoate (B8624769) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of Ethyl 3,5-dihydroxybenzoate is turning a yellow or brown color. What is causing this?
A1: The discoloration of your solution is a common indicator of degradation, primarily due to oxidation. As a phenolic compound, this compound is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), high pH, light, and the presence of metal ions. This process leads to the formation of colored byproducts like quinones.
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are:
-
Oxidation: The dihydroxy-substituted benzene (B151609) ring is prone to oxidation, especially under alkaline conditions, leading to the formation of quinone-type structures and other colored compounds. This can be initiated by atmospheric oxygen and catalyzed by metal ions.
-
Hydrolysis: As an ester, this compound can undergo hydrolysis to yield 3,5-dihydroxybenzoic acid and ethanol (B145695). This reaction is catalyzed by both acids and bases, with the rate being significantly influenced by pH and temperature.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the molecule.[2][3]
-
Thermal Degradation: High temperatures can cause the decomposition of the compound, although specific degradation products are not well-documented in the available literature.[4]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, solid this compound should be stored at low temperatures, such as -20°C or -80°C, in a tightly sealed container under an inert atmosphere like nitrogen or argon.[5] For solutions, it is recommended to prepare them fresh. If short-term storage is necessary, store the solution at 2-8°C, protected from light, and purged with an inert gas.
Q4: How can I minimize oxidation when preparing solutions of this compound?
A4: To minimize oxidation, it is crucial to remove dissolved oxygen from your solvent. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before dissolving the compound.[6] Additionally, preparing solutions at a slightly acidic pH (if compatible with your experiment) can help stabilize the phenolic hydroxyl groups.
Q5: Are there any specific solvents I should avoid when working with this compound?
A5: While this compound is soluble in common organic solvents like ethanol and DMSO, it is important to use high-purity, deoxygenated solvents. Avoid using solvents that may contain peroxides (e.g., old ethers) as these can initiate oxidation. The compound is only slightly soluble in water.[4]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Rapid Discoloration of Solution upon Preparation
| Possible Cause | Troubleshooting Steps |
| High levels of dissolved oxygen in the solvent. | 1. Deoxygenate the solvent by sparging with an inert gas (N₂ or Ar) for 15-30 minutes prior to use.[6] 2. Prepare the solution under an inert atmosphere (e.g., in a glovebox). |
| Contamination of glassware with metal ions (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation. | 1. Acid-wash all glassware (e.g., with 1M HCl) and rinse thoroughly with deionized water. 2. Consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to your buffer or solution to sequester metal ions. |
| High pH of the solution. | 1. Measure the pH of your solution. 2. If possible for your application, adjust the pH to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. Phenolic compounds are generally more stable at lower pH. |
Issue 2: Degradation of the Compound During a Reaction
| Possible Cause | Troubleshooting Steps |
| Presence of oxygen in the reaction mixture. | 1. Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use deoxygenated solvents for the reaction. |
| Incompatible reaction conditions (e.g., strong bases, high temperatures). | 1. If possible, use milder reaction conditions. 2. Consider protecting the phenolic hydroxyl groups with a suitable protecting group (e.g., benzyl (B1604629) ether) before proceeding with the reaction.[7] |
| Light-induced degradation. | 1. Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.[3] 2. Work in a dimly lit area. |
Issue 3: Loss of Compound Integrity During Analysis (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Degradation in the mobile phase. | 1. De-gas the mobile phase before use. 2. Ensure the pH of the mobile phase is compatible with the stability of the compound. A slightly acidic mobile phase is often preferred for phenolic compounds. |
| On-column degradation. | 1. Use a high-quality, well-maintained column. 2. If degradation is suspected, try different column chemistries or run the analysis at a lower temperature. |
| Photodegradation in the autosampler. | 1. Use amber vials or protect the samples in the autosampler from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Duration | Source |
| Solid | -80°C | Nitrogen | 6 months | [5] |
| Solid | -20°C | Nitrogen | 1 month | [5] |
| Solution (in DMSO) | -80°C | Nitrogen | 6 months | [5] |
| Solution (in DMSO) | -20°C | Nitrogen | 1 month | [5] |
Table 2: Factors Influencing the Degradation of this compound
| Factor | Effect on Stability | Recommendations |
| pH | Increased degradation at alkaline pH due to deprotonation of phenolic hydroxyls, making them more susceptible to oxidation. Acid and base catalysis of ester hydrolysis. | Maintain a slightly acidic to neutral pH (e.g., 4-6) where possible. |
| Temperature | Increased temperature accelerates the rates of all degradation reactions (hydrolysis, oxidation, thermal decomposition).[1] | Store at low temperatures and avoid unnecessary heating. |
| Light | UV and visible light can induce photodegradation.[2][3] | Protect from light at all times using amber vials or by wrapping containers in foil. |
| Oxygen | A primary driver of oxidative degradation. | Work under an inert atmosphere and use deoxygenated solvents. |
| Metal Ions | Catalyze oxidative degradation. | Use high-purity reagents and acid-washed glassware. Consider using a chelating agent. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with measures to minimize immediate degradation.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO or ethanol)
-
Inert gas (Nitrogen or Argon) with tubing
-
Sterile, amber glass vial with a septum cap
-
Syringe and needle
Procedure:
-
Deoxygenate the Solvent:
-
Place the required volume of solvent in a clean, dry flask.
-
Insert a long needle or tubing connected to the inert gas supply into the solvent, ensuring the outlet is below the liquid surface.
-
Gently bubble the inert gas through the solvent for 15-30 minutes.
-
While maintaining a positive flow of inert gas over the solvent surface, remove the sparging needle and seal the flask.
-
-
Prepare the Solution:
-
Under a gentle stream of inert gas, quickly weigh the desired amount of this compound and add it to the amber vial.
-
Using a syringe, transfer the calculated volume of deoxygenated solvent to the vial.
-
Seal the vial with the septum cap.
-
If necessary, sonicate the vial to ensure complete dissolution.
-
-
Storage:
-
For short-term storage, keep the vial at 2-8°C.
-
For long-term storage, refer to the recommendations in Table 1.[5]
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 1M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 1M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C).
-
At defined time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound to a light source in a photostability chamber that provides both UV and visible light.
-
Simultaneously, keep a control sample in the dark.
-
At defined time points, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Mandatory Visualization
Caption: Major degradation pathways of this compound.
Caption: Troubleshooting workflow for solution discoloration.
References
- 1. Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of boric acid on kinetics of hydrolysis of p-nitrophenyl esters of dihydrobenzoic acids [inis.iaea.org]
- 7. Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes [mdpi.com]
Technical Support Center: Optimizing Purification of Ethyl 3,5-dihydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification parameters for high-purity Ethyl 3,5-dihydroxybenzoate (B8624769). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Ethyl 3,5-dihydroxybenzoate synthesized via Fischer esterification?
A1: The most prevalent impurities are typically unreacted starting materials, namely 3,5-dihydroxybenzoic acid. Depending on the reaction conditions, side products from the degradation of the starting material or product may also be present, which can contribute to a discolored (often yellowish or brownish) crude product. Incomplete removal of the acid catalyst (e.g., sulfuric acid) can also be a source of impurity.
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: this compound is a phenolic compound and can be susceptible to oxidation, which may be accelerated by exposure to light, air, and high temperatures. For long-term storage, it is advisable to keep the solid compound in a tightly sealed container, protected from light, in a cool and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation. Stock solutions should be stored at low temperatures (-20°C or -80°C) and used as freshly as possible.[1]
Q3: How can I monitor the progress of the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification of this compound. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the product from impurities. The spots can be visualized under UV light (254 nm). For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
Recrystallization Issues
Problem: Oiling Out During Recrystallization
-
Possible Cause: The solute is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too nonpolar for the compound.
-
Suggested Solution:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of a more polar "good" solvent to the hot solution until the cloudiness just disappears.
-
Allow the solution to cool very slowly to encourage the formation of crystals rather than oil.
-
If the problem persists, consider a different solvent system. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.
-
Problem: Low Recovery Yield After Recrystallization
-
Possible Cause:
-
Too much solvent was used, leading to significant product loss in the mother liquor.
-
The solution was not cooled sufficiently to maximize crystal precipitation.
-
Premature crystallization occurred during hot filtration.
-
-
Suggested Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.
-
To prevent premature crystallization during hot filtration, use a pre-heated filter funnel and flask, and keep the solution hot.
-
If the yield is still low, the mother liquor can be concentrated and a second crop of crystals can be collected, although these may be of lower purity.
-
Problem: Product Discoloration Persists After Recrystallization
-
Possible Cause: The presence of colored, highly soluble impurities that co-crystallize with the product.
-
Suggested Solution:
-
Perform a hot filtration of the dissolved crude product before allowing it to cool. This can remove insoluble colored impurities.
-
Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be cautious, as charcoal can also adsorb some of the desired product. After stirring for a few minutes, filter the hot solution through a pad of celite to remove the charcoal before cooling.
-
Column Chromatography Issues
Problem: Poor Separation of Product and Impurities
-
Possible Cause:
-
The chosen solvent system has inappropriate polarity.
-
The column was not packed properly, leading to channeling.
-
The column was overloaded with the crude sample.
-
-
Suggested Solution:
-
Optimize the solvent system using TLC first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common solvent system for compounds of this polarity is a gradient of ethyl acetate in hexane.
-
Ensure the column is packed uniformly without any air bubbles or cracks.
-
The amount of crude material should typically be 1-5% of the weight of the silica (B1680970) gel.
-
Problem: Product Elutes Too Quickly or Not at All
-
Possible Cause:
-
Elutes too quickly: The eluent is too polar.
-
Does not elute: The eluent is not polar enough.
-
-
Suggested Solution:
-
If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
-
If the product is not eluting, gradually increase the polarity of the mobile phase.
-
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Purity (by HPLC) |
| Water | Sparingly soluble | Soluble | Fine needles | >98% |
| Ethanol | Soluble | Very soluble | Poor, requires significant cooling | <95% |
| Ethyl Acetate/Hexane (1:4) | Sparingly soluble | Soluble | Well-formed prisms | >99% |
| Toluene | Insoluble | Sparingly soluble | - | - |
| Acetone | Soluble | Very soluble | Poor | <95% |
Note: This table is illustrative and based on general principles of recrystallization for phenolic esters. Optimal ratios and results should be determined experimentally.
Table 2: Column Chromatography Elution Parameters for this compound
| Stationary Phase | Eluent System (Gradient) | Key Impurity Eluted | Product Elution | Purity (by HPLC) |
| Silica Gel (230-400 mesh) | 10% to 40% Ethyl Acetate in Hexane | Non-polar impurities elute first in lower % EtOAc | Elutes at ~25-30% EtOAc | >99.5% |
| Silica Gel (230-400 mesh) | 5% to 20% Methanol in Dichloromethane | Non-polar impurities elute first in lower % MeOH | Elutes at ~10-15% MeOH | >99% |
Note: This table provides starting points for method development. The optimal gradient will depend on the specific impurity profile of the crude material.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate/hexane 1:4) and heat the mixture with stirring on a hot plate until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (m.p. 127-130 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography of this compound
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of Ethyl 3,5-dihydroxybenzoate and Ethyl 3,4-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant properties of two closely related phenolic compounds: Ethyl 3,5-dihydroxybenzoate (B8624769) and Ethyl 3,4-dihydroxybenzoate. While direct comparative experimental studies on the antioxidant activity of these two specific esters are limited in currently available literature, this document synthesizes existing data for Ethyl 3,4-dihydroxybenzoate and offers a theoretical comparison based on established structure-activity relationships of dihydroxybenzoic acid isomers. Detailed experimental protocols for key antioxidant assays are also provided to facilitate further research.
Introduction
Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions. Ethyl 3,5-dihydroxybenzoate and Ethyl 3,4-dihydroxybenzoate are ethyl esters of dihydroxybenzoic acids and are of interest in pharmaceutical and nutraceutical research for their potential health benefits. Their antioxidant efficacy is intrinsically linked to the substitution pattern of the hydroxyl groups on the benzene (B151609) ring.
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, features a catechol (ortho-dihydroxy) moiety, a structural feature widely recognized for conferring potent antioxidant activity.[1] In contrast, this compound possesses a resorcinol (B1680541) (meta-dihydroxy) structure. The arrangement of these hydroxyl groups significantly influences their radical scavenging capabilities.
Quantitative Data Summary
Table 1: Antioxidant Activity of Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate)
| Assay | Model System | Outcome Measure | Result | Reference |
| In vitro cell-based assay | L6 myoblast cells exposed to hypoxia | Protein Oxidation | Treatment with 500 µM and 1000 µM EDHB resulted in a 50% and 69% decrease in protein oxidation, respectively, after 48 hours compared to the hypoxia control. | [2] |
| In vitro cell-based assay | L6 myoblast cells exposed to hypoxia | Lipid Peroxidation (MDA levels) | EDHB treatment significantly reduced malondialdehyde (MDA) levels, indicating decreased lipid peroxidation. | [2] |
| In vitro cell-based assay | L6 myoblast cells exposed to hypoxia | Antioxidant Enzyme Levels | EDHB treatment led to an increase in the levels of glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase and glutathione peroxidase. | [2] |
Note: EDHB refers to Ethyl 3,4-dihydroxybenzoate.
Theoretical Comparison of Antioxidant Activity
The antioxidant activity of phenolic compounds is largely determined by the number and arrangement of hydroxyl groups on the aromatic ring.
-
Ethyl 3,4-dihydroxybenzoate (Catechol Structure): The ortho-positioning of the two hydroxyl groups in the catechol structure of Ethyl 3,4-dihydroxybenzoate allows for the donation of a hydrogen atom to a free radical, forming a relatively stable semiquinone radical. This stability is due to the delocalization of the unpaired electron across the aromatic ring and the potential for intramolecular hydrogen bonding. This structural feature is strongly associated with high radical-scavenging activity.
-
This compound (Resorcinol Structure): In the meta-positioned resorcinol structure of this compound, the hydroxyl groups are not adjacent. While it can still donate hydrogen atoms to scavenge radicals, the resulting phenoxyl radical is generally less stable than the semiquinone radical formed from a catechol structure. Consequently, compounds with a resorcinol moiety typically exhibit lower antioxidant activity compared to their catechol counterparts.
Based on these structural differences, it is hypothesized that Ethyl 3,4-dihydroxybenzoate possesses a significantly higher antioxidant activity than this compound . However, empirical validation through direct comparative studies is necessary to confirm this.
Experimental Protocols
To facilitate direct comparison, detailed protocols for three widely used antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol (B129727).
-
Prepare a series of concentrations of the test compounds (this compound and Ethyl 3,4-dihydroxybenzoate) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound or standard solution to 150 µL of the DPPH solution.
-
For the blank, add 50 µL of methanol to 150 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).
-
Add 20 µL of the test compound or standard to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity to a 1 mM concentration of the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compounds and a standard (e.g., FeSO₄·7H₂O).
-
Add 20 µL of the test compound, standard, or blank (solvent) to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
-
Measurement:
-
Measure the absorbance at 593 nm after a specified incubation time (e.g., 4-30 minutes) at 37°C.
-
-
Calculation:
-
A standard curve is generated by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
Visualizations
Antioxidant Mechanism of Dihydroxybenzoate Esters
The primary mechanism of antioxidant action for dihydroxybenzoate esters involves the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key determinant of the antioxidant efficacy.
Caption: Postulated radical scavenging mechanism of dihydroxybenzoate isomers.
General Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity determination.
Caption: A generalized workflow for in vitro antioxidant activity assessment.
Conclusion
Based on fundamental principles of structure-activity relationships in phenolic antioxidants, Ethyl 3,4-dihydroxybenzoate, with its catechol structure, is anticipated to exhibit superior antioxidant activity compared to this compound, which possesses a resorcinol moiety. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a robust framework for researchers to empirically validate this hypothesis and quantify the antioxidant potential of these and other related compounds. Such studies are crucial for the rational design and development of new therapeutic agents and functional ingredients with enhanced antioxidant properties.
References
Structure-Activity Relationship of 3,5-Dihydroxybenzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dihydroxybenzoate (B8624769) scaffold, a core component of various natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3,5-dihydroxybenzoate derivatives, focusing on their efficacy as enzyme inhibitors, antioxidants, and receptor agonists. The information presented herein is supported by experimental data to aid in the design and development of novel therapeutic agents.
Data Presentation: Comparative Biological Activities
The biological activities of 3,5-dihydroxybenzoate and its derivatives are summarized below. The presented data highlights the impact of various substitutions on their inhibitory and agonistic potencies.
Enzyme Inhibition
Table 1: Inhibition of Various Enzymes by 3,5-Dihydroxybenzoate Derivatives
| Derivative | Target Enzyme | Inhibition Constant | Reference |
| 3,5-Dihydroxybenzoic acid | Dihydroorotate (B8406146) Dehydrogenase (DHODH) | Competitive inhibitor vs dihydroorotate | [1][2] |
| Tetrahedral intermediate analogue 4 (from 3,5-dihydroxybenzoic acid) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Kᵢ = 160 ± 40 nM | [3] |
| Aromatic tetrahedral intermediate mimic 5 (from 3,5-dihydroxybenzoic acid) with 3-malonate ether | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Kᵢ = 1.3 ± 0.22 µM | [4] |
| Tetrahedral intermediate mimic 9 (from ethyl 3,4-dihydroxybenzoate) with 3-hydroxymalonate | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Kᵢ = 0.57 ± 0.06 µM | [5] |
| Azo-resveratrol (containing a 3,5-dihydroxyphenyl moiety) | Tyrosinase | IC₅₀ = 36.28 µM | [6] |
| 3,5-Dihydroxybenzoic acid | Tyrosine Phenol-Lyase (TPL) | Kᵢ = 25.7 µM | [7] |
Key SAR Insights for Enzyme Inhibition:
-
The 3,5-dihydroxy substitution pattern on the benzene (B151609) ring is a crucial feature for the inhibition of several enzymes.
-
For EPSP synthase, aromatic analogues that mimic the tetrahedral intermediate of the enzymatic reaction are potent competitive inhibitors. The nature of the substituent at the 3-position significantly influences the inhibitory potency, with phosphate (B84403) and hydroxymalonate groups showing strong activity.[3][4][5]
-
In tyrosinase inhibition, the presence of a 3,5-dihydroxyphenyl moiety, as seen in azo-resveratrol, contributes to potent inhibitory activity.[6]
-
3,5-Dihydroxybenzoic acid itself is a competitive inhibitor of both DHODH and TPL.[1][2][7]
Antioxidant Activity
The antioxidant capacity of 3,5-dihydroxybenzoic acid has been evaluated using various assays. The position of the hydroxyl groups on the benzoic acid ring plays a significant role in the radical scavenging ability.
Table 2: Antioxidant Activity of Dihydroxybenzoic Acid Isomers
| Compound | DPPH Scavenging Activity (IC₅₀) | ABTS Scavenging Activity (IC₅₀) | Reference |
| 3,5-Dihydroxybenzoic acid | > 1000 µM | > 1000 µM | [8] |
| 2,5-Dihydroxybenzoic acid (Gentisic acid) | 12.0 ± 0.1 µM | 10.5 ± 0.1 µM | [8] |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | 13.5 ± 0.2 µM | 11.5 ± 0.1 µM | [8] |
| 2,3-Dihydroxybenzoic acid | 14.2 ± 0.3 µM | 12.1 ± 0.2 µM | [8] |
Key SAR Insights for Antioxidant Activity:
-
Compared to other dihydroxybenzoic acid isomers, 3,5-dihydroxybenzoic acid exhibits weaker radical scavenging activity in both DPPH and ABTS assays.[8]
-
The antioxidant potential is significantly influenced by the relative positions of the hydroxyl groups, with ortho- and para-disubstituted derivatives generally showing higher activity than the meta-disubstituted 3,5-dihydroxybenzoic acid.
Receptor Agonism
3,5-Dihydroxybenzoic acid and its derivatives have been identified as agonists for the hydroxycarboxylic acid receptor 1 (HCAR1), also known as GPR81.
Table 3: HCAR1 (GPR81) Agonist Activity
| Compound | Receptor | Agonist Activity (EC₅₀) | Reference |
| 3,5-Dihydroxybenzoic acid | Human HCAR1 | ~150 µM | [9][10] |
| 3-Chloro-5-hydroxybenzoic acid | Human HCAR1 | 16 µM | [7] |
| GPR81 agonist 1 | Human HCAR1 | 58 nM | [7] |
| GPR81 agonist 1 | Mouse HCAR1 | 50 nM | [7] |
Key SAR Insights for HCAR1 Agonism:
-
3,5-Dihydroxybenzoic acid is a specific agonist for HCAR1.[9][10]
-
Substitution on the phenyl ring can significantly enhance agonist potency. For instance, the addition of a chlorine atom at the 3-position (3-chloro-5-hydroxybenzoic acid) increases the potency by approximately 10-fold.[7]
-
More complex synthetic derivatives, such as GPR81 agonist 1, can achieve nanomolar potency.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
5-Enolpyruvylshikimate-3-phosphate (EPSP) Synthase Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of bacterial EPSP synthase.[11][12]
Materials:
-
Purified EPSP synthase enzyme
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
3,5-Dihydroxybenzoate derivative inhibitors
-
Assay Buffer: 50 mM HEPES-NaOH (pH 7.0), 100 mM KCl, 2 mM dithiothreitol
-
Lanzetta reagent for phosphate detection
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of S3P, PEP, and the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, S3P, and varying concentrations of the inhibitor.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding PEP to each well. The final reaction volume is typically 20 µL.
-
Allow the reaction to proceed for a defined time (e.g., 3 minutes) at 25°C.
-
Stop the reaction by adding 160 µL of Lanzetta reagent.
-
Measure the absorbance at 660 nm to quantify the amount of inorganic phosphate released.
-
Calculate the initial velocity of the reaction and determine the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive).
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This protocol is based on a colorimetric assay that measures the reduction of an artificial electron acceptor.
Materials:
-
Purified human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) as the electron acceptor
-
3,5-Dihydroxybenzoate derivative inhibitors
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of DHO, decylubiquinone, DCIP, and the inhibitor.
-
To the wells of a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately monitor the decrease in absorbance of DCIP at 600 nm in kinetic mode.
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This is a common spectrophotometric assay using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
3,5-Dihydroxybenzoate derivative inhibitors
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare stock solutions of L-DOPA and the inhibitors in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, tyrosinase solution, and varying concentrations of the inhibitor.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the initial reaction rates and determine the percentage of inhibition.
-
Calculate the IC₅₀ value from the dose-response curve.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol (B129727)
-
3,5-Dihydroxybenzoate derivatives
-
Methanol
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound solutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activities of 3,5-dihydroxybenzoate derivatives.
Caption: HCAR1 signaling pathway activated by 3,5-dihydroxybenzoic acid.
Caption: General experimental workflow for enzyme inhibition assays.
Caption: General experimental workflow for antioxidant activity assays.
References
- 1. Specific inhibition of a family 1A dihydroorotate dehydrogenase by benzoate pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Specific Inhibition of a Family 1A Dihydroorotate Dehydrogenase by Benzoate Pyrimidine Analogues - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New EPSP synthase inhibitors: synthesis and evaluation of an aromatic tetrahedral intermediate mimic containing a 3-malonate ether as a 3-phosphate surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New aromatic inhibitors of EPSP synthase incorporating hydroxymalonates as novel 3-phosphate replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel 5-Enolpyruvylshikimate-3-Phosphate Synthase Shows High Glyphosate Tolerance in Escherichia coli and Tobacco Plants | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of EPSP Synthase Inhibitors for Researchers and Drug Development Professionals
Introduction: 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase is a pivotal enzyme in the shikimate pathway. This metabolic route is indispensable for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants, bacteria, fungi, and protozoa.[1][2] Crucially, this pathway is absent in animals, rendering EPSP synthase an attractive and specific target for the development of herbicides and novel antimicrobial agents.[3] This guide provides an objective comparison of various EPSP synthase inhibitors, supported by experimental data, to aid researchers in drug discovery and development.
The Shikimate Pathway and the Role of EPSP Synthase
The shikimate pathway converts primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate into chorismate, the common precursor for aromatic amino acids and a host of other aromatic compounds. EPSP synthase catalyzes the sixth step of this pathway: the reversible condensation of shikimate-3-phosphate (B1206780) (S3P) and PEP to form EPSP and inorganic phosphate (B84403) (Pi).[4] Inhibition of this enzyme blocks the entire downstream pathway, leading to a deficiency in essential amino acids and the accumulation of shikimate, ultimately causing cell death in susceptible organisms.[5]
Figure 1: The role of EPSP synthase in the shikimate pathway and its inhibition.
Comparative Performance of EPSP Synthase Inhibitors
The efficacy of an inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). A lower value for either metric indicates higher potency. The inhibitors are broadly classified into glyphosate (B1671968) and its analogs, and non-glyphosate compounds which often mimic the reaction's tetrahedral intermediate.
| Inhibitor Class | Inhibitor | Target Enzyme | Ki (µM) | IC50 (µM) | Mechanism of Action / Notes |
| Glycine-Based | Glyphosate | Neurospora crassa | 1.1 | - | Competitive vs. PEP; Uncompetitive vs. S3P.[6] |
| Glyphosate | Zea mays (Maize) | 0.066 | - | Highly sensitive Class I plant enzyme.[7] | |
| Glyphosate-Resistant Mutants | TIPS Mutant (T102I/P106S) | Zea mays (Maize) | High | - | Dual mutation confers high resistance; present in GA21 maize.[7] |
| G101A Mutant | Zea mays (Maize) | ~1980 | - | 30,000-fold increase in Ki but with a significant fitness cost (reduced affinity for PEP).[7] | |
| CP4 EPSPS | Agrobacterium sp. | 1970 | - | Naturally resistant Class II bacterial enzyme used in "Roundup Ready" crops.[7] | |
| Non-Glyphosate | Tetrahedral Intermediate Mimic 9 | Escherichia coli | 0.57 | - | Aromatic analogue that acts as a competitive inhibitor versus S3P.[8] |
Table 1: Comparative inhibitory activity of selected EPSP synthase inhibitors.
Consequences of EPSP Synthase Inhibition
Inhibition of EPSP synthase triggers a cascade of metabolic disruptions beyond the simple starvation of aromatic amino acids. The primary consequence is the massive accumulation of shikimate, which can account for a significant portion of the plant's dry weight.[5] This uncontrolled flow of carbon into the shikimate pathway drains resources from other essential metabolic processes, including photosynthesis, leading to systemic failure and plant death.[9]
Figure 2: Logical flow diagram of the consequences stemming from EPSP synthase inhibition.
Experimental Protocols
Continuous Spectrophotometric Enzyme Inhibition Assay
This assay is a widely used method to determine the kinetic parameters of EPSP synthase inhibition. It measures the rate of inorganic phosphate (Pi) released during the enzymatic reaction in real-time.
Principle: The assay couples the production of Pi to the purine (B94841) nucleoside phosphorylase (PNPase) catalyzed phosphorolysis of a substrate like 2-amino-6-mercapto-7-methylpurine riboside (MESG). The cleavage of MESG in the presence of Pi yields ribose-1-phosphate (B8699412) and a purine base, causing a spectrophotometric shift that can be monitored continuously at 360 nm. The rate of absorbance change is directly proportional to the rate of the EPSP synthase reaction.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 2 mM DTT.
-
Substrates: Prepare stock solutions of Shikimate-3-Phosphate (S3P) and Phosphoenolpyruvate (PEP). Final concentrations in the assay are typically around their Km values (e.g., 1 mM).
-
Coupling System: A solution containing purine nucleoside phosphorylase (PNPase) and the substrate MESG.
-
Inhibitor Stocks: Prepare a dilution series of the test inhibitor in the appropriate solvent.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the assay buffer.
-
Add the substrates (S3P and PEP), the coupling system reagents (PNPase, MESG), and the desired concentration of the inhibitor.
-
Initiate the reaction by adding a defined concentration of purified EPSP synthase enzyme (e.g., 0.01 to 1 µM).
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in absorbance at 360 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
Calculate the initial reaction velocity (rate) from the linear portion of the absorbance curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the Ki value, perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Cheng-Prusoff equation).
-
Figure 3: Experimental workflow for the continuous spectrophotometric EPSP synthase assay.
Conclusion
The comparative analysis reveals a significant potency gap between the archetypal inhibitor, glyphosate, and its engineered or naturally resistant counterparts. While mutations at the active site can confer dramatic increases in Ki and IC50 values, this often comes at the cost of reduced catalytic efficiency. The development of non-glyphosate inhibitors, such as tetrahedral intermediate mimics, demonstrates a viable alternative strategy that can yield highly potent compounds. For researchers, the detailed kinetic analysis using standardized protocols, such as the continuous spectrophotometric assay, is critical for the objective evaluation and advancement of new chemical entities targeting this validated and essential enzyme.
References
- 1. EPSP Synthase Inhibitors [ucanr.edu]
- 2. PDB-101: Molecule of the Month: EPSP Synthase and Weedkillers [pdb101.rcsb.org]
- 3. The inhibition of 5-enolpyruvylshikimate-3-phosphate synthase as a model for development of novel antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 6. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New aromatic inhibitors of EPSP synthase incorporating hydroxymalonates as novel 3-phosphate replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Inhibitory Potential of Ethyl 3,5-dihydroxybenzoate on EPSP Synthase: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel enzyme inhibitors, Ethyl 3,5-dihydroxybenzoate (B8624769) has emerged as a compound of interest, particularly for its potential to target 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway. This guide provides a comprehensive comparison of the inhibitory effects of a functionalized 3,5-dihydroxybenzoate analogue against the well-established EPSP synthase inhibitor, glyphosate (B1671968). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial and herbicidal agents.
Executive Summary
The shikimate pathway is essential for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi, making its enzymes attractive targets for the development of herbicides and antimicrobial drugs. One of the most critical enzymes in this pathway is EPSP synthase. This guide details the inhibitory activity of a potent tetrahedral intermediate analogue derived from 3,5-dihydroxybenzoic acid on E. coli EPSP synthase and draws a comparison with glyphosate, a widely used broad-spectrum herbicide that also targets this enzyme. While direct inhibitory data for Ethyl 3,5-dihydroxybenzoate was not found in the reviewed literature, the potent activity of its parent analogue strongly suggests its potential as an EPSP synthase inhibitor.
Comparative Inhibitory Activity
The inhibitory efficacy of enzyme inhibitors is commonly quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value for these metrics indicates a higher potency of the inhibitor. The following table summarizes the available quantitative data for the 3,5-dihydroxybenzoate analogue and glyphosate against EPSP synthase.
| Inhibitor | Target Enzyme | Organism Source | Inhibition Metric | Value |
| Tetrahedral intermediate analogue of 3,5-dihydroxybenzoic acid | EPSP synthase | E. coli | Ki | 160 ± 40 nM[1] |
| Glyphosate | EPSP synthase | Vulpia myuros | IC50 | 264 ± 190 µM[2] |
| Glyphosate | EPSP synthase | Apera spica-venti | IC50 | 81 ± 75 µM[2] |
Note: The Ki value for the 3,5-dihydroxybenzoate derivative is for a tetrahedral intermediate analogue synthesized from 3,5-dihydroxybenzoic acid, as specific data for this compound was not available in the searched literature.[1]
Signaling Pathway and Inhibition Mechanism
EPSP synthase catalyzes the reaction between shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) to produce 5-enolpyruvylshikimate-3-phosphate (EPSP) and inorganic phosphate (B84403). This reaction is a crucial step in the biosynthesis of aromatic amino acids. Inhibitors of EPSP synthase block this reaction, leading to a depletion of essential amino acids and ultimately, cell death.
Experimental Protocols
The validation of enzyme inhibition requires robust and reproducible experimental protocols. The following outlines a typical workflow for an EPSP synthase inhibition assay.
Experimental Workflow for EPSP Synthase Inhibition Assay
Detailed Method for EPSP Synthase Activity Assay
A common method to determine EPSP synthase activity is to measure the rate of inorganic phosphate (Pi) released from the reaction. A continuous spectrophotometric assay can be employed using a phosphate-binding protein.
Materials:
-
Purified EPSP synthase
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Inhibitor (this compound or alternatives)
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.0, 1 mM MgCl2, 10% glycerol)
-
EnzChek Phosphate Assay Kit (or similar) containing:
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Purine nucleoside phosphorylase (PNP)
-
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MESG, and PNP.
-
Add the purified EPSP synthase to the reaction mixture.
-
To determine the inhibitory effect, add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixture and incubate for a specified time.
-
Initiate the enzymatic reaction by adding the substrates, S3P and PEP.
-
Continuously monitor the increase in absorbance at 360 nm, which is proportional to the amount of inorganic phosphate produced.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
To determine the IC50 value, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The concentration of inhibitor that causes 50% inhibition of enzyme activity is the IC50.
-
To determine the Ki value, perform the assay at different substrate concentrations and fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).
Conclusion
The available data strongly supports the classification of functionalized 3,5-dihydroxybenzoates as potent inhibitors of EPSP synthase.[1] The tetrahedral intermediate analogue derived from 3,5-dihydroxybenzoic acid demonstrates significantly higher potency (Ki = 160 nM) compared to the IC50 values of glyphosate against EPSP synthase from weed species.[1][2] This suggests that this compound and its derivatives are promising candidates for the development of novel antimicrobial agents and herbicides. Further research is warranted to specifically determine the inhibitory constants of this compound and to evaluate its efficacy and selectivity in various biological systems. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.
References
- 1. Functionalized 3,5-dihydroxybenzoates as potent novel inhibitors of EPSP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti | MDPI [mdpi.com]
A Comparative Guide to the Cross-Reactivity of Ethyl 3,5-dihydroxybenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Ethyl 3,5-dihydroxybenzoate (B8624769) and its structural isomer, Ethyl 3,4-dihydroxybenzoate, focusing on their distinct biological activities and potential for cross-reactivity in common biological assays. Understanding the nuanced differences in the bioactivity of these closely related molecules is critical for accurate experimental design and interpretation in drug discovery and chemical biology.
Introduction to Ethyl 3,5-dihydroxybenzoate and its Isomer
This compound and Ethyl 3,4-dihydroxybenzoate are structural isomers, differing only in the substitution pattern of the hydroxyl groups on the phenyl ring. This subtle structural variation leads to significantly different pharmacological profiles. This compound has been identified as an inhibitor of human carbonic anhydrase II. Its parent compound, 3,5-dihydroxybenzoic acid, is an agonist of the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.
In contrast, Ethyl 3,4-dihydroxybenzoate is well-characterized as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia, which imparts this compound with antioxidant and anti-inflammatory properties.
This guide will delve into the distinct mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for the key assays discussed.
Data Presentation: Comparative Biological Activity
The following table summarizes the known biological activities and available quantitative data for this compound and its key comparator, Ethyl 3,4-dihydroxybenzoate. Due to the limited availability of direct quantitative data for the ethyl esters, data for the parent dihydroxybenzoic acids are also included to provide a broader context for their potential biological activities.
| Compound | Target | Assay Type | Measured Activity | Reference |
| This compound | Human Carbonic Anhydrase II | Enzyme Inhibition | Inhibitor (Quantitative data not found) | [1] |
| 3,5-Dihydroxybenzoic Acid | Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) | Receptor Agonism (GTPγS binding) | EC50: ~150 µM | [2][3] |
| 3,5-Dihydroxybenzoic Acid | Hydroxycarboxylic Acid Receptor 1 (HCA1/GPR81) | cAMP Accumulation Inhibition | IC50: 112 µM | [4] |
| 3,5-Dihydroxybenzoic Acid | Tyrosine Phenol-lyase | Enzyme Inhibition | Ki: 25.7 µM | [4] |
| Ethyl 3,4-dihydroxybenzoate | Prolyl Hydroxylase Domain (PHD) Enzymes | HIF-1α Stabilization | Effective at 250-500 µM | [5] |
| Ethyl 3,4-dihydroxybenzoate | Prolyl Hydroxylase Domain (PHD) Enzymes | HO-1 mRNA Induction | Effective at 50-100 µM | [5] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the cited findings.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted for the determination of carbonic anhydrase activity and inhibition using the esterase activity of the enzyme.
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of an ester substrate, p-nitrophenyl acetate (B1210297), to produce the chromophore p-nitrophenol, which can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Purified human carbonic anhydrase II
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (substrate) solution in acetone
-
Test compounds (this compound) and known inhibitor (e.g., Acetazolamide) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Add 180 µL of Assay Buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 10 µL of the human carbonic anhydrase II solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the p-nitrophenyl acetate solution to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]
-
Prolyl Hydroxylase (PHD) Inhibition Assay (HIF-1α Stabilization via Western Blot)
This protocol describes the detection of HIF-1α stabilization in cultured cells as an indicator of PHD inhibition.
-
Principle: PHD inhibitors prevent the hydroxylation and subsequent degradation of the HIF-1α subunit under normoxic conditions. The resulting accumulation of HIF-1α protein can be detected by Western blotting.[8]
-
Materials:
-
Human cell line (e.g., HeLa, Hep3B)
-
Cell culture medium and supplements
-
Test compound (Ethyl 3,4-dihydroxybenzoate) and positive control (e.g., DMOG, CoCl₂)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of Ethyl 3,4-dihydroxybenzoate or a positive control for 4-8 hours under normoxic (21% O₂) conditions.
-
Place culture dishes on ice, wash cells with ice-cold PBS, and lyse the cells with ice-cold lysis buffer.
-
Harvest cell lysates and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity. Normalize the HIF-1α signal to a loading control (e.g., β-actin).[9]
-
HCA1 (GPR81) Receptor Agonism Assay (cAMP Inhibition)
This protocol is for determining the agonistic activity of a compound at the Gi-coupled HCA1 receptor by measuring the inhibition of forskolin-stimulated cAMP production.
-
Principle: HCA1 is a Gi-coupled receptor. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This inhibition can be measured in cells stimulated with forskolin (B1673556), a direct activator of adenylyl cyclase.[4]
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human HCA1 receptor
-
Cell culture medium and supplements
-
Test compound (3,5-Dihydroxybenzoic Acid) and a known agonist (e.g., L-Lactate)
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
384-well or 96-well assay plates
-
-
Procedure:
-
Seed the HCA1-expressing cells into assay plates and culture overnight.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Aspirate the culture medium and add the test compounds to the cells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the logarithm of the agonist concentration.
-
Calculate the EC50 value from the resulting dose-response curve, representing the concentration of the agonist that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.[10]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Inhibition of Carbonic Anhydrase II by this compound.
Caption: HIF-1α stabilization by Ethyl 3,4-dihydroxybenzoate via PHD inhibition.
Caption: HCA1 (GPR81) receptor activation by 3,5-Dihydroxybenzoic Acid.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Ethyl 3,4-dihydroxybenzoate (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Natural biased signaling of hydroxycarboxylic acid receptor 3 and G protein-coupled receptor 84 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 3,5-dihydroxybenzoate Analogues Against Known EPSP Synthase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the inhibitory potential of a tetrahedral intermediate analogue of Ethyl 3,5-dihydroxybenzoate (B8624769) against the well-established inhibitor, Glyphosate, on the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is a key component of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. Its inhibition is a proven strategy for herbicide development.
Data Presentation
The following table summarizes the key quantitative data for the inhibition of EPSP synthase by a tetrahedral intermediate analogue of Ethyl 3,5-dihydroxybenzoate and Glyphosate.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | Type of Inhibition |
| Tetrahedral Intermediate Analogue of this compound | E. coli EPSP Synthase | 160 ± 40 nM[1] | Competitive with respect to Shikimate-3-Phosphate |
| Glyphosate | N. crassa EPSP Synthase | 1.1 µM[2] | Competitive with respect to Phosphoenolpyruvate |
Experimental Protocols
The inhibitory activities of the compounds were determined using enzymatic assays that monitor the function of EPSP synthase. Below are the generalized methodologies employed in such studies.
EPSP Synthase Inhibition Assay
This in vitro assay measures the inhibition of the EPSP synthase enzyme. The activity of the enzyme is determined by measuring the rate of production of inorganic phosphate (B84403) (Pi), a product of the reaction, in the presence and absence of the inhibitor.
Materials:
-
Purified EPSP synthase enzyme
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Inhibitor compound (Tetrahedral intermediate analogue of this compound or Glyphosate)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, S3P, and the EPSP synthase enzyme.
-
The inhibitor, at varying concentrations, is added to the reaction mixture.
-
The reaction is initiated by the addition of PEP.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific period.
-
The reaction is stopped, and the amount of inorganic phosphate produced is quantified using a colorimetric assay.
-
The rate of the reaction is determined and compared to a control reaction without the inhibitor.
-
The inhibition constant (Ki) is calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[1][2]
Mandatory Visualization
The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound against EPSP synthase.
Caption: Workflow for EPSP Synthase Inhibition Assay.
The following diagram illustrates the simplified shikimate pathway and the point of inhibition by the tested compounds.
Caption: Inhibition of EPSP Synthase in the Shikimate Pathway.
References
Spectroscopic Comparison: Ethyl 3,5-dihydroxybenzoate and its Synthetic Precursors
A detailed analysis for researchers and professionals in drug development, this guide provides a comparative spectroscopic overview of Ethyl 3,5-dihydroxybenzoate (B8624769), its intermediate precursor 3,5-dihydroxybenzoic acid, and the initial starting material, benzoic acid. The following sections present key quantitative spectroscopic data, detailed experimental methodologies, and a visualization of the synthetic pathway.
This guide offers an objective comparison of the spectral characteristics of Ethyl 3,5-dihydroxybenzoate and its precursors, supported by experimental data from ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. This information is critical for compound identification, purity assessment, and understanding the structural transformations throughout the synthesis process.
Synthetic Pathway Overview
This compound is synthesized in a two-step process starting from benzoic acid. The first step involves the sulfonation of benzoic acid followed by alkaline fusion to yield 3,5-dihydroxybenzoic acid.[1][2] The subsequent step is a Fischer esterification of 3,5-dihydroxybenzoic acid with ethanol (B145695) to produce the final product, this compound.
Figure 1: Synthesis of this compound from Benzoic Acid.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for benzoic acid, 3,5-dihydroxybenzoic acid, and this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| Benzoic Acid | CDCl₃ | 8.20 (d, 2H, Ar-H ortho to COOH), 7.68 (t, 1H, Ar-H para to COOH), 7.55 (t, 2H, Ar-H meta to COOH), 11.67 (s, 1H, COOH)[3] |
| 3,5-Dihydroxybenzoic Acid | DMSO-d₆ | 6.85 (d, J=2.2 Hz, 2H, Ar-H ortho to COOH), 6.45 (t, J=2.2 Hz, 1H, Ar-H para to COOH), 9.6 (br s, 2H, OH), 12.6 (br s, 1H, COOH) |
| This compound | CDCl₃ | 7.10 (d, J=2.3 Hz, 2H, Ar-H ortho to COOC₂H₅), 6.65 (t, J=2.3 Hz, 1H, Ar-H para to COOC₂H₅), 5.4 (br s, 2H, OH), 4.35 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.38 (t, J=7.1 Hz, 3H, -OCH₂CH₃)[4] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm, Assignment |
| Benzoic Acid | CDCl₃ | 172.60 (COOH), 133.89 (Ar-C para to COOH), 130.28 (Ar-C ortho to COOH), 129.39 (Ar-C ipso to COOH), 128.55 (Ar-C meta to COOH)[3] |
| 3,5-Dihydroxybenzoic Acid | DMSO-d₆ | 167.5 (COOH), 158.5 (Ar-C-OH), 132.0 (Ar-C ipso to COOH), 108.0 (Ar-C ortho to COOH), 107.5 (Ar-C para to COOH) |
| This compound | CDCl₃ | 166.5 (C=O), 156.0 (Ar-C-OH), 131.5 (Ar-C ipso to COOC₂H₅), 108.5 (Ar-C), 108.0 (Ar-C), 61.5 (-OCH₂CH₃), 14.5 (-OCH₂CH₃) |
Table 3: FT-IR Spectroscopic Data
| Compound | Sample Phase | Wavenumber (cm⁻¹), Assignment |
| Benzoic Acid | Solid | 3000-2500 (broad, O-H stretch of carboxylic acid dimer), 1680-1710 (strong, C=O stretch), 1600, 1450 (C=C aromatic stretch), 1320-1210 (C-O stretch)[5] |
| 3,5-Dihydroxybenzoic Acid | Solid | 3500-3300 (broad, O-H stretch, phenolic), 3000-2500 (broad, O-H stretch of carboxylic acid), 1680-1700 (strong, C=O stretch), 1600, 1470 (C=C aromatic stretch) |
| This compound | Solid | 3400-3200 (broad, O-H stretch, phenolic), 1690-1710 (strong, C=O stretch, ester), 1605, 1465 (C=C aromatic stretch), 1250 (asymmetric C-O-C stretch), 1150 (symmetric C-O-C stretch) |
Table 4: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm), Molar Absorptivity (ε) |
| Benzoic Acid | Ethanol | 225, 270, 280[6] |
| 3,5-Dihydroxybenzoic Acid | Acidic Water | 208, 250, 308[6] |
| This compound | Ethanol | ~242, ~296 |
Experimental Protocols
Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid
This procedure involves the sulfonation of benzoic acid followed by alkaline fusion.[1]
-
Sulfonation: Benzoic acid (1.64 moles) is added to fuming sulfuric acid (500 ml) in a Kjeldahl flask. The mixture is heated in an oil bath at 240–250 °C for 5 hours. After cooling, the solution is poured into ice water.
-
Neutralization and Salt Formation: The acidic solution is neutralized with barium carbonate. The resulting precipitate of barium sulfate (B86663) is filtered off. The filtrate containing the barium salt of 3,5-disulfonic acid is concentrated.
-
Alkaline Fusion: The dried barium salt is added to a molten mixture of sodium and potassium hydroxides at 250-260 °C. The temperature is then raised to 280-310 °C for 1 hour.
-
Work-up and Isolation: The cooled melt is dissolved in water, and the barium sulfite (B76179) is filtered off. The filtrate is acidified with concentrated hydrochloric acid. The crude 3,5-dihydroxybenzoic acid is extracted with ether, dried, and the solvent is evaporated. The product can be further purified by recrystallization.[1]
Synthesis of this compound (Fischer Esterification)
This is a standard Fischer esterification procedure.
-
Reaction Setup: 3,5-Dihydroxybenzoic acid (1 equivalent) is dissolved in an excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. The product can be purified by recrystallization or column chromatography.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz or higher spectrometer. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic and aliphatic regions, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Spectra are acquired on a 100 MHz or higher spectrometer using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are typically required compared to ¹H NMR to obtain adequate signal intensity for all carbon atoms, especially quaternary carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[5]
-
Data Acquisition: The FT-IR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-400 nm using a dual-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The wavelength of maximum absorbance (λmax) is determined from the spectrum.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. researchgate.net [researchgate.net]
- 6. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid | SIELC Technologies [sielc.com]
Head-to-head comparison of different synthesis routes for Ethyl 3,5-dihydroxybenzoate
A Head-to-Head Comparison of Synthesis Routes for Ethyl 3,5-dihydroxybenzoate
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound, a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules, can be prepared through several synthetic pathways. This guide provides a head-to-head comparison of the most common and well-documented synthesis routes, offering quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.
Data Presentation
The following table summarizes the key quantitative data for two primary synthesis routes for this compound. Route 1 involves the direct esterification of 3,5-dihydroxybenzoic acid, while Route 2 encompasses the synthesis of the 3,5-dihydroxybenzoic acid precursor from benzoic acid, followed by the esterification step.
| Parameter | Route 1: Direct Esterification | Route 2: Synthesis from Benzoic Acid |
| Starting Material | 3,5-Dihydroxybenzoic Acid | Benzoic Acid |
| Key Steps | Fischer-Speier Esterification | 1. Sulfonation2. Alkaline Fusion3. Fischer-Speier Esterification |
| Overall Yield | High (specific yield not cited, but Fischer esterifications are typically high-yielding) | 58-65% (for 3,5-dihydroxybenzoic acid synthesis)[1] |
| Reaction Time | 20 hours (for esterification)[2] | 5 hours (sulfonation) + ~1.5 hours (alkaline fusion) + 20 hours (esterification)[1][2] |
| Key Reagents | Ethanol (B145695), Concentrated Sulfuric Acid | Fuming Sulfuric Acid, Sodium Hydroxide, Potassium Hydroxide, Ethanol, Concentrated Sulfuric Acid |
| Reaction Temperature | Reflux (boiling ethanol)[2] | 240-250 °C (sulfonation), 280-310 °C (alkaline fusion), Reflux (esterification)[1][2] |
| Scalability | Readily scalable | More complex due to multiple high-temperature steps |
| Purity of Intermediate | Not applicable | The intermediate 3,5-dihydroxybenzoic acid is reported to be sufficiently pure for most purposes after initial workup.[1] |
Experimental Protocols
Route 1: Direct Esterification of 3,5-Dihydroxybenzoic Acid
This route employs the Fischer-Speier esterification method, a common and straightforward approach for the synthesis of esters from carboxylic acids and alcohols.
Materials:
-
3,5-Dihydroxybenzoic acid (α-resorcylic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate solution
-
Magnesium sulfate (B86663)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 308 g of 3,5-dihydroxybenzoic acid in 1000 mL of absolute ethanol.[2]
-
Carefully add 25 mL of concentrated sulfuric acid to the solution.[2]
-
Heat the reaction mixture to a boil and maintain it under reflux for 20 hours.[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol by rotary evaporation.[2]
-
Pour the residue into water and extract the aqueous phase with diethyl ether.[2]
-
Wash the combined ether extracts with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.[2]
-
Dry the etheral phase over anhydrous magnesium sulfate.[2]
-
Filter off the drying agent and evaporate the ether to obtain the crude this compound, which can be further purified by crystallization.[2]
Route 2: Synthesis from Benzoic Acid followed by Esterification
This multi-step route begins with the synthesis of the key intermediate, 3,5-dihydroxybenzoic acid, from the readily available starting material, benzoic acid.
Part A: Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid [1]
Materials:
-
Benzoic acid
-
Fuming sulfuric acid
-
Barium carbonate
-
Sodium hydroxide
-
Potassium hydroxide
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Sulfonation: In a Kjeldahl flask, add 500 mL of fuming sulfuric acid to 200 g of benzoic acid. Heat the mixture in an oil bath at 240-250 °C for 5 hours.[1]
-
After cooling, pour the reaction mixture slowly into 3 kg of ice with stirring.[1]
-
Neutralize the solution by adding barium carbonate in portions until gas evolution ceases.[1]
-
Filter the resulting paste and wash the barium sulfate cake with water.
-
Combine the filtrates and evaporate to dryness to obtain the crude barium salt of the disulfonic acid.[1]
-
Alkaline Fusion: Prepare a melt of 600 g each of sodium and potassium hydroxides in a copper beaker. Gradually add the dried barium salt to the melt, stirring continuously.[1]
-
Slowly raise the temperature to 250-260 °C, at which point a vigorous reaction will occur. After the reaction subsides, increase the temperature to 280-310 °C for 1 hour.[1]
-
Allow the melt to cool to 200 °C and then ladle it into 6 L of water.[1]
-
Filter the solution to remove barium sulfite.
-
Acidification and Extraction: Acidify the filtrate with concentrated hydrochloric acid.[1]
-
Extract the acidified solution with diethyl ether.[1]
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,5-dihydroxybenzoic acid. The product has a reported yield of 58-65%.[1]
Part B: Esterification of 3,5-Dihydroxybenzoic Acid
The 3,5-dihydroxybenzoic acid obtained from Part A is then esterified following the protocol described in Route 1 .
Mandatory Visualization
The following diagrams illustrate the chemical pathways and experimental workflows for the described synthesis routes.
Caption: Reaction scheme for the direct esterification of 3,5-dihydroxybenzoic acid.
Caption: Multi-step synthesis pathway starting from benzoic acid.
Caption: Comparative experimental workflows for the two synthesis routes.
References
Isomeric Effects on Dihydroxybenzoate Binding Affinity to Amyloid-Beta Oligomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides, particularly the formation of soluble oligomers, is a central pathological event in Alzheimer's disease. Consequently, small molecules that can modulate the stability of these oligomers are of significant therapeutic interest. This guide provides a comparative analysis of dihydroxybenzoate (DHBA) isomers and their differential abilities to dissociate pre-formed biotinyl-Aβ(1–42) oligomers, supported by experimental data.
Isomeric Specificity in Binding and Dissociation
The position of the hydroxyl groups on the benzoic acid scaffold plays a critical role in the ability of DHBA isomers to interact with and dissociate Aβ oligomers. Experimental evidence demonstrates that not all isomers are active. Specifically, 2,3-dihydroxybenzoic acid (2,3-DHBA), 2,5-dihydroxybenzoic acid (2,5-DHBA), and 3,4-dihydroxybenzoic acid (3,4-DHBA) have been identified as active dissociators of Aβ oligomers.[1][2] In contrast, other isomers show no significant activity. This highlights a distinct structure-activity relationship where the relative positioning of the hydroxyl groups is crucial for the binding interaction that leads to oligomer destabilization.
Quantitative Comparison of Active Isomers
The efficacy of the active DHBA isomers in dissociating Aβ oligomers has been quantified by determining their half-maximal effective concentration (EC50). These values represent the concentration of the isomer required to achieve 50% dissociation of the Aβ oligomers under specific experimental conditions.
| Isomer | Common Name | EC50 (µM) for Aβ(1-42) Oligomer Dissociation |
| 2,3-Dihydroxybenzoic acid | Pyrocatechuic acid | ~20 |
| 2,5-Dihydroxybenzoic acid | Gentisic acid | ~0.7 |
| 3,4-Dihydroxybenzoic acid | Protocatechuic acid | ~5 |
Data sourced from LeVine et al., Biochemistry, 2012.[1]
As the data indicates, 2,5-DHBA is the most potent of the active isomers, with a significantly lower EC50 value compared to 2,3-DHBA and 3,4-DHBA. This suggests that the 2,5-substitution pattern results in a more favorable interaction with the Aβ oligomer, leading to more efficient dissociation.
Experimental Protocols
The following is a summary of the key experimental protocols used to determine the Aβ oligomer dissociation activity of DHBA isomers.
Preparation of Biotinyl-Aβ(1–42) Oligomers
-
Monomerization of Aβ Peptide: Lyophilized biotinylated Aβ(1–42) peptide is first treated with 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to break down any pre-existing aggregates and ensure a monomeric starting state. The HFIP is then evaporated, leaving a peptide film.[3][4]
-
Oligomer Formation: The Aβ peptide film is resuspended in dimethyl sulfoxide (B87167) (DMSO) and then diluted with a buffer (e.g., phosphate-buffered saline, PBS) to a final concentration that promotes oligomerization (e.g., 100 µM). The solution is incubated at 4°C for a defined period (e.g., 24 hours) to allow for the formation of stable oligomers.[3][4]
Aβ Oligomer Dissociation Assay (Single-Site ELISA)
This assay quantifies the amount of Aβ oligomers remaining after treatment with DHBA isomers.
-
Incubation: Pre-formed biotinyl-Aβ(1–42) oligomers are incubated with varying concentrations of the DHBA isomers in a suitable buffer. A control group with no DHBA isomer is also included.
-
Capture: The reaction mixture is transferred to a microplate coated with a biotin-binding protein, such as NeutrAvidin. This captures the biotinylated Aβ oligomers.
-
Detection: After washing to remove unbound components, a streptavidin-horseradish peroxidase (HRP) conjugate is added. This binds to the biotin (B1667282) molecules on the captured oligomers.
-
Signal Generation: A substrate for HRP (e.g., TMB) is added, which generates a colorimetric signal proportional to the amount of bound HRP, and thus the amount of remaining Aβ oligomers.
-
Quantification: The absorbance is read using a microplate reader, and the percentage of oligomer dissociation is calculated relative to the control. The EC50 values are then determined from the dose-response curves.
Proposed Mechanism of Action
The current understanding is that the active DHBA isomers do not act as simple inhibitors of Aβ aggregation but rather as active dissociators of pre-formed oligomers. The proposed mechanism involves the binding of the DHBA isomers to the Aβ oligomers, which leads to a destabilization of the oligomeric structure and promotes the dissociation into smaller, non-toxic monomeric or dimeric species.
Caption: Mechanism of DHBA-induced Aβ oligomer dissociation.
Experimental Workflow
The general workflow for assessing the isomeric effects of dihydroxybenzoates on Aβ oligomer dissociation is outlined below.
References
- 1. Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxybenzoic acid isomers differentially dissociate soluble biotinyl-Aβ(1-42) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of Ethyl 3,5-dihydroxybenzoate in complex mixtures
A Comparative Guide to the Quantitative Analysis of Ethyl 3,5-dihydroxybenzoate (B8624769) in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of compounds like Ethyl 3,5-dihydroxybenzoate in complex matrices is paramount for quality control, metabolic studies, and formulation development. This guide provides a comparative overview of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
While specific validated quantitative data for this compound is not extensively available in peer-reviewed literature, this guide leverages established methodologies for structurally similar phenolic compounds, such as other dihydroxybenzoic acid isomers and their esters, to provide representative experimental protocols and expected performance characteristics.
Comparison of Analytical Methods
The choice of an analytical technique for the quantification of this compound depends on several factors, including the complexity of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS (with derivatization), and qNMR for the analysis of phenolic compounds, which can be considered indicative for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL | ~1 - 10 ng/mL | ~0.01 - 0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL | ~5 - 50 ng/mL | ~0.05 - 0.5 mg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Selectivity | Moderate to High | Very High | High |
| Throughput | High | Moderate | Moderate |
| Sample Preparation | Filtration, Dilution | Extraction, Derivatization | Dissolution, Addition of Internal Standard |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. The following sections provide representative protocols for HPLC-UV, GC-MS, and qNMR analysis, based on methods developed for similar phenolic compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method with UV detection is a common approach.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions (Representative):
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 10% B, increase to 50% B over 15 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270-280 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the complex mixture.
-
Extract this compound with a suitable solvent (e.g., methanol or a methanol/water mixture). Sonication can be used to improve extraction efficiency.
-
Centrifuge the extract to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
Validation Parameters (Expected based on similar compounds):
-
Linearity: A calibration curve should be constructed using a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL). A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Determined by spike and recovery experiments at different concentration levels. Recoveries are expected to be within 95-105%.
-
Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (%RSD) should be less than 5%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but due to the low volatility and polar nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds with hydroxyl groups.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of derivatized phenolic compounds (e.g., 5% phenyl-methylpolysiloxane)
Reagents:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Derivatization and GC-MS Conditions (Representative):
-
Derivatization:
-
Evaporate a known amount of the sample extract to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
-
Sample Preparation:
-
Perform a liquid-liquid or solid-phase extraction to isolate this compound from the complex matrix.
-
The extract is then subjected to the derivatization procedure described above.
Validation Parameters (Expected based on similar compounds):
-
Linearity: A calibration curve should be prepared using derivatized standards. A correlation coefficient (r²) > 0.998 is expected.
-
Accuracy: Assessed through recovery studies of spiked samples. Recoveries are typically in the range of 90-110%.
-
Precision: The %RSD for replicate analyses should be below 10%.
-
LOD and LOQ: GC-MS provides excellent sensitivity, with expected LOD and LOQ in the low ng/mL range.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified internal standard without the need for a calibration curve for the analyte itself.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or another compound with sharp, well-resolved signals that do not overlap with the analyte signals).
NMR Acquisition and Processing (Representative):
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and a known amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H-NMR Acquisition:
-
Acquire the ¹H-NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁ value).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the signals of this compound and the internal standard.
-
Quantification: The concentration of this compound is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWIS / MWanalyte) * (mIS / manalyte) * PurityIS
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
IS = Internal Standard
Validation Parameters (Expected):
-
Accuracy: Can be assessed by analyzing a sample with a known concentration of this compound. Expected recovery is 98-102%.
-
Precision: Determined by repeated preparation and analysis of the same sample. %RSD should be less than 2%.
-
Selectivity: The high resolution of NMR provides excellent selectivity, allowing for the quantification of the analyte even in the presence of other compounds, provided there is no signal overlap.
-
LOD and LOQ: Generally higher than chromatographic methods, but can be improved with higher field magnets and cryoprobes.
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for each of the discussed analytical techniques.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for qNMR analysis.
Logical Relationships of Analytical Methods
The selection of an appropriate analytical method is a critical decision in the quantitative analysis of any compound. The following diagram illustrates the logical considerations and relationships between the three discussed methods based on key analytical requirements.
Caption: Decision tree for analytical method selection.
Conclusion
The quantitative analysis of this compound in complex mixtures can be effectively achieved using HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV offers a robust, high-throughput method suitable for routine quality control when high sensitivity is not the primary concern.
-
GC-MS , with a necessary derivatization step, provides excellent sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
-
qNMR stands out as a primary ratio method, offering high precision and accuracy without the need for an analyte-specific calibration curve, which is particularly advantageous when a certified reference standard of the analyte is not available.
The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, and the availability of instrumentation and standards. It is crucial to perform a thorough method validation for the chosen technique to ensure the reliability and accuracy of the obtained quantitative data.
Unveiling the Enzymatic Inhibition Profile of Ethyl 3,5-dihydroxybenzoate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comparative analysis of the enzyme kinetics of Ethyl 3,5-dihydroxybenzoate (B8624769), juxtaposed with established inhibitors, offering insights into its potential as a modulator of enzymatic activity. While direct and comprehensive experimental data on Ethyl 3,5-dihydroxybenzoate's enzyme kinetics remains limited in publicly available literature, this guide synthesizes available information on structurally related compounds and provides a framework for its potential evaluation.
Executive Summary
This compound, a phenolic ester, belongs to a class of compounds recognized for their potential as enzyme inhibitors. This guide explores its hypothetical inhibitory activity against two key enzymes: tyrosinase, a central player in melanin (B1238610) synthesis, and xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. By comparing its anticipated performance with that of well-characterized inhibitors—kojic acid for tyrosinase and allopurinol (B61711) for xanthine oxidase—we aim to provide a valuable resource for researchers investigating novel enzyme modulators. This document outlines detailed experimental protocols for assessing enzyme inhibition and presents data in a clear, comparative format to facilitate analysis.
Comparative Analysis of Enzyme Inhibition
To provide a tangible comparison, this section presents hypothetical kinetic data for this compound alongside established experimental data for kojic acid and allopurinol. It is crucial to note that the data for this compound is illustrative and intended to serve as a benchmark for future experimental validation.
Table 1: Comparison of Tyrosinase Inhibition Kinetics
| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | Data not available | Data not available | Hypothesized: Competitive |
| Kojic Acid | 121[1] | Varies (Competitive) | Competitive |
| 2-[(4-acetylphenyl)amino]-2-oxothis compound (Derivative) | - | - | - |
Table 2: Comparison of Xanthine Oxidase Inhibition Kinetics
| Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition |
| This compound | Data not available | Data not available | Hypothesized: Competitive |
| Allopurinol | 0.13 (with hypoxanthine)[2] | Varies (Competitive) | Competitive[2] |
Note: The 3,5-dihydroxybenzoate scaffold has been identified in inhibitors of other enzymes, suggesting a potential for interaction with the active sites of various enzymes.
Experimental Protocols
To facilitate the experimental validation of this compound's inhibitory activity, detailed protocols for tyrosinase and xanthine oxidase inhibition assays are provided below.
Tyrosinase Inhibition Assay Protocol
This protocol is adapted from established methods for determining tyrosinase inhibitory activity.
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 10 mM in phosphate buffer)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound and kojic acid in DMSO to prepare stock solutions.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 20 µL of the test compound dilution, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Control Wells (No Inhibitor): Add 20 µL of phosphate buffer (with the same DMSO concentration as the test wells), 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.
-
Blank Wells: Add 160 µL of phosphate buffer and 20 µL of the test compound dilution (to account for any absorbance from the compound itself).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the type of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Analyze the data using Lineweaver-Burk or other suitable kinetic plots.
-
Xanthine Oxidase Inhibition Assay Protocol
This protocol is based on the spectrophotometric measurement of uric acid formation.
Materials:
-
Xanthine Oxidase (e.g., from bovine milk)
-
Xanthine solution (e.g., 150 µM in phosphate buffer)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Dissolve this compound and allopurinol in DMSO to create stock solutions.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer.
-
-
Assay Setup (in a 96-well UV-transparent plate):
-
Add 50 µL of the inhibitor solution (or buffer for control) to each well.
-
Add 100 µL of xanthine oxidase solution to each well.
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Reaction Initiation: Add 150 µL of xanthine solution to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) over time (e.g., every minute for 15 minutes).
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from a plot of percent inhibition versus inhibitor concentration.
-
Kinetic analysis to determine the type of inhibition and Ki can be performed by varying both substrate and inhibitor concentrations and analyzing the data using appropriate models (e.g., Lineweaver-Burk plots).
-
Visualizing the Workflow and Potential Pathways
To further clarify the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for enzyme inhibition analysis.
Caption: Hypothetical inhibition of the melanin synthesis pathway.
Caption: Hypothetical inhibition of the uric acid synthesis pathway.
Conclusion
While direct experimental evidence for the enzyme inhibitory properties of this compound is currently lacking in the scientific literature, its structural similarity to known enzyme inhibitors suggests it is a promising candidate for further investigation. This guide provides the necessary framework, including detailed experimental protocols and a comparative analysis with established inhibitors, to facilitate such research. The elucidation of its kinetic parameters (IC50 and Ki) against enzymes like tyrosinase and xanthine oxidase will be a critical step in understanding its potential therapeutic or cosmetic applications. Researchers are encouraged to utilize the provided protocols to generate empirical data and contribute to a more comprehensive understanding of this compound's bioactivity.
References
A Comparative Guide to Ethyl Dihydroxybenzoate Isomers in Preclinical Research
An analysis of peer-reviewed studies on Ethyl 3,5-dihydroxybenzoate (B8624769) and its extensively researched isomer, Ethyl 3,4-dihydroxybenzoate, for researchers and drug development professionals.
While Ethyl 3,5-dihydroxybenzoate is commercially available for biochemical research, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies validating its specific biological activities and therapeutic applications. In contrast, its structural isomer, Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, has been the subject of extensive investigation, with a significant body of evidence supporting its potential in various therapeutic areas. This guide provides a comparative overview, focusing on the validated uses of EDHB as a well-documented alternative, and presents the available data, experimental protocols, and relevant biological pathways.
Ethyl 3,4-dihydroxybenzoate (EDHB): A Profile of a Prolyl Hydroxylase Inhibitor
Ethyl 3,4-dihydroxybenzoate is a phenolic compound found in natural sources like peanut seed testa, wine, and olives.[1] Its primary mechanism of action is the competitive inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][2] By acting as an analog of the PHD substrate 2-oxoglutarate, EDHB prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator of cellular responses to low oxygen conditions.[1] This stabilization of HIF-1α initiates a cascade of downstream effects, leading to antioxidant, anti-inflammatory, and cytoprotective properties.[1][3]
Antioxidant and Anti-inflammatory Properties
EDHB has demonstrated significant antioxidant and anti-inflammatory effects. In studies involving exercise-induced stress in rats, supplementation with EDHB led to an improved antioxidant status, evidenced by increased levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and glutathione S-transferase (GST), and a decrease in malondialdehyde (MDA) and protein oxidation.[4] Furthermore, EDHB treatment has been shown to enhance the expression of antioxidant proteins such as Heme-Oxygenase-1 (HO-1) and metallothionein.[3][4]
The anti-inflammatory action of EDHB is linked to its ability to downregulate the expression of NF-κB, a key transcription factor in inflammatory responses.[1][5] This leads to a reduction in pro-inflammatory cytokines like TNF-α and IL-6.[1][5]
Neuroprotective and Cardioprotective Effects
The stabilizing effect of EDHB on HIF-1α also confers neuroprotective and cardioprotective benefits. In preclinical studies, EDHB has been shown to attenuate acute hypobaric hypoxia-mediated vascular leakage in the brain.[5] It has also been reported to have a cytoprotective effect against oxidative stress in primary astrocytes.[3]
Antimicrobial Potentiation
Recent research has uncovered a novel application for EDHB as an efflux pump inhibitor (EPI) in drug-resistant bacteria.[6] By inhibiting the AcrAB-TolC efflux pump in Escherichia coli, EDHB can potentiate the activity of antibiotics like clarithromycin (B1669154) and erythromycin, offering a potential strategy to combat antibiotic resistance.[6]
Comparative Data on Biological Activities
The following tables summarize the quantitative data from peer-reviewed studies on Ethyl 3,4-dihydroxybenzoate.
| Biological Activity | Model System | Key Findings | Reference |
| Antioxidant | L6 Myoblasts | Increased levels of glutathione, superoxide dismutase, and glutathione peroxidase. | [3] |
| Anti-inflammatory | Rat Brain (Hypobaric Hypoxia) | Downregulation of NF-κB expression and reduction of pro-inflammatory cytokines. | [5] |
| Neuroprotection | Rat Brain (Hypobaric Hypoxia) | Attenuation of cerebral edema and vascular leakage. | [5] |
| Antibiotic Potentiation | E. coli (AcrB-overexpressing) | Four-fold reduction in the IC50 of clarithromycin and erythromycin. | [6] |
| Inhibition of Collagen Synthesis | Keloid Fibroblast Cultures | Marked reduction in the synthesis and secretion of type I and type III procollagens. | [2] |
Experimental Protocols
Assessment of Antioxidant Status in L6 Myoblasts[3]
-
Cell Culture: L6 rat skeletal muscle myoblasts were grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.
-
Hypoxia Induction: Cells were exposed to 0.5% O2 for varying durations.
-
EDHB Treatment: Cells were preconditioned with EDHB (500 and 1000 µM) prior to hypoxia exposure.
-
Biochemical Assays: Levels of glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GPx) were measured using standard spectrophotometric assays. Protein oxidation was assessed by measuring malondialdehyde (MDA) levels.
-
Western Blotting: Expression of HIF-1α and Heme-Oxygenase-1 (HO-1) was determined by Western blot analysis.
Evaluation of Anti-inflammatory Effects in a Rat Model of Hypobaric Hypoxia[5]
-
Animal Model: Male Sprague-Dawley rats were used.
-
EDHB Administration: Rats were treated with EDHB (75 mg/kg) for 3 days.
-
Hypoxia Exposure: Animals were subjected to acute hypobaric hypoxia (9144 m for 5 hours).
-
Assessment of Cerebral Edema: Transvascular leakage and edema formation in the brain were measured.
-
Molecular Analysis: Expression of NF-κB, pro-inflammatory cytokines (TNF-α, IL-6), and anti-inflammatory cytokine (IL-10) were quantified using ELISA and Western blotting.
Antibiotic Potentiation Assay[6]
-
Bacterial Strains: E. coli strain Kam3 and its AcrB-overexpressing counterpart Kam3-AcrB were used.
-
Modulation Assay: The half-maximal inhibitory concentration (IC50) of antibiotics (clarithromycin, erythromycin) was determined in the presence and absence of sub-inhibitory concentrations of EDHB.
-
Dye Accumulation Assay: The effect of EDHB on the accumulation of the fluorescent dye Hoechst 33342 was measured to assess efflux pump inhibition.
Signaling Pathways and Experimental Workflows
Caption: EDHB-mediated stabilization of HIF-1α.
Caption: Anti-inflammatory action of EDHB via NF-κB pathway.
Caption: Workflow for assessing antioxidant activity of EDHB.
Conclusion
The available scientific literature strongly supports the multifaceted biological activities of Ethyl 3,4-dihydroxybenzoate, positioning it as a compound of significant interest for further research and development. Its roles as a prolyl hydroxylase inhibitor, antioxidant, anti-inflammatory agent, and antibiotic potentiator have been validated in several preclinical models. While this compound remains a compound with potential for discovery, researchers seeking a dihydroxybenzoic acid ethyl ester with a robust portfolio of peer-reviewed data will find a compelling candidate in EDHB. Future studies are warranted to explore the full therapeutic potential of EDHB in more complex disease models and to elucidate the potential activities of the less-studied this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 3,5-Dihydroxybenzoic acid ethyl ester | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of Ethyl 3,5-dihydroxybenzoate: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for specialized compounds like Ethyl 3,5-dihydroxybenzoate (B8624769) is paramount. This guide provides essential safety and logistical information, outlining the procedural steps for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Ethyl 3,5-dihydroxybenzoate is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to these potential health hazards and its environmental impact, it is imperative that this chemical be disposed of as hazardous waste. Direct disposal down the drain or in regular trash is strictly prohibited.[3]
Immediate Safety and Handling Considerations
Before beginning any procedure involving this compound, ensure that all personnel are familiar with the appropriate safety precautions. Standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] An emergency eyewash and safety shower must be readily accessible.
Waste Collection and Segregation: A Step-by-Step Protocol
The primary and most crucial step in the proper disposal of this compound is its collection as hazardous chemical waste. In-laboratory treatment or neutralization by personnel is not recommended due to the specialized nature of phenolic compounds.
-
Designated Waste Container:
-
Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Never mix this compound waste with other incompatible waste streams.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Ensure the date of initial waste accumulation is recorded.
-
-
Solid Waste:
-
For the pure, solid form of the compound, sweep it up carefully, avoiding dust generation, and place it directly into the designated waste container.[5]
-
-
Solutions:
-
Aqueous or solvent-based solutions containing this compound must be collected in a designated liquid hazardous waste container.
-
-
Contaminated Materials:
-
All items that have come into contact with this compound, such as pipette tips, gloves, and weighing papers, are considered contaminated and must be disposed of as hazardous waste.[3]
-
Collect these items in a separate, clearly labeled, sealable container or bag designated for solid hazardous waste.[3]
-
-
Empty Containers:
-
Original containers of this compound are also considered hazardous waste unless properly decontaminated.
-
To decontaminate a container, rinse it thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinse must be collected and disposed of as liquid hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]
-
Storage and Disposal Logistics
Proper storage of hazardous waste while awaiting pickup is a key aspect of laboratory safety.
-
Storage Location: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Segregation: Ensure that the waste container for this compound is segregated from incompatible chemicals, particularly strong oxidizing agents and strong bases.[6]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[4] Regularly inspect the container for any signs of degradation or leakage.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor. Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[7][8]
Summary of Disposal Parameters
While specific quantitative limits for the disposal of this compound are not typically provided for in-lab treatment, the following table summarizes the key operational parameters for its safe management as hazardous waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | [6][7] |
| Disposal Method | Collection for incineration at an approved facility or other approved methods by a licensed contractor. | [7][8][9] |
| Drain Disposal | Strictly prohibited. | [3][5] |
| Solid Waste Handling | Collect in a labeled, sealed container. Avoid dust generation. | [5] |
| Contaminated Items | Dispose of as hazardous waste in a separate, sealed container. | [3] |
| Empty Containers | First rinse must be collected as hazardous waste. | [4] |
| Incompatible Wastes | Strong oxidizing agents, strong bases. | [6] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of 2,3-dihydroxybenzoate by a novel meta-cleavage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nyu.edu [nyu.edu]
Personal protective equipment for handling Ethyl 3,5-dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling Ethyl 3,5-dihydroxybenzoate (B8624769) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Ethyl 3,5-dihydroxybenzoate is classified as a solid that can cause skin, eye, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[4] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[1] A face shield may be required in situations with a splash hazard. | Protects against dust particles and potential splashes, preventing serious eye irritation.[1][3] |
| Hand Protection | Chemically resistant gloves. Based on its chemical structure (aromatic ester with phenol (B47542) groups), Butyl rubber or Viton® gloves are recommended for extended contact. For incidental contact, Nitrile rubber gloves are a suitable alternative, but they should be replaced immediately upon contamination.[5] | This compound's structure suggests that standard latex gloves may offer poor protection. Butyl and Viton® gloves generally provide good resistance to esters and phenols.[5] Nitrile gloves offer a good balance of chemical resistance for incidental splash protection.[3][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] | Prevents inhalation of the powdered substance, which can cause respiratory tract irritation.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat, worn fully buttoned.[6] Protective boots may be required depending on the scale of handling. | Protects skin from contact with the chemical and prevents contamination of personal clothing. |
Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Procedures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[7]
-
Avoid breathing dust, vapor, mist, or gas.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
-
Store apart from foodstuff containers.[2]
Occupational Exposure Limits
As of the date of this document, no specific occupational exposure limits (OELs) have been established by NIOSH (National Institute for Occupational Safety and Health) or the European Union for this compound.[8][9][10] In the absence of established OELs, it is imperative to adhere to good industrial hygiene practices and the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.
Spill Response Plan
In the event of a spill, a prompt and systematic response is crucial to contain the material and prevent exposure. The following workflow outlines the necessary steps for managing a solid chemical spill of this compound.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. gloves.com [gloves.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. IFA - Occupational exposure limit values (OELs): Binding occupational exposure limit values (OELs) of the European Commission [dguv.de]
- 10. IFA - Occupational exposure limit values (OELs): Foreign and EU limit values [dguv.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
